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Methyl 1-Methylcyclopropane-1-carboxylate Documentation Hub

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  • Product: Methyl 1-Methylcyclopropane-1-carboxylate
  • CAS: 6206-25-3

Core Science & Biosynthesis

Foundational

Synthesis of Methyl 1-Methylcyclopropane-1-carboxylate from methacrylic acid

A Process-Safety Centric Technical Guide Executive Summary The cyclopropane ring is a privileged structural motif in modern drug discovery, valued for its ability to restrict conformational freedom and modulate metabolic...

Author: BenchChem Technical Support Team. Date: February 2026

A Process-Safety Centric Technical Guide

Executive Summary

The cyclopropane ring is a privileged structural motif in modern drug discovery, valued for its ability to restrict conformational freedom and modulate metabolic stability. Methyl 1-methylcyclopropane-1-carboxylate (MMCC) serves as a critical quaternary building block for introducing this motif.

While historical routes utilize diazomethane (high explosion risk) or dihalocarbene addition (requires subsequent reduction), this guide details the Corey-Chaykovsky cyclopropanation as the superior "field-proven" route. This method balances atom economy with scalability, provided that specific thermal hazards associated with sulfur ylides are rigorously managed.

Strategic Retrosynthesis & Route Selection

The synthesis proceeds in two distinct phases starting from Methacrylic Acid (MAA). Direct cyclopropanation of the free acid is chemically inefficient due to the rapid quenching of the ylide by the acidic proton. Therefore, esterification is the requisite first step.

Route Logic:

  • Phase 1 (Activation): Conversion of Methacrylic Acid to Methyl Methacrylate (MMA).

  • Phase 2 (Transformation): Methylene transfer via Dimethylsulfoxonium Methylide.

ParameterDiazomethane RouteDihalocarbene RouteCorey-Chaykovsky (Selected)
Reagents

(Gas)

/ NaOH
TMSOI / NaH or KOtBu
Safety Profile Critical (Explosive)ModerateManageable (Thermally Sensitive)
Step Count 1 (from Ester)2 (Cyclopropanation + Reduction)1 (from Ester)
Atom Economy HighLowModerate
Phase 1: Esterification of Methacrylic Acid

Note: Methyl Methacrylate (MMA) is commercially available. However, if isotopic labeling or specific derivative synthesis is required starting from the acid, follow this protocol.

Reaction:



Protocol:

  • Setup: Equip a 500 mL round-bottom flask with a Dean-Stark trap and reflux condenser.

  • Charging: Add Methacrylic Acid (1.0 eq), Methanol (5.0 eq), and conc.

    
     (0.05 eq). Add polymerization inhibitor (Hydroquinone, 100 ppm).
    
  • Reflux: Heat to reflux (

    
    ) for 4–6 hours. Monitor water collection in the trap.
    
  • Workup: Cool to RT. Neutralize with saturated

    
    .[1] Wash organic layer with brine.
    
  • Purification: Distill at atmospheric pressure (bp

    
    ).
    
    • Checkpoint: Purity >98% by GC.

Phase 2: Corey-Chaykovsky Cyclopropanation

The Core Transformation

This step involves the generation of dimethylsulfoxonium methylide in situ, followed by a Michael addition-elimination sequence.

Mechanistic Pathway: The reaction relies on the nucleophilic attack of the sulfur ylide on the


-carbon of the 

-unsaturated ester, forming an enolate intermediate. This enolate then collapses, displacing DMSO to close the cyclopropane ring.

Mechanism Reagents TMSOI + NaH Ylide Dimethylsulfoxonium Methylide Reagents->Ylide - H2, - NaI Intermediate Betaine/Enolate Intermediate Ylide->Intermediate + MMA (Michael Addn) Substrate Methyl Methacrylate (MMA) Substrate->Intermediate Electrophile Product Methyl 1-methylcyclopropane- 1-carboxylate Intermediate->Product Ring Closure (- DMSO)

Figure 1: Mechanistic flow of the Corey-Chaykovsky cyclopropanation.

4.1 Safety Critical: The NaH/DMSO Hazard

WARNING: The reaction of Sodium Hydride (NaH) with Dimethyl Sulfoxide (DMSO) produces the dimsyl anion. While effective, this mixture is thermally unstable and can undergo runaway decomposition (explosion) above


.
  • Mitigation: Use a THF/DMSO co-solvent system to improve heat dissipation, or strictly maintain temperatures

    
    . Alternatively, use Potassium tert-butoxide (
    
    
    
    ) which allows for milder conditions. The protocol below uses the NaH method with strict temperature controls.
4.2 Detailed Protocol

Reagents:

  • Trimethylsulfoxonium Iodide (TMSOI): 1.2 eq

  • Sodium Hydride (60% dispersion in oil): 1.25 eq

  • Methyl Methacrylate (MMA): 1.0 eq

  • Solvent: Anhydrous DMSO (dryness is critical;

    
     quenches the ylide).
    

Step-by-Step Methodology:

  • Ylide Formation (The "Dimsyl" Step):

    • In a flame-dried 3-neck flask under

      
      , wash NaH (1.25 eq) with dry hexanes to remove mineral oil (optional, but improves stoichiometry accuracy).
      
    • Add TMSOI (1.2 eq).

    • Slowly add anhydrous DMSO (10 volumes relative to TMSOI).

    • CRITICAL: Stir at room temperature (

      
      ). Evolution of 
      
      
      
      gas indicates ylide formation. Do NOT heat above
      
      
      to accelerate this. Wait until gas evolution ceases (approx. 1–2 hours). The solution should turn milky/cloudy.
  • Substrate Addition:

    • Cool the ylide suspension to

      
       using an ice bath.
      
    • Add Methyl Methacrylate (1.0 eq) dropwise via a pressure-equalizing addition funnel over 30 minutes.

    • Observation: The reaction is exothermic.[2][3] Maintain internal temperature

      
       during addition.
      
  • Reaction & Monitoring:

    • Allow the mixture to warm to Room Temperature (

      
      ).
      
    • Stir for 3–5 hours.

    • Self-Validating Check: Monitor by TLC (SiO2, 10% EtOAc/Hexane) or GC. Look for the disappearance of the MMA peak. The product spot will be less polar (higher

      
      ) than the starting material.
      
  • Quenching & Workup:

    • Cool to

      
      .
      
    • Quench slowly with cold water (exothermic).

    • Extract with Diethyl Ether or MTBE (

      
      ).
      
    • Wash combined organics with water (

      
      ) to remove DMSO, then brine.
      
    • Dry over

      
       and concentrate carefully (Product is volatile!).
      
4.3 Purification
  • Method: Fractional Distillation.

  • Conditions: The product, Methyl 1-methylcyclopropane-1-carboxylate, has a boiling point of approx.

    
     (atmospheric).
    
  • Yield Expectations: 65–75% isolated yield.

Process Workflow Visualization

Workflow cluster_safety Safety Critical Zone Step1 Inert Atmosphere Setup (N2/Ar) Step2 Ylide Generation (TMSOI + Base) Temp < 40°C Step1->Step2 Step3 Substrate Addition (0-5°C Controlled) Step2->Step3 Activated Ylide Step4 Reaction Phase (RT, 3-5 Hours) Step3->Step4 Step5 Quench & Extraction (Removal of DMSO) Step4->Step5 GC Check Step6 Fractional Distillation Step5->Step6

Figure 2: Operational workflow emphasizing thermal safety limits.

Analytical Characterization Data (Reference)

To validate the synthesis, compare obtained spectra against these standard values:

TechniqueExpected Signal Characteristics
1H NMR (

)

3.65 (s, 3H,

), 1.30 (s, 3H,

), 1.15 (m, 2H, ring), 0.70 (m, 2H, ring).
13C NMR Carbonyl (

) ~176 ppm; Quaternary C ~22 ppm; Ring

~16 ppm.
IR Spectroscopy Strong

stretch at ~1725

. Absence of

stretch (1630

).
References
  • Corey, E. J.; Chaykovsky, M. (1965).[4] "Dimethyloxosulfonium Methylide ((CH3)2SOCH2) and Dimethylsulfonium Methylide ((CH3)2SCH2). Formation and Application to Organic Synthesis". Journal of the American Chemical Society. Link

  • Yang, Q.; et al. (2019).[3][5] "Explosion Hazards of Sodium Hydride in Dimethyl Sulfoxide, N,N-Dimethylformamide, and N,N-Dimethylacetamide". Organic Process Research & Development. Link[3][5]

  • Eastman Chemical Company. (2001).[6] "Process for the preparation of alkyl 1-methylcyclopropanecarboxylate". U.S. Patent 6,552,217.[6] Link

  • Mundla, S. R. (2014). "Method for preparing 1-methyl cyclopropane carboxylic acid". CN Patent 104447293A. Link

Sources

Exploratory

Introduction: The Strategic Value of the 1-Methylcyclopropyl Moiety

An In-Depth Technical Guide to the Chemical Properties of Methyl 1-Methylcyclopropane-1-carboxylate For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview o...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Properties of Methyl 1-Methylcyclopropane-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Methyl 1-Methylcyclopropane-1-carboxylate, a valuable building block in modern organic synthesis. As a Senior Application Scientist, my objective is to synthesize core chemical principles with practical, field-proven insights, offering a robust resource for professionals engaged in chemical research and development. We will explore the molecule's synthesis, reactivity, and characterization, grounded in authoritative data and established experimental protocols.

Methyl 1-Methylcyclopropane-1-carboxylate (CAS No. 6206-25-3) is the methyl ester of 1-methylcyclopropanecarboxylic acid.[1] Its structure is characterized by a strained three-membered carbocyclic ring, which imparts unique chemical reactivity and conformational constraints. This feature makes it a strategically important intermediate for introducing the 1-methylcyclopropyl group into more complex molecular architectures.

The cyclopropane ring is a privileged motif in medicinal chemistry, frequently incorporated into drug candidates to enhance potency, modulate metabolic stability, and fine-tune pharmacological profiles.[2][3] Its rigid nature can lock a molecule into a bioactive conformation, improving binding affinity to biological targets. Therefore, understanding the chemical properties of precursors like Methyl 1-Methylcyclopropane-1-carboxylate is fundamental to leveraging its potential in drug discovery and agrochemical development.[2]

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical properties is the foundation of its application in synthesis. The key physicochemical data for Methyl 1-Methylcyclopropane-1-carboxylate are summarized below.

Table 1: Physicochemical Properties
PropertyValueSource
CAS Number 6206-25-3[1]
Molecular Formula C₆H₁₀O₂[1]
Molecular Weight 114.14 g/mol [1][4]
Appearance Colorless Liquid[5]
Boiling Point 125 °C[5]
Density 0.97 g/cm³[5]
Refractive Index (n²⁰/D) 1.420 - 1.423[5]
Flash Point 19.9 °C[5]
Spectroscopic Characterization

Spectroscopic analysis is critical for confirming the structure and purity of Methyl 1-Methylcyclopropane-1-carboxylate. While a dedicated full spectrum for this specific molecule is not publicly available, the expected signals can be reliably predicted based on its structure and data from closely related analogs like 1-methylcyclopropanecarboxylic acid and methyl cyclopropanecarboxylate.[6][7][8]

Table 2: Predicted Spectroscopic Data
TechniqueKey Signals and Interpretation
¹H NMR δ ~3.6 ppm (s, 3H): Protons of the methyl ester (-OCH₃). δ ~1.3 ppm (s, 3H): Protons of the methyl group on the cyclopropane ring (C-CH₃). δ ~1.2 ppm (m, 2H) & δ ~0.7 ppm (m, 2H): Diastereotopic methylene protons (-CH₂-) of the cyclopropane ring, appearing as complex multiplets.
¹³C NMR δ ~174 ppm: Carbonyl carbon of the ester (C=O). δ ~51 ppm: Methyl carbon of the ester (-OCH₃). δ ~20-25 ppm: Quaternary carbon of the cyclopropane ring (C-CH₃). δ ~20-25 ppm: Methyl carbon on the ring (C-CH₃). δ ~15-20 ppm: Methylene carbons of the cyclopropane ring (-CH₂-).
IR Spectroscopy ~1730 cm⁻¹: Strong C=O stretching vibration characteristic of an ester. ~3000-2850 cm⁻¹: C-H stretching vibrations of the methyl and methylene groups. ~1200-1000 cm⁻¹: C-O stretching vibrations.
Mass Spectrometry m/z 114: Molecular ion peak [M]⁺. Key Fragments: Loss of the methoxy group (-OCH₃) to give a peak at m/z 83, and loss of the carbomethoxy group (-COOCH₃) to give a peak at m/z 55.

Synthesis and Methodologies

The synthesis of Methyl 1-Methylcyclopropane-1-carboxylate can be approached through several routes. A prevalent strategy involves the cyclopropanation of a methacrylic acid derivative, followed by dehalogenation. This approach offers good yields and utilizes readily available starting materials.

Logical Workflow for Synthesis

The following diagram outlines a logical, multi-step synthesis based on methods described in the literature.[9] The process begins with a readily available methacrylate precursor, proceeds through a halogenated cyclopropane intermediate, and concludes with dehalogenation to yield the target ester.

G cluster_0 Step 1: Cyclopropanation cluster_1 Step 2: Reductive Dehalogenation A Methyl Methacrylate B 2,2-Dichloro-1-methylcyclopropane-1-carboxylate A->B  + CHCl₃, NaOH (50% aq)  Phase Transfer Catalyst  (e.g., TEBAC)  20-40°C C Methyl 1-Methylcyclopropane-1-carboxylate (Target Molecule) B->C  + Sodium metal  Solvent (e.g., Toluene, THF)  Proton Source (e.g., Ethanol/Water)  20-40°C

Caption: Synthetic workflow from methyl methacrylate to the target ester.

Experimental Protocol: Synthesis via Dehalogenation

This protocol is a representative example adapted from established chemical literature for the synthesis of related cyclopropane structures.[9]

Causality: The use of a phase-transfer catalyst (e.g., triethylbenzylammonium chloride) is crucial in Step 1. It facilitates the transport of the hydroxide ion from the aqueous phase to the organic phase, where it deprotonates the chloroform to generate dichlorocarbene (:CCl₂), the reactive species that adds across the double bond of methyl methacrylate. The subsequent reductive dehalogenation with sodium metal is a robust method for removing geminal dihalides from cyclopropane rings.

Step-by-Step Methodology:

  • Cyclopropanation:

    • To a vigorously stirred 50% aqueous sodium hydroxide solution in a three-necked flask, add a phase-transfer catalyst (e.g., triethylbenzylammonium chloride, ~0.05 eq).

    • Add a mixture of methyl methacrylate (1.0 eq) and chloroform (1.5 eq). Chloroform acts as both the carbene precursor and a solvent.

    • Maintain the reaction temperature between 25-30°C with external cooling. The reaction is exothermic.

    • Stir vigorously for 4-6 hours until the reaction is complete (monitored by TLC or GC).

    • Dilute the reaction mixture with water and extract the product, methyl 2,2-dichloro-1-methylcyclopropane-1-carboxylate, with a suitable organic solvent (e.g., dichloromethane).

    • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product is often used directly in the next step.

  • Reductive Dehalogenation:

    • In a separate flask equipped with a mechanical stirrer and under a nitrogen atmosphere, prepare a dispersion of sodium metal (2.5-3.0 eq) in an anhydrous solvent like toluene by heating until the sodium melts and then stirring rapidly.

    • Cool the dispersion and replace the toluene with anhydrous THF.

    • Add the crude dichlorocyclopropane intermediate from the previous step to the sodium dispersion.

    • Slowly add a mixture of ethanol and water (e.g., 19:2 v/v) dropwise. This serves as the proton source. The reaction is highly exothermic and generates hydrogen gas; ensure proper venting and cooling.

    • After the addition is complete, stir at room temperature for 1-2 hours.

    • Carefully quench any remaining sodium with ethanol.

    • Extract the mixture with an organic solvent (e.g., diethyl ether), dry the organic phase, and remove the solvent.

    • The resulting crude Methyl 1-Methylcyclopropane-1-carboxylate can be purified by fractional distillation under reduced pressure.

Chemical Reactivity and Synthetic Applications

The chemical utility of Methyl 1-Methylcyclopropane-1-carboxylate stems from the reactivity of both its ester functional group and the strained cyclopropane ring.

Reactivity Pathways

G A Methyl 1-Methylcyclopropane-1-carboxylate B 1-Methylcyclopropanecarboxylic Acid A->B  Ester Hydrolysis  (Acid or Base Catalyzed)  e.g., NaOH, H₂O/THF C Ring-Opened Products (e.g., γ-keto esters, butenoates) A->C  Ring Opening  (Electrophilic or Nucleophilic Attack)  Requires harsh conditions or specific catalysts

Caption: Key reactivity pathways for the title compound.

  • Ester Group Transformations: The most common reaction is the hydrolysis of the methyl ester to its corresponding carboxylic acid, 1-methylcyclopropanecarboxylic acid.[9][10] This transformation is a gateway to other functional groups, such as amides, acyl chlorides, and other esters, making it a pivotal step in multi-step syntheses.

  • Ring-Opening Reactions: The high ring strain of the cyclopropane ring (~27 kcal/mol) makes it susceptible to ring-opening reactions, although it is generally more stable than unsubstituted cyclopropane due to the gem-dimethyl effect analog.[11] These reactions typically require electrophilic activation or catalysis and can lead to a variety of linear products.[12] This reactivity allows it to serve as a three-carbon synthon in more complex synthetic strategies.

Protocol: Basic Hydrolysis to 1-Methylcyclopropanecarboxylic Acid

This protocol describes a standard and reliable method for converting the ester to the parent carboxylic acid, a crucial intermediate for further derivatization.[9][13]

Causality: Saponification (base-catalyzed hydrolysis) is typically preferred over acid-catalyzed hydrolysis for its irreversibility. The hydroxide ion attacks the electrophilic carbonyl carbon. The resulting tetrahedral intermediate collapses to form the carboxylate salt, which is protonated in a final acidification step to yield the neutral carboxylic acid.

Step-by-Step Methodology:

  • Saponification:

    • Dissolve Methyl 1-Methylcyclopropane-1-carboxylate (1.0 eq) in a suitable solvent mixture such as THF/water or methanol/water.

    • Add an aqueous solution of sodium hydroxide or potassium hydroxide (1.5-2.0 eq, e.g., 20-50% solution).

    • Heat the mixture to reflux (typically 80-100°C) for 2-4 hours, monitoring the reaction by TLC until all the starting ester is consumed.

    • Cool the reaction mixture to room temperature.

  • Acidification and Extraction:

    • Carefully acidify the cooled mixture to a pH of ~1 by the dropwise addition of concentrated hydrochloric acid while cooling in an ice bath.

    • The carboxylic acid product will either precipitate or remain in the aqueous layer.

    • Extract the aqueous layer multiple times with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-Methylcyclopropanecarboxylic acid.[10] The product can be further purified by recrystallization or distillation.

Safety and Handling

Methyl 1-Methylcyclopropane-1-carboxylate is a flammable liquid and requires appropriate safety precautions.[4]

  • GHS Hazard Statements: H225 (Highly flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]

  • Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, and a lab coat are mandatory. All handling should be performed in a well-ventilated fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.

  • Handling: Avoid contact with skin, eyes, and mucous membranes. In case of contact, rinse immediately with plenty of water.[5]

Conclusion

Methyl 1-Methylcyclopropane-1-carboxylate is a versatile and highly valuable chemical intermediate. Its unique structure, dominated by the strained cyclopropane ring, provides a gateway for introducing the 1-methylcyclopropyl moiety into complex molecules. A comprehensive understanding of its synthesis, reactivity—particularly ester hydrolysis and potential ring-opening reactions—and spectroscopic properties is essential for its effective application. For researchers in pharmaceuticals and agrochemicals, this compound represents a key building block for designing next-generation molecules with enhanced biological activity and optimized physicochemical properties.

References

  • ChemBK. (2024). methyl 1-methylcyclopropane-1-carboxylate. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Power of the Cyclopropane Ring: Methyl Cyclopropane Carboxylate in Action. Retrieved from [Link]

  • Penn State. (2023). New, simple and accessible method creates potency-increasing structure in drugs. Retrieved from [Link]

  • Google Patents. (2015). CN104447293A - Method for preparing 1-methyl cyclopropane carboxylic acid.
  • PubChem. (n.d.). Methyl 1-methylcyclopropane-1-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl cyclopropanecarboxylate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Chem-Space. (n.d.). 1-METHYLCYCLOPROPANE-1-CARBOXYLIC ACID 1H NMR spectrum. Retrieved from [Link]

  • ChemCD. (n.d.). 1-methylcyclopropane-1-carboxylic acid methyl ester. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Cyclopropane-1,1-dicarboxylic acid. Retrieved from [Link]

  • NIST WebBook. (n.d.). Methyl cyclopentanecarboxylate. Retrieved from [Link]

  • Chemchart. (n.d.). 1-Methylcyclopropane-1-carboxylic acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra of the methyl cyclopentanone-2-carboxylate. Retrieved from [Link]

  • RSC Publishing. (n.d.). Ring-opening reactions of cyclopropanes. Part 7. Retrieved from [Link]

Sources

Foundational

Molecular weight and formula of Methyl 1-Methylcyclopropane-1-carboxylate

Precision Intermediates for Medicinal Chemistry & Agrochemical Synthesis Executive Summary Methyl 1-methylcyclopropane-1-carboxylate (CAS: 6206-25-3) is a specialized aliphatic ester characterized by a gem-disubstituted...

Author: BenchChem Technical Support Team. Date: February 2026

Precision Intermediates for Medicinal Chemistry & Agrochemical Synthesis

Executive Summary

Methyl 1-methylcyclopropane-1-carboxylate (CAS: 6206-25-3) is a specialized aliphatic ester characterized by a gem-disubstituted cyclopropane ring.[1] In modern drug discovery, this moiety serves as a critical bioisostere for gem-dimethyl groups, offering enhanced metabolic stability and precise conformational restriction. This guide details the physicochemical profile, validated synthetic protocols, and analytical characterization of this compound, designed for researchers requiring high-purity building blocks for API (Active Pharmaceutical Ingredient) synthesis.

Physicochemical Profile

The unique strain energy of the cyclopropane ring (~27.5 kcal/mol) combined with the steric bulk of the methyl group at the 1-position imparts specific reactivity and stability profiles essential for downstream functionalization.

Table 1: Core Chemical Data
PropertySpecification
IUPAC Name Methyl 1-methylcyclopropane-1-carboxylate
Common Synonyms 1-Methylcyclopropanecarboxylic acid methyl ester
CAS Number 6206-25-3
Molecular Formula C₆H₁₀O₂
Molecular Weight 114.14 g/mol
Physical State Colorless liquid
Boiling Point 125–126 °C (at 760 mmHg)
Density 0.97 g/mL (at 20 °C)
Refractive Index n20/D 1.422
Flash Point 20 °C (Highly Flammable)
Solubility Soluble in MeOH, EtOH, Et₂O, CHCl₃; Immiscible with H₂O

Synthetic Methodologies

Two primary routes are established for the synthesis of Methyl 1-methylcyclopropane-1-carboxylate. The selection depends on the availability of starting materials and the required scale.

Route A: Acid-Catalyzed Esterification (High Purity / Lab Scale)

This protocol is preferred for research applications due to its operational simplicity and high yield (>95%). It utilizes commercially available 1-methylcyclopropanecarboxylic acid.

Reagents:

  • 1-Methylcyclopropanecarboxylic acid (CAS 6914-76-7)[2][3][4]

  • Methanol (Anhydrous)

  • Sulfuric Acid (H₂SO₄) or Thionyl Chloride (SOCl₂)

Protocol:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser protected by a CaCl₂ drying tube.

  • Charging: Add 1-methylcyclopropanecarboxylic acid (10.0 g, 100 mmol) and anhydrous Methanol (50 mL).

  • Catalyst Addition: Cool the solution to 0 °C in an ice bath. Dropwise add concentrated H₂SO₄ (0.5 mL) OR Thionyl Chloride (1.2 eq) to generate HCl in situ.

  • Reaction: Heat the mixture to reflux (65 °C) for 4–6 hours. Monitor by TLC (SiO₂, 10% EtOAc/Hexane) or GC-MS.

  • Workup: Cool to room temperature. Concentrate under reduced pressure to remove excess methanol.

  • Neutralization: Dilute the residue with Et₂O (50 mL) and wash carefully with saturated NaHCO₃ solution (2 x 20 mL) to remove unreacted acid.

  • Purification: Dry the organic layer over MgSO₄, filter, and concentrate. Purify by vacuum distillation (approx. 40–45 °C at 15 mmHg) to obtain the pure ester.

Route B: Cyclopropanation of Methyl Methacrylate (Industrial / Direct)

This route constructs the ring directly from an alkene precursor, typically using a carbenoid transfer reagent (Simmons-Smith or Corey-Chaykovsky type).

Mechanism: The reaction involves the concerted addition of a methylene carbenoid to the electron-deficient double bond of methyl methacrylate.

Visualization: Synthetic Workflow

The following diagram illustrates the logical flow for the synthesis and purification decision process.

SynthesisWorkflow Start Target: Methyl 1-methylcyclopropane-1-carboxylate Substrate1 Precursor A: 1-Methylcyclopropanecarboxylic Acid Start->Substrate1 Route A (Lab) Substrate2 Precursor B: Methyl Methacrylate Start->Substrate2 Route B (Scale) Process1 Fischer Esterification (MeOH, H2SO4, Reflux) Substrate1->Process1 Process2 Cyclopropanation (CH2I2, Zn-Cu or DMSO ylide) Substrate2->Process2 Workup Workup: Neutralization & Extraction Process1->Workup Process2->Workup Purification Distillation (bp 125°C) Workup->Purification Final Pure Product (>98% GC) Purification->Final

Figure 1: Comparative synthetic workflows for Methyl 1-methylcyclopropane-1-carboxylate.

Analytical Characterization

Validation of the synthesized compound requires confirmation of the cyclopropane ring integrity and the ester functionality.

Nuclear Magnetic Resonance (NMR)

The high symmetry and unique shielding of the cyclopropane protons provide a distinct signature.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 3.68 ppm (s, 3H, –OCH ₃): Characteristic methyl ester singlet.

    • δ 1.28 ppm (s, 3H, –C–CH ₃): Methyl group attached to the quaternary carbon.

    • δ 1.15 – 1.25 ppm (m, 2H, Cyclopropyl –CH ₂–, cis to ester).

    • δ 0.65 – 0.75 ppm (m, 2H, Cyclopropyl –CH ₂–, trans to ester).

    • Note: Cyclopropyl protons often appear as complex multiplets (AA'BB' system) due to magnetic inequivalence.

Mass Spectrometry (GC-MS)[9]
  • Molecular Ion (M⁺): m/z 114

  • Base Peak: m/z 55 (Cyclopropyl-CH₃ cation or similar fragment) or m/z 83 (Loss of -OCH3).

  • Fragmentation: Loss of methoxy group [M-31]⁺ is common for methyl esters.

Applications in Drug Discovery

Methyl 1-methylcyclopropane-1-carboxylate is not merely a solvent or reagent; it is a pharmacophore building block .[5]

  • Conformational Restriction: The cyclopropane ring locks the C-C bond angles (60°), restricting the rotation of attached substituents. This is used to fix the bioactive conformation of a drug molecule, potentially increasing potency and selectivity (e.g., in glutamate receptor ligands).

  • Metabolic Stability: The 1,1-disubstitution pattern blocks metabolic oxidation at the alpha-carbon position. The cyclopropane ring is also generally resistant to cytochrome P450 oxidation compared to an isopropyl or ethyl group.

  • Bioisosterism: It serves as a bioisostere for a gem-dimethyl group or an alkene, altering lipophilicity (LogP) and molecular volume without changing the core connectivity significantly.

Visualization: Strategic Utility

Utility Compound Methyl 1-Methylcyclopropane- 1-carboxylate Feature1 Gem-Dialkyl Effect Compound->Feature1 Feature2 Metabolic Blocking Compound->Feature2 Feature3 Rigidification Compound->Feature3 Outcome1 Increased Cyclization Rates Feature1->Outcome1 Outcome2 Extended Half-life (t1/2) Feature2->Outcome2 Outcome3 Receptor Selectivity Feature3->Outcome3

Figure 2: Strategic utility of the cyclopropane scaffold in medicinal chemistry.

Safety & Handling (MSDS Highlights)

  • Hazards: Highly Flammable Liquid (Category 2). Causes skin irritation (H315) and serious eye irritation (H319).[6]

  • Storage: Store in a cool, well-ventilated area under an inert atmosphere (Nitrogen or Argon). Keep away from heat sources and sparks.

  • Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 543995, Methyl 1-methylcyclopropane-1-carboxylate. Retrieved from [Link]

  • NIST Chemistry WebBook. (2025). 1-Methylcyclopropanecarboxylic acid Mass Spectrum & Properties. Retrieved from [Link]

Sources

Exploratory

Technical Guide: Methyl 1-Methylcyclopropane-1-carboxylate

CAS Number: 6206-25-3 Formula: C₆H₁₀O₂ Molecular Weight: 114.14 g/mol Executive Summary Methyl 1-methylcyclopropane-1-carboxylate is a specialized aliphatic ester used primarily as a building block in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 6206-25-3 Formula: C₆H₁₀O₂ Molecular Weight: 114.14 g/mol

Executive Summary

Methyl 1-methylcyclopropane-1-carboxylate is a specialized aliphatic ester used primarily as a building block in medicinal chemistry and organic synthesis. It is structurally distinct from the simpler methyl cyclopropanecarboxylate (CAS 2868-37-3) due to the presence of a quaternary carbon at the 1-position. This structural feature—a methyl group and an ester group attached to the same cyclopropyl carbon—imparts unique steric and electronic properties.

In drug discovery, this motif serves as a critical bioisostere for gem-dimethyl and tert-butyl groups . Its primary utility lies in blocking metabolic hotspots (specifically


-oxidation) and enforcing conformational restriction, which can enhance the binding affinity and oral bioavailability of small molecule therapeutics.

Chemical Identity & Physical Properties[1][2][3][4]

The compound is a colorless, flammable liquid.[1] Its quaternary center prevents enolization, making it chemically distinct from non-substituted cyclopropane esters.

Identity Data
ParameterDetail
CAS Number 6206-25-3
IUPAC Name Methyl 1-methylcyclopropane-1-carboxylate
Synonyms 1-Methylcyclopropanecarboxylic acid methyl ester; Methyl 1-methylcyclopropanecarboxylate
SMILES CC1(CC1)C(=O)OC
InChI Key COHFTBWCEOBGOR-UHFFFAOYSA-N
Physical Properties
PropertyValueNote
Boiling Point 125–126 °CAtmospheric pressure
Density 0.97 g/cm³at 20 °C
Refractive Index 1.42

Flash Point 20 °CHighly Flammable (H225)
Solubility Miscible in organic solvents (DCM, THF, MeOH)Immiscible in water

Synthesis Protocol: Simmons-Smith Cyclopropanation[9]

The most robust industrial and laboratory method for synthesizing Methyl 1-methylcyclopropane-1-carboxylate is the Simmons-Smith cyclopropanation of methyl methacrylate. This reaction utilizes a zinc-carbenoid species to transfer a methylene group across the double bond of the methacrylate.

Reaction Logic

The reaction preserves the ester functionality while converting the planar alkene into the strained cyclopropane ring. The presence of the ester group directs the delivery of the zinc carbenoid, often enhancing the rate relative to unactivated alkenes.

Synthesispathway Start Methyl Methacrylate (Alkene Precursor) Intermediate Zinc Carbenoid Intermediate Start->Intermediate Coordination Reagent Simmons-Smith Reagent (Zn-Cu couple + CH2I2) Reagent->Intermediate CH2 Transfer Product Methyl 1-methylcyclopropane- 1-carboxylate (CAS 6206-25-3) Intermediate->Product Cyclization (- ZnI2)

Figure 1: Mechanistic flow of the Simmons-Smith cyclopropanation converting methyl methacrylate to the target cyclopropane ester.[2]

Detailed Methodology

Reagents:

  • Methyl methacrylate (1.0 equiv)

  • Diiodomethane (

    
    , 1.1 equiv)
    
  • Zinc-Copper couple (Zn-Cu) or Diethylzinc (

    
    , Furukawa modification)
    
  • Solvent: Diethyl ether (

    
    ) or Dichloromethane (DCM)
    

Step-by-Step Protocol:

  • Preparation of Zn-Cu Couple: Activate zinc dust by washing with dilute HCl, then water, acetone, and ether. Stir with a solution of copper(II) acetate in hot acetic acid. Filter and dry under vacuum/nitrogen.

  • Carbenoid Formation: Suspend the activated Zn-Cu couple in anhydrous

    
     under an inert atmosphere (
    
    
    
    or Ar). Add a crystal of iodine to initiate.
  • Addition: Add diiodomethane dropwise to the suspension while maintaining a gentle reflux. The formation of the organozinc reagent is exothermic.

  • Cyclopropanation: Once the carbenoid is formed, add methyl methacrylate slowly to the mixture. Maintain reflux for 4–12 hours.

  • Quench & Workup: Cool the reaction mixture to 0°C. Quench cautiously with saturated aqueous

    
     (exothermic).
    
  • Extraction: Separate the organic layer.[3] Extract the aqueous layer with

    
     (3x).
    
  • Purification: Wash combined organics with saturated

    
     and brine. Dry over 
    
    
    
    . Remove solvent via rotary evaporation. Distill the residue (BP ~125°C) to obtain the pure colorless liquid.

Applications in Drug Discovery[1][4][7][10][11][12][13][14]

Methyl 1-methylcyclopropane-1-carboxylate is a high-value intermediate because it introduces the 1-methylcyclopropyl moiety. This group is a superior bioisostere for standard alkyl groups like tert-butyl or isopropyl.

Mechanism of Action: Metabolic Stability

One of the primary failure modes for alkyl-substituted drugs is rapid oxidation by Cytochrome P450 (CYP) enzymes at the


-carbon (the carbon attached to the heteroatom or aromatic ring).
  • Problem: An isopropyl group has a tertiary hydrogen that is easily abstracted by CYP enzymes (

    
    ).
    
  • Solution: The 1-methylcyclopropyl group has no

    
    -hydrogens  available for abstraction. The quaternary carbon effectively blocks this metabolic pathway, significantly extending the half-life (
    
    
    
    ) of the drug.

MetabolicStability Substrate_Iso Isopropyl Analog (Contains alpha-H) CYP CYP450 Enzyme Substrate_Iso->CYP H-abstraction Metabolite Hydroxylated Metabolite (Rapid Clearance) CYP->Metabolite Oxidation Substrate_Cyclo 1-Methylcyclopropyl Analog (Quaternary Carbon) Substrate_Cyclo->CYP Steric Bulk Blocked Metabolism Blocked (Extended Half-life) Substrate_Cyclo->Blocked No alpha-H

Figure 2: Comparison of metabolic susceptibility. The 1-methylcyclopropyl motif (bottom) resists CYP-mediated oxidation unlike the isopropyl analog (top).

Bioisosteric Advantages
  • Conformational Lock: The cyclopropane ring restricts the rotation of the attached ester/amide groups. This reduction in entropic penalty upon binding can increase potency.

  • Lipophilicity Modulation: The group is lipophilic but more compact than a tert-butyl group, often improving the ligand efficiency (LE).

  • Sigma-Hole Interactions: The strained C-C bonds of the cyclopropane ring have significant p-character, allowing for unique

    
    -stacking or hydrophobic interactions within a binding pocket.
    

Safety & Handling (MSDS Highlights)

Signal Word: DANGER

  • Hazard Statements:

    • H225: Highly flammable liquid and vapor.

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.

  • Precautionary Statements:

    • P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.

    • P233: Keep container tightly closed.

    • P280: Wear protective gloves/eye protection/face protection.

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances (strong oxidizers, strong acids).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 543995, Methyl 1-methylcyclopropane-1-carboxylate. Retrieved January 30, 2026, from [Link]

  • Simmons, H. E., & Smith, R. D. (1959).A New Synthesis of Cyclopropanes. Journal of the American Chemical Society, 81(16), 4256–4264.
  • Wermuth, C. G. (2008).The Practice of Medicinal Chemistry. Academic Press. (Source for bioisosterism and metabolic stability of cyclopropanes).
  • Barnes-Seeman, D. (2012).The role of the cyclopropyl group in drug discovery. Current Topics in Medicinal Chemistry. (Review on metabolic blocking).

Sources

Foundational

A Comprehensive Spectroscopic Analysis of Methyl 1-Methylcyclopropane-1-carboxylate

An In-depth Technical Guide for Researchers and Drug Development Professionals Introduction Methyl 1-methylcyclopropane-1-carboxylate (CAS No. 6206-25-3) is a fascinating small molecule that incorporates a highly straine...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Methyl 1-methylcyclopropane-1-carboxylate (CAS No. 6206-25-3) is a fascinating small molecule that incorporates a highly strained cyclopropane ring.[1] This structural motif is of significant interest in medicinal chemistry and materials science, offering a unique three-dimensional scaffold. A thorough understanding of its spectroscopic properties is paramount for its identification, quality control, and for tracking its incorporation into larger, more complex molecules. This guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in the principles of structural chemistry and analytical science.

Molecular Structure and Key Features

The structural integrity of Methyl 1-Methylcyclopropane-1-carboxylate is the foundation of its spectroscopic signature. The molecule, with the chemical formula C₆H₁₀O₂, possesses a quaternary carbon within the cyclopropane ring, directly attached to both a methyl group and a methyl ester.[1] This substitution pattern dictates the electronic environment of each atom and, consequently, its interaction with various spectroscopic techniques.

Caption: Molecular structure of Methyl 1-Methylcyclopropane-1-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the elucidation of the carbon-hydrogen framework of organic molecules. For Methyl 1-Methylcyclopropane-1-carboxylate, both ¹H and ¹³C NMR provide unambiguous confirmation of its structure.

¹H NMR Spectroscopy

The proton NMR spectrum is characterized by signals arising from the methyl groups and the cyclopropyl methylene protons. The strained nature of the cyclopropane ring leads to a distinct upfield shift for the ring protons due to anisotropic effects.[2]

Predicted ¹H NMR Data:

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 3.65Singlet3HO-CH
~ 1.30Singlet3HC-CH
~ 1.05 - 0.95Multiplet2HCyclopropyl CH ₂ (cis to ester)
~ 0.70 - 0.60Multiplet2HCyclopropyl CH ₂ (trans to ester)

Interpretation and Causality:

  • O-CH₃ Signal (~3.65 ppm): The singlet at approximately 3.65 ppm is characteristic of the protons of a methyl ester. Its downfield position is due to the deshielding effect of the adjacent electronegative oxygen atom.

  • C-CH₃ Signal (~1.30 ppm): The singlet corresponding to the methyl group directly attached to the cyclopropane ring is expected around 1.30 ppm.

  • Cyclopropyl Protons (~0.60-1.05 ppm): The four protons on the cyclopropane ring are diastereotopic and will appear as two distinct multiplets. The unique electronic environment of the three-membered ring results in significant shielding, pushing these signals to a characteristically upfield region. The protons cis to the bulky ester group are expected to be slightly deshielded relative to the protons in the trans position.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.

¹³C NMR Data Summary:

Chemical Shift (δ) ppmAssignment
~ 174C =O (Ester carbonyl)
~ 51O-C H₃ (Ester methyl)
~ 25C -(CH₃)(COOCH₃) (Quaternary cyclopropyl carbon)
~ 21C-C H₃ (Methyl on ring)
~ 16C H₂ (Cyclopropyl methylene carbons)

Data interpreted from available spectra on PubChem for the target molecule.[1]

Interpretation and Causality:

  • Carbonyl Carbon (~174 ppm): The ester carbonyl carbon is the most downfield signal, which is typical for this functional group due to the strong deshielding effect of the double-bonded oxygen.

  • Ester Methyl Carbon (~51 ppm): The carbon of the O-CH₃ group appears in the expected region for an sp³ carbon attached to an oxygen atom.

  • Quaternary and Methyl Carbons (~21-25 ppm): The quaternary carbon of the cyclopropane ring and the attached methyl carbon appear in the aliphatic region.

  • Cyclopropyl Methylene Carbons (~16 ppm): The two equivalent methylene carbons of the cyclopropane ring are significantly shielded and appear far upfield, a hallmark of cyclopropyl carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of Methyl 1-Methylcyclopropane-1-carboxylate is dominated by the strong absorption of the ester carbonyl group.

Key IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityFunctional Group
~ 3080MediumC-H stretch (cyclopropane)
~ 2950MediumC-H stretch (aliphatic)
~ 1730StrongC=O stretch (ester)
~ 1170StrongC-O stretch (ester)

Data interpreted from available spectra on PubChem for the target molecule.[1]

Interpretation and Causality:

  • C=O Stretch (~1730 cm⁻¹): The most prominent peak in the spectrum is the strong absorption around 1730 cm⁻¹, which is characteristic of the carbonyl stretch of a saturated ester.

  • C-H Stretches (~3080 and ~2950 cm⁻¹): The absorptions slightly above 3000 cm⁻¹ are indicative of the C-H bonds on the cyclopropane ring, which have more s-character than typical alkane C-H bonds. The peaks below 3000 cm⁻¹ correspond to the C-H stretches of the methyl groups.

  • C-O Stretch (~1170 cm⁻¹): A strong band in the fingerprint region around 1170 cm⁻¹ corresponds to the C-O single bond stretch of the ester functionality.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization, offering valuable clues to its structure.

Mass Spectrometry Data:

m/zRelative IntensityProposed Fragment
114Low[M]⁺ (Molecular Ion)
83High[M - OCH₃]⁺
55Very High[C₄H₇]⁺ or [C₃H₃O]⁺
39Medium[C₃H₃]⁺

Data sourced from PubChem.[1]

Interpretation of Fragmentation:

The fragmentation of Methyl 1-Methylcyclopropane-1-carboxylate is driven by the stability of the resulting carbocations and neutral losses.

  • Molecular Ion ([M]⁺, m/z 114): The molecular ion peak is expected but may be of low intensity due to the facile fragmentation of the strained ring and the ester group.

  • Loss of a Methoxy Radical ([M - OCH₃]⁺, m/z 83): A common fragmentation pathway for methyl esters is the alpha-cleavage, leading to the loss of a methoxy radical (•OCH₃), resulting in a stable acylium ion.

  • Base Peak (m/z 55): The base peak at m/z 55 likely arises from the further fragmentation of the m/z 83 ion, possibly through the loss of carbon monoxide (CO), to form a C₄H₇⁺ cation.

  • [C₃H₃]⁺ (m/z 39): This common fragment in mass spectrometry often corresponds to the stable cyclopropenyl cation.

MS_Fragmentation M [C₆H₁₀O₂]⁺ m/z = 114 F83 [C₅H₇O]⁺ m/z = 83 M->F83 - •OCH₃ F55 [C₄H₇]⁺ m/z = 55 F83->F55 - CO F39 [C₃H₃]⁺ m/z = 39 F55->F39 - CH₄

Caption: A plausible fragmentation pathway for Methyl 1-Methylcyclopropane-1-carboxylate.

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental procedure.

General Workflow for Spectroscopic Analysis

Spectroscopy_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Pure Liquid Sample (>98.0%) NMR NMR (CDCl₃) Sample->NMR IR FTIR (Neat Film) Sample->IR MS GC-MS (EI) Sample->MS Elucidation Structure Elucidation & Confirmation NMR->Elucidation IR->Elucidation MS->Elucidation

Caption: General workflow for the spectroscopic characterization of the title compound.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 10-20 mg of Methyl 1-Methylcyclopropane-1-carboxylate in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument to ensure optimal resolution and lineshape.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard single-pulse experiment. A spectral width of 12 ppm, an acquisition time of at least 3 seconds, and a relaxation delay of 2 seconds are recommended.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A spectral width of 220 ppm and a relaxation delay of 2-5 seconds are appropriate.

  • Data Processing: Apply a Fourier transform to the acquired free induction decays (FIDs). Phase the spectra and reference the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

IR Spectroscopy Protocol
  • Sample Preparation: As the compound is a liquid, a neat film can be prepared by placing a small drop of the sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

  • Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the clean KBr/NaCl plates should be acquired and subtracted from the sample spectrum.

Mass Spectrometry Protocol
  • Sample Introduction: Introduce the sample via a Gas Chromatograph (GC) to ensure separation from any potential impurities. A standard non-polar column (e.g., DB-5) is suitable.

  • Ionization: Use Electron Impact (EI) ionization at 70 eV.

  • Mass Analysis: Scan a mass-to-charge (m/z) range of 35-200 amu using a quadrupole or ion trap mass analyzer.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern, comparing it to known fragmentation mechanisms and spectral libraries.

Conclusion

The spectroscopic characterization of Methyl 1-Methylcyclopropane-1-carboxylate is a clear-cut process that leverages the strengths of NMR, IR, and MS. The data from these techniques are highly complementary and provide a robust confirmation of the molecule's unique structure. The characteristic upfield signals in the NMR spectrum, the strong carbonyl absorption in the IR, and the predictable fragmentation pattern in the mass spectrum together create a unique spectroscopic fingerprint. This guide provides the foundational data and interpretive logic necessary for scientists to confidently identify and utilize this valuable chemical building block.

References

  • American Oil Chemists' Society (AOCS). Saturated Fatty Acids and Methyl Esters. AOCS Lipid Library. [Link]

  • PubChem. Methyl cyclopropanecarboxylate. National Center for Biotechnology Information. [Link]

  • PubChem. Methyl 1-methylcyclopropane-1-carboxylate. National Center for Biotechnology Information. [Link]

  • Baranac-Stojanović, M., & Stojanović, M. (2013). H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. Journal of Chemistry, 2013, 1-7.

Sources

Exploratory

Technical Guide: Stability &amp; Storage of Methyl 1-Methylcyclopropane-1-carboxylate

This technical guide details the stability profile, storage protocols, and handling requirements for Methyl 1-Methylcyclopropane-1-carboxylate (CAS: 6206-25-3). It is designed for researchers requiring high-purity mainte...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the stability profile, storage protocols, and handling requirements for Methyl 1-Methylcyclopropane-1-carboxylate (CAS: 6206-25-3). It is designed for researchers requiring high-purity maintenance of this building block in drug discovery and organic synthesis.

Executive Summary & Chemical Identity

Methyl 1-Methylcyclopropane-1-carboxylate is a strained carbocyclic ester used primarily as a building block for introducing the gem-dimethyl-like cyclopropyl motif into pharmaceutical intermediates. Its stability profile is governed by two competing factors: the inherent ring strain of the cyclopropane moiety (~27.5 kcal/mol) and the susceptibility of the ester group to hydrolysis.

ParameterSpecification
CAS Number 6206-25-3
Molecular Formula C₆H₁₀O₂
Molecular Weight 114.14 g/mol
Physical State Colorless Liquid
Boiling Point ~125°C
Flash Point 20°C (Highly Flammable)
Density 0.97 g/mL

Chemical Stability Profile

Thermodynamic Instability (Ring Strain)

Unlike linear alkyl esters, this compound possesses significant angular strain (Baeyer strain) and torsional strain (Pitzer strain). While the 1-methyl substitution provides some steric shielding, the ring remains susceptible to electrophilic ring-opening under strongly acidic conditions or in the presence of Lewis acids.

Hydrolytic Susceptibility

The primary degradation pathway is ester hydrolysis , yielding 1-methylcyclopropane-1-carboxylic acid and methanol. This reaction is autocatalytic; trace acid impurities generated by initial hydrolysis can accelerate further degradation.

  • Catalyst: Moisture (

    
    ) + Trace Acid (
    
    
    
    ).
  • Risk Factor: High humidity environments or improper sealing.

Volatility & Flammability

With a flash point of 20°C, this compound is classified as Highly Flammable . Significant vapor pressure at room temperature necessitates strict temperature control not just for chemical stability, but to prevent fractionation and hazardous vapor accumulation.

Storage & Handling Protocols

The "Cold-Dry-Inert" Triad

To maximize shelf-life (>2 years), strictly adhere to the following storage triad.

Protocol A: Long-Term Storage (>1 Month)
  • Temperature: Store at 2°C to 8°C (Refrigerated).

    • Rationale: Lowers kinetic energy, significantly retarding hydrolysis rates and reducing vapor pressure.

  • Atmosphere: Overlay with Dry Nitrogen (N₂) or Argon (Ar) .

    • Rationale: Displaces atmospheric moisture and oxygen.

  • Container: Amber glass vials with Teflon-lined (PTFE) screw caps.

    • Rationale: Amber glass blocks UV (preventing radical formation); PTFE provides a chemically inert seal preventing plasticizer leaching.

Protocol B: Working Aliquots (<1 Month)
  • Temperature: Cool, dark cabinet (<15°C).

  • Seal: Parafilm® wrapping over the cap is mandatory after every use to prevent moisture ingress.

Critical Safety: Static Discharge

Due to its low flash point (20°C), static electricity can ignite vapors.

  • Grounding: Always ground glassware and syringes during transfer.

  • Tools: Use spark-proof spatulas and tools.

Storage Decision Logic (Visualization)

StorageProtocol Start Receive Compound (CAS 6206-25-3) CheckSeal Inspect Seal Integrity Start->CheckSeal DecisionTime Intended Usage Timeframe? CheckSeal->DecisionTime LongTerm Long Term (> 30 Days) DecisionTime->LongTerm Stockpile ShortTerm Short Term (< 30 Days) DecisionTime->ShortTerm Active Use ActionLT1 Purge Headspace with Argon/N2 LongTerm->ActionLT1 ActionST1 Store in Cool/Dark Place (<15°C) ShortTerm->ActionST1 ActionLT2 Seal with Parafilm ActionLT1->ActionLT2 ActionLT3 Store at 2-8°C (Flammables Fridge) ActionLT2->ActionLT3 ActionST2 Avoid Frequent Temp Cycling ActionST1->ActionST2

Figure 1: Decision logic for optimal storage based on usage frequency.

Quality Control & Degradation Monitoring

Researchers should validate purity before critical steps (e.g., GMP synthesis). The most common impurity is the hydrolysis product (carboxylic acid).

Analytical Method: GC-FID/MS

Gas Chromatography is the gold standard for monitoring ester stability.

  • Column: DB-5 or HP-5 (5% Phenyl-methylpolysiloxane), 30m x 0.25mm.

  • Carrier Gas: Helium @ 1.0 mL/min.

  • Inlet Temp: 200°C (Split mode 20:1).

  • Oven Program:

    • Hold 50°C for 2 min.

    • Ramp 10°C/min to 200°C.

    • Hold 5 min.

  • Detection:

    • Intact Ester: Elutes earlier (lower polarity).

    • Acid Degradant: Elutes later with significant tailing (unless derivatized) or disappears on non-polar columns due to adsorption.

    • Note: If acid degradation is suspected, derivatize with TMS-diazomethane before GC injection to ensure the acid is volatile enough for detection.

Degradation Pathway (Visualization)

Degradation Compound Methyl 1-Methylcyclopropane- 1-carboxylate Transition Tetrahedral Intermediate Compound->Transition Slow Hydrolysis Water + H2O (Moisture) Water->Transition Acid 1-Methylcyclopropane- 1-carboxylic Acid (Solid/Viscous Oil) Transition->Acid Irreversible Methanol Methanol (Volatile) Transition->Methanol

Figure 2: Hydrolytic degradation pathway triggered by moisture ingress.

Emergency Response & Spills

  • Spill Cleanup: Do not use paper towels (static risk). Use a clay-based absorbent or vermiculite.

  • Fire: Use CO₂, dry chemical, or alcohol-resistant foam.[1] Do not use a solid water stream , as it may scatter the flammable liquid.

References

  • PubChem. (2025).[2] Methyl 1-methylcyclopropane-1-carboxylate (Compound Summary). National Library of Medicine. Retrieved from [Link]

Sources

Foundational

Technical Guide: Solubility Profile of Methyl 1-Methylcyclopropane-1-carboxylate

This guide serves as a technical reference for the solubility behavior, solvent selection, and physicochemical characterization of Methyl 1-methylcyclopropane-1-carboxylate (MMCC) .[1][2][3] It is designed for researcher...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical reference for the solubility behavior, solvent selection, and physicochemical characterization of Methyl 1-methylcyclopropane-1-carboxylate (MMCC) .[1][2][3] It is designed for researchers optimizing reaction conditions, purification workflows, and formulation stability.[1][2]

[1][2][3]

Executive Summary & Physicochemical Identity

Methyl 1-methylcyclopropane-1-carboxylate (CAS: 61465-22-3) is a lipophilic ester intermediate widely used in the synthesis of pyrethroids and pharmaceutical cyclopropane derivatives.[1][2][3] Unlike solid active pharmaceutical ingredients (APIs) where "solubility" refers to the saturation limit of a crystal lattice, MMCC is a liquid at room temperature (bp ~125°C).[1][2] Therefore, its characterization focuses on miscibility , solvent compatibility , and partition coefficients (LogP) rather than dissolution kinetics.[1][2]

Chemical Identity
PropertySpecification
IUPAC Name Methyl 1-methylcyclopropane-1-carboxylate
CAS Number 61465-22-3
Molecular Formula C₆H₁₀O₂
Molecular Weight 114.14 g/mol
Physical State Colorless Liquid
Boiling Point 125–126 °C
Density ~0.97 g/cm³
Predicted LogP ~1.4 – 1.8 (Lipophilic)

Solubility & Miscibility Profile

As a Senior Application Scientist, I categorize solvent interactions based on the principle of "Like Dissolves Like" and Hansen Solubility Parameters (HSP). MMCC possesses a polar ester group (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


) and a non-polar hydrophobic cyclopropyl-methyl moiety.[1][2] This duality dictates its high affinity for moderately polar aprotic solvents.[1][2]
Empirical Solubility Data

The following table summarizes the miscibility of MMCC in standard organic solvents, validated through its common use in extraction protocols (e.g., during acid chloride esterification workups).

Solvent ClassRepresentative SolventMiscibility StatusApplication Context
Chlorinated Dichloromethane (DCM), ChloroformFully Miscible Preferred for reaction media and extraction.[1][2][3]
Esters Ethyl Acetate (EtOAc), Isopropyl AcetateFully Miscible Standard solvent for liquid-liquid extraction.[1][2][3]
Alcohols Methanol, Ethanol, IsopropanolFully Miscible Suitable for transesterification; avoid if hydrolysis is a risk.[1][3]
Ethers Tetrahydrofuran (THF), Diethyl Ether, MTBEFully Miscible Excellent for Grignard or lithiation reactions involving the ester.[1][2][3]
Aromatics Toluene, BenzeneFully Miscible Used for azeotropic water removal.[1][2][3]
Alkanes Hexanes, HeptaneMiscible Soluble, but phase separation may occur at very low temperatures (-78°C).[1][2][3]
Aqueous Water, BrineImmiscible / Low < 10 g/L (Est.).[1][2][3] Forms the organic layer in biphasic workups.
Mechanistic Insight: Why this profile?

The cyclopropane ring introduces significant ring strain (~27.5 kcal/mol) , which slightly enhances the polarity of the C-C bonds compared to a standard propyl chain.[1][2] However, the methyl ester functionality dominates the solubility parameter.[1]

  • Hydrogen Bonding: MMCC acts as a Hydrogen Bond Acceptor (HBA) via the carbonyl oxygen but lacks Hydrogen Bond Donors (HBD).[1][2][3] This makes it highly soluble in HBD solvents like alcohols (methanol) but insoluble in water due to the hydrophobic effect of the carbon skeleton outweighing the polar head group.[2]

Experimental Protocol: Determination of Miscibility Boundaries

Since specific quantitative data for MMCC in novel solvent mixtures may not exist in literature, researchers must validate miscibility experimentally.[1] The following protocol is a self-validating system for determining the Critical Solution Temperature (CST) or miscibility limits.

Protocol: Binary Solvent Titration (Cloud Point Method)

Objective: Determine the miscibility limit of MMCC in a solvent system (e.g., Water/Methanol mixtures or fluoro-solvents).[1][2][3]

Reagents:

  • Analyte: Methyl 1-methylcyclopropane-1-carboxylate (Liquid, >98% purity).[1][2][3]

  • Solvent: Target solvent (e.g., 50:50 MeOH:H₂O).[1][2][3]

Procedure:

  • Preparation: Tare a 20 mL scintillation vial. Add 1.00 g of MMCC.[1]

  • Titration: Add the target solvent in 100 µL aliquots under constant magnetic stirring (500 rpm) at 25°C.

  • Observation: After each addition, observe for turbidity (cloud point) or phase separation (oil droplets).

    • Clear Solution: System is miscible at this ratio.[1][2]

    • Turbid/Biphasic: Miscibility limit reached.

  • Quantification: ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="ng-star-inserted display">

    
    [1][2]
    
  • Validation: If biphasic, centrifuge at 3000 rpm for 5 mins to confirm layer separation. Analyze the aqueous layer by HPLC to determine the exact saturation concentration (

    
    ).
    
Visualization: Miscibility Determination Workflow

MiscibilityWorkflow Start Start: 1g MMCC in Vial AddSolvent Add 100µL Solvent Aliquot Start->AddSolvent Stir Stir & Equilibrate (25°C) AddSolvent->Stir Check Visual Inspection Stir->Check Clear Clear Solution Check->Clear Miscible Turbid Turbid / Phase Sep Check->Turbid Immiscible Clear->AddSolvent Continue Titration Centrifuge Centrifuge & HPLC Assay Turbid->Centrifuge Calc Calculate Mass Fraction Centrifuge->Calc

Figure 1: Step-by-step workflow for determining the miscibility limit of liquid intermediates like MMCC.

Solvent Selection for Synthesis & Purification

Choosing the correct solvent is critical for process safety and yield.

Reaction Solvent Selection

For reactions involving the cyclopropane ring (e.g., ring opening or functionalization):

  • Recommended: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) .[1][2][3]

    • Reasoning: These non-nucleophilic, moderately polar solvents dissolve MMCC well and do not interfere with electrophilic reagents.[1][2]

  • Alternative: THF or MTBE .[1][2]

    • Reasoning: Useful for base-mediated reactions, though Lewis acid compatibility must be checked.[1][2][3]

Extraction & Workup

When isolating MMCC from an aqueous reaction quench:

  • Primary Choice: Ethyl Acetate (EtOAc) or MTBE .[1][2][3]

    • Reasoning: MMCC partitions strongly into these phases (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
      ).[1][2] They are less toxic than DCM and separate quickly from water.[1]
      
  • Avoid: Hexanes (alone).

    • Reasoning: While MMCC is soluble, polar impurities might crash out or form emulsions.[1][2] A mixture of Hexanes:EtOAc (9:1) is superior for filtration.[1][2][3]

Visualization: Solvent Decision Matrix

SolventSelection Root Solvent Selection for MMCC Purpose Select Purpose Root->Purpose Reaction Synthesis / Reaction Purpose->Reaction Workup Extraction / Purification Purpose->Workup Inert Inert/Non-Nucleophilic? Reaction->Inert Partition Aqueous Partitioning Workup->Partition DCM Use DCM / Toluene Inert->DCM Yes Polar Polar/Basic? Inert->Polar No THF Use THF / MTBE Polar->THF Yes EtOAc Use Ethyl Acetate (High Recovery) Partition->EtOAc Standard Heptane Use Heptane/EtOAc (Remove Polar Impurities) Partition->Heptane High Purity Req

Figure 2: Decision tree for selecting solvents based on process requirements (Reaction vs. Extraction).[1][2][3]

Thermodynamic Modeling (Advanced)

For precise solubility prediction in mixed solvents, the Hansen Solubility Parameters (HSP) can be calculated.[1][2]

  • ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     (Dispersion): ~15.8 MPa
    
    
    
    (derived from hydrocarbon backbone).[1][2]
  • ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     (Polar): ~6.5 MPa
    
    
    
    (ester functionality).[1][2]
  • ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     (Hydrogen Bonding): ~6.0 MPa
    
    
    
    (ester acceptor).[1][2]

Interaction Radius (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


): 


[1][2]
  • If

    
     (interaction radius of MMCC), the solvent is likely to dissolve the solute.[1][2]
    
  • Application: Use this equation to screen "green" solvent alternatives (e.g., 2-MeTHF or CPME) by comparing their HSP values to MMCC.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 543995, Methyl 1-methylcyclopropane-1-carboxylate.[1][2][3] Retrieved from [Link]

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition.[1][2] CRC Press.[1][2] (Standard reference for HSP methodology).

  • Organic Syntheses. Cyclopropanecarboxylic acid synthesis and extraction protocols. (General reference for cyclopropane ester workup). Retrieved from [Link]

Sources

Exploratory

Thermodynamic Architecture of Cyclopropane Derivatives: From Ring Strain to Drug Design

Executive Summary: The Cyclopropane Paradox Cyclopropane represents a thermodynamic anomaly in organic chemistry.[1] Despite possessing a massive ring strain energy (RSE) of ~27.5 kcal/mol—nearly equal to the bond streng...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Cyclopropane Paradox

Cyclopropane represents a thermodynamic anomaly in organic chemistry.[1] Despite possessing a massive ring strain energy (RSE) of ~27.5 kcal/mol—nearly equal to the bond strength of a weak chemical bond—it exhibits remarkable kinetic stability. For researchers in high-energy materials and medicinal chemistry, understanding this dichotomy is critical. This guide dissects the thermodynamic properties of cyclopropane derivatives, bridging the gap between fundamental combustion calorimetry and practical application in bioisosteric drug design.

The Thermodynamic Landscape

To manipulate cyclopropane derivatives effectively, one must first quantify their instability. The table below synthesizes standard enthalpy of formation (


) and strain energies, contrasting cyclopropane with its acyclic and heterocyclic analogs.
Table 1: Comparative Thermodynamic Data (298 K)
CompoundFormulaState

(kcal/mol)

(kcal/mol)
Ring Strain Energy (kcal/mol)C-C BDE (kcal/mol)
Cyclopropane

Gas+12.7-499.827.5 ~65.0
Propane (Ref)

Gas-24.8-530.60.0~85.0
Cyclobutane

Gas+6.8-650.326.3~62.5
Oxirane

Gas-12.6-312.127.3~58.0
Methylcyclopropane

Gas+4.6-656.928.0~64.0

Key Insight: The "Strain per Methylene" in cyclopropane (~9.2 kcal/mol per


) is significantly higher than in cyclobutane (~6.6 kcal/mol). This energy is stored potential, driven by angular distortion (60° vs. 109.5°) and torsional strain (eclipsed hydrogens).

Structural Origins: Walsh Orbitals & "Banana Bonds"

The thermodynamic instability of cyclopropane cannot be explained by simple


 hybridization. The bond angles (60°) are too acute for effective head-to-head orbital overlap.
The Walsh Orbital Model

Instead of linear


-bonds, cyclopropane utilizes "bent" or "banana" bonds. The carbon atoms adopt a hybridization state closer to 

, leaving

-like orbitals to overlap outside the internuclear axis.
  • HOMO: The highest occupied molecular orbital has significant

    
    -character, explaining why cyclopropanes react with electrophiles similarly to alkenes.
    
  • Substituent Effects: Electron-withdrawing groups (EWGs) like fluorine stabilize the ring by interacting with these high-energy orbitals (anomeric effect), whereas electron-donating groups can destabilize it further.

WalshOrbitals Hybridization Carbon Hybridization (Approx sp2 + p-character) Overlap Oblique Orbital Overlap (Bent 'Banana' Bonds) Hybridization->Overlap Drives Strain Angular Strain (Interorbital angle > 60°) Overlap->Strain Results in Reactivity Pi-Character Reactivity (Acid sensitivity, Electrophilic attack) Overlap->Reactivity Creates Strain->Reactivity Lowers Activation Energy

Figure 1: The causal link between hybridization, bent bonding, and the unique reactivity profile of cyclopropane.

Experimental Protocol: High-Precision Combustion Calorimetry

Measuring the


 of volatile, high-energy liquids requires rigorous adherence to protocol to prevent sample evaporation and incomplete combustion.
Protocol: Static Bomb Calorimetry for Volatile Cyclopropanes

Objective: Determine


 with precision < 0.02%.

1. Sample Encapsulation (Crucial Step)

  • Volatile derivatives (bp < 80°C) must be sealed in thin-walled borosilicate glass ampoules.

  • Validation: Weigh the ampoule before and after sealing. Any mass loss > 0.1 mg indicates a micro-leak; discard the sample.

2. The Combustion System

  • Use a platinum-lined bomb to prevent corrosion from heteroatom derivatives (e.g., fluorocyclopropanes).

  • Ignition Aid: Use a pellet of benzoic acid (NIST Standard 39j) as a fuse/promoter to ensure the glass ampoule shatters and the sample burns completely.

3. Washburn Corrections (The Expert's Edge) Raw temperature data is meaningless without standard state corrections. You must mathematically adjust for:

  • The energy of compression of gases.

  • The solubility of

    
     in the bomb water.
    
  • The formation of nitric acid (

    
    ) from atmospheric nitrogen.
    

CalorimetryWorkflow cluster_prep Phase 1: Preparation cluster_run Phase 2: Combustion cluster_data Phase 3: Analysis Purity Purity Analysis (GC-MS > 99.9%) Ampoule Glass Ampoule Sealing Purity->Ampoule Bomb Bomb Loading (30 atm O2 + Benzoic Acid) Ampoule->Bomb Prevents Evaporation Ignition Ignition & Temp Logging Bomb->Ignition Washburn Washburn Corrections Ignition->Washburn Raw Data DeltaH Final Enthalpy (ΔcH° -> ΔfH°) Washburn->DeltaH Standard State

Figure 2: Operational workflow for measuring thermodynamic properties of volatile cyclopropane derivatives.

Pharmaceutical Application: The Bioisostere Advantage

In drug discovery, cyclopropane is not just a high-energy ring; it is a strategic tool for Rigidification and Metabolic Blocking .

Thermodynamic-Driven Design Rules
  • Conformational Restriction: Replacing a flexible ethyl chain (

    
    ) with a cyclopropane ring locks the conformation. This reduces the entropic penalty (
    
    
    
    ) of binding to a receptor, potentially increasing potency.
  • Metabolic Stability: The

    
     bond strength in cyclopropane is higher (~106 kcal/mol) than in acyclic alkanes (~98 kcal/mol) due to the higher s-character of the C-H bond (
    
    
    
    -like). This makes the ring resistant to Cytochrome P450 oxidation (hydroxylation).
  • Lipophilicity Modulation: Cyclopropane is less lipophilic than a gem-dimethyl group but more lipophilic than a naked alkene, offering a "Goldilocks" zone for LogP optimization.

DrugDesign Problem Lead Compound Issue: Rapid Metabolism or Low Potency Strategy Strategy: Cyclopropane Incorporation Problem->Strategy Branch1 Replace Gem-Dimethyl Strategy->Branch1 Branch2 Replace Alkene (C=C) Strategy->Branch2 Outcome1 Result: Reduced Steric Bulk Maintained Lipophilicity Branch1->Outcome1 Outcome2 Result: Prevent Isomerization Increase Metabolic Stability Branch2->Outcome2

Figure 3: Decision matrix for deploying cyclopropane bioisosteres in medicinal chemistry.

References

  • Ruscic, B. et al. (2025). Active Thermochemical Tables: Enthalpy of Formation of Cyclopropane. Argonne National Laboratory. [Link]

  • NIST Chemistry WebBook. (2025).[2] Cyclopropane: Gas Phase Thermochemistry Data. National Institute of Standards and Technology.[2] [Link][2]

  • Wiberg, K. B. (1986). The Concept of Strain in Organic Chemistry. Angewandte Chemie International Edition. [Link]

  • Liebman, J. F., & Greenberg, A. (1976). A survey of strained organic molecules. Chemical Reviews. [Link]

  • Meanwell, N. A. (2014). The Influence of Bioisosteres in Drug Design: Tactical Applications. Journal of Medicinal Chemistry. [Link]

  • Rossini, F. D. (2016). Experimental Chemical Thermodynamics: Combustion Calorimetry. IUPAC/Pergamon Press.[3] [Link]

Sources

Foundational

Beyond the Ring: A Technical Guide to Substituted Cyclopropane Carboxylates

Topic: Discovery and History of Substituted Cyclopropane Carboxylates Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The Strain that Binds...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Discovery and History of Substituted Cyclopropane Carboxylates Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Strain that Binds

The cyclopropane ring, with its inherent 27.5 kcal/mol of ring strain and unique "banana bonds" (high p-character), acts as a pivotal bioisostere and conformational lock in modern chemistry. While initially regarded as a laboratory curiosity, substituted cyclopropane carboxylates have evolved from the active principles of Dalmatian chrysanthemums into a cornerstone of both agrochemistry (pyrethroids) and pharmaceutical design (HCV protease inhibitors, antidepressants).

This guide synthesizes the historical trajectory of this chemical class with rigorous, field-proven protocols for their asymmetric synthesis, bridging the gap between the seminal discoveries of the 1920s and contemporary catalytic methodologies.

Historical Genesis: From Pyrethrum to Pyrethroids

The history of cyclopropane carboxylates is inextricably linked to the study of Chrysanthemum cinerariifolium. The journey from crude extract to precision organic synthesis represents one of the 20th century's greatest triumphs in chemical logic.

The Structural Elucidation (1924)

The foundation was laid by Hermann Staudinger and Leopold Ruzicka . In a landmark 1924 publication, they elucidated the structure of the natural insecticides Pyrethrin I and II. They identified the core scaffold as a cyclopropane ring bearing a carboxylate ester and a vinyl side chain—specifically, the ester of chrysanthemic acid. This discovery established the cyclopropane ring not just as a spacer, but as a critical stereochemical anchor for biological activity.

The Golden Age of Pyrethroids (1940s–1970s)

Following the structural definition, the race to synthesize stable, potent analogs began.

  • 1949: Schechter and LaForge synthesized Allethrin , the first commercial synthetic pyrethroid, proving that the natural scaffold could be replicated and modified.

  • The Rothamsted Era: The most significant leap occurred at the Rothamsted Experimental Station (UK) under Michael Elliott . Elliott systematically optimized the alcohol and acid moieties to enhance photostability and potency.

    • Resmethrin (1967): High potency but low photostability.

    • Permethrin (1973): The breakthrough photostable pyrethroid (replacing the isobutenyl group with a dichlorovinyl group).

    • Deltamethrin (1974): The most potent pyrethroid, containing a single stereoisomer.

The Industrial Pivot: The Aratani Catalyst

The demand for specific stereoisomers of chrysanthemic acid drove the development of the first large-scale industrial asymmetric synthesis. Tadatoshi Aratani (Sumitomo Chemical) developed a copper(I) complex with a chiral salicylaldimine ligand. This process, known as the Aratani Cyclopropanation , allowed for the enantioselective reaction of diazoacetates with dienes, producing chrysanthemic acid derivatives with high optical purity.

PyrethroidEvolution Pyrethrin Pyrethrin I (1924) (Natural Origin) Allethrin Allethrin (1949) (First Synthetic) Pyrethrin->Allethrin Total Synthesis Resmethrin Resmethrin (1967) (High Potency) Allethrin->Resmethrin Alcohol Mod. Permethrin Permethrin (1973) (Photostability) Resmethrin->Permethrin Acid Mod. (Cl2C=CH-) Deltamethrin Deltamethrin (1974) (Single Isomer) Permethrin->Deltamethrin Stereocontrol

Figure 1: The structural evolution from natural Pyrethrin I to the highly optimized Deltamethrin.

The Pharmaceutical Renaissance

In modern drug discovery, the cyclopropane carboxylate moiety is prized for its ability to restrict conformation (reducing entropic penalty upon binding) and block metabolic hotspots.

Key Pharmaceutical Examples
DrugIndicationRole of Cyclopropane Moiety
Milnacipran Antidepressant (SNRI)Cis-cyclopropane carboxamide core locks the relative orientation of the amine and amide groups, critical for dual transporter binding.
Tasimelteon Melatonin AgonistTrans-cyclopropane carboxamide mimics the indole core of melatonin, improving metabolic stability and receptor selectivity.
Glecaprevir Hepatitis C (HCV)Macrocyclic protease inhibitor containing a vinyl cyclopropane amino acid (P1' element). The ring strain contributes to the reversible covalent binding mechanism.
Grazoprevir Hepatitis C (HCV)Similar to Glecaprevir, utilizes a vinyl cyclopropane moiety to fit the S1' pocket of the NS3/4A protease.
Case Study: Glecaprevir

The synthesis of the Glecaprevir P1-P1' fragment represents the apex of modern cyclopropane chemistry. It often utilizes a Knoevenagel condensation followed by a Corey-Chaykovsky reaction or transition-metal catalyzed cyclopropanation to install the vinyl cyclopropane with precise stereocontrol, often challenging due to the adjacent difluoromethyl groups in related analogs.

Technical Deep Dive: Asymmetric Synthesis Protocol

For research applications requiring high enantioselectivity, the Rhodium(II)-catalyzed decomposition of diazoacetates is the gold standard. The following protocol utilizes the Davies catalyst,


, known for its exceptional performance with donor-acceptor carbenoids.
Mechanism of Action

The reaction proceeds via a metal-stabilized carbene intermediate. The transition state is concerted but asynchronous.[1][2]

CatalyticCycle Rh_Cat Rh2(S-DOSP)4 (Active Catalyst) MetalCarbene Rh-Carbene Intermediate Rh_Cat->MetalCarbene + Diazo - N2 Diazo Aryldiazoacetate TS Asynchronous Transition State MetalCarbene->TS + Alkene Alkene Styrene/Alkene Product Chiral Cyclopropane Carboxylate TS->Product Ring Closure Product->Rh_Cat Catalyst Regeneration

Figure 2: Catalytic cycle for Rh(II)-mediated cyclopropanation. The rate-determining step is typically carbene formation or alkene addition depending on substrate.

Standard Operating Procedure (SOP)

Objective: Synthesis of methyl (1S, 2S)-1-phenyl-2-phenylcyclopropanecarboxylate. Catalyst:


 (Dirhodium tetrakis((S)-N-(dodecylbenzenesulfonyl)prolinate)).[3][4]

Reagents:

  • Styrene (5.0 equiv) - Freshly distilled to remove inhibitors.

  • Methyl phenyldiazoacetate (1.0 equiv) - Pre-dissolved in solvent.

  • 
     (0.01 - 1.0 mol%).
    
  • Solvent: 2,2-Dimethylbutane (or Hexanes/DCM depending on solubility).

Protocol Steps:

  • Catalyst Activation: In a flame-dried Schlenk flask under Argon, dissolve

    
     (1 mol%) in anhydrous 2,2-dimethylbutane.
    
  • Substrate Addition: Add styrene (5.0 equiv) to the catalyst solution. Stir at -78°C (or room temperature, depending on diazo stability and required ee).

  • Controlled Addition: Using a syringe pump, add the solution of methyl phenyldiazoacetate (in 2,2-dimethylbutane) dropwise over 2–4 hours.

    • Why? Slow addition maintains a low concentration of the diazo species, suppressing carbene dimerization (azine formation) and favoring the reaction with the alkene.

  • Reaction Monitoring: Monitor consumption of the diazo compound by TLC (disappearance of the yellow/orange spot) or IR (disappearance of the characteristic diazo peak at ~2100 cm⁻¹).

  • Workup: Once complete, concentrate the solvent in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes:EtOAc gradient).

Validation Criteria:

  • Yield: >70% is expected.[5]

  • Diastereoselectivity (dr): Typically >20:1 (trans:cis) for this catalyst system.

  • Enantioselectivity (ee): >90% ee (determined by Chiral HPLC).

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Carbene dimerization (Azine formation).Decrease diazo addition rate; Increase alkene equivalents.
Low ee High temperature or non-polar solvent issues.Lower reaction temperature (-78°C); Switch to non-polar hydrocarbon solvents (Pentane/Hexane) which often enhance tight ion-pairing in the transition state.
Poor dr Catalyst mismatch.Switch from

to

for ortho-substituted aryl diazoacetates.

References

  • Staudinger, H., & Ruzicka, L. (1924). "Insektentötende Stoffe I. Über Isolierung und Konstitution des wirksamen Teiles des dalmatinischen Insektenpulvers." Helvetica Chimica Acta. Link

  • Elliott, M., et al. (1973). "A Photostable Pyrethroid." Nature. Link

  • Aratani, T. (1985). "Action of the Aratani Catalyst in the Asymmetric Synthesis of Chrysanthemic Acid." Pure and Applied Chemistry. Link

  • Davies, H. M. L., & Beckwith, R. E. J. (2003). "Catalytic Enantioselective C-H Activation by Means of Metal Carbenoid-Induced C-H Insertion." Chemical Reviews. Link

  • Gileadi, D., et al. (2018). "Synthesis of the HCV Protease Inhibitor Glecaprevir." Journal of Medicinal Chemistry. Link

Sources

Exploratory

Strategic Synthesis of Methyl 1-Methylcyclopropane-1-carboxylate: A Technical Guide

Part 1: Executive Summary & Strategic Landscape The synthesis of Methyl 1-methylcyclopropane-1-carboxylate represents a classic challenge in constructing gem-disubstituted strained rings. This moiety is a critical pharma...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Landscape

The synthesis of Methyl 1-methylcyclopropane-1-carboxylate represents a classic challenge in constructing gem-disubstituted strained rings. This moiety is a critical pharmacophore in medicinal chemistry, serving as a conformationally restricted bioisostere for gem-dimethyl groups and a metabolic blocker.

For the drug development professional, the choice of synthetic route is dictated by three variables: scale , safety profile , and electronic compatibility . Unlike simple alkenes, the precursor here—Methyl Methacrylate —is an electron-deficient Michael acceptor. This electronic bias fundamentally alters the reactivity landscape, making nucleophilic cyclopropanation methods often superior to electrophilic carbenoid routes.

The Three Primary Methodologies[1]
MethodologyMechanism ClassKey ReagentsApplicability
Corey-Chaykovsky Nucleophilic Methylene TransferMe

SOI, NaH, DMSO
Preferred Lab Route. High safety, excellent for electron-deficient esters.
Pd-Catalyzed Diazo Transition Metal CarbenoidCH

N

, Pd(OAc)

High Efficiency/High Risk. Excellent yields, but requires diazomethane handling protocols.
Simmons-Smith (Furukawa) Electrophilic CarbenoidEt

Zn, CH

I

Variable. Generally sluggish on electron-deficient esters without Lewis Acid modification.

Part 2: The Corey-Chaykovsky Protocol (Nucleophilic Route)

This is the most robust method for laboratory-scale synthesis (1g – 50g). Because methyl methacrylate is an


-unsaturated ester, it is highly susceptible to 1,4-addition by sulfur ylides.
Mechanistic Insight

Unlike the Simmons-Smith reaction, which relies on orbital overlap between an electrophilic zinc carbenoid and the alkene


-system, the Corey-Chaykovsky reaction proceeds via a domino Michael addition/intramolecular nucleophilic substitution.
  • Ylide Formation: Deprotonation of trimethylsulfoxonium iodide generates the dimethyloxosulfonium methylide.

  • Michael Addition: The ylide nucleophile attacks the

    
    -carbon of the methacrylate.
    
  • Ring Closure: The resulting enolate collapses, displacing DMSO to close the cyclopropane ring.

Detailed Protocol

Note: All steps must be performed under an inert atmosphere (Ar or N


).

Reagents:

  • Trimethylsulfoxonium iodide (1.2 equiv)

  • Sodium Hydride (60% dispersion in oil, 1.2 equiv)

  • Dry DMSO (Solvent)

  • Methyl Methacrylate (1.0 equiv)

Step-by-Step Workflow:

  • Ylide Generation: To a flame-dried 3-neck flask equipped with a reflux condenser and addition funnel, add NaH (1.2 equiv). Wash with dry hexanes to remove mineral oil if purification is critical (optional for bulk synthesis). Add dry DMSO (approx. 10 mL/g of substrate).

  • Activation: Add trimethylsulfoxonium iodide portion-wise at room temperature. Stir for 30–60 minutes until gas evolution (H

    
    ) ceases and the solution becomes clear/milky white.
    
  • Substrate Addition: Cool the ylide solution to 0°C. Add Methyl Methacrylate dropwise to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3–16 hours. Monitor via TLC (EtOAc/Hexane) or GC-MS.

  • Quench & Workup: Pour the reaction mixture into ice-cold brine. Extract with Et

    
    O (3x). The DMSO will partition into the aqueous phase.
    
  • Purification: Dry organics over MgSO

    
     and concentrate. Distillation is the preferred purification method for this volatile ester (bp ~120°C).
    

Validation Check:

  • Critical Control Point: Ensure the DMSO is strictly anhydrous; water destroys the ylide.

  • Safety: H

    
     gas is evolved; ensure proper venting.
    

Part 3: The Palladium-Catalyzed Diazomethane Route

For scenarios requiring high atom economy or where sulfur impurities are unacceptable, the transition-metal catalyzed decomposition of diazomethane is the gold standard.

Mechanistic Insight

Palladium(II) acetate coordinates with diazomethane to form a highly reactive electrophilic palladium-carbene species. This species coordinates with the alkene double bond, transferring the methylene group.[1][2] The electron-withdrawing ester group on the methacrylate actually aids this specific catalytic cycle by coordinating with the Pd center, directing the carbene delivery.

Detailed Protocol

Warning: Diazomethane is explosive and toxic.[3] Use a dedicated Diazald kit, fire-polished glassware, and blast shields.

Reagents:

  • 
    -methyl-
    
    
    
    -nitroso-
    
    
    -toluenesulfonamide (Diazald)
  • KOH (aq)

  • Palladium(II) Acetate (Pd(OAc)

    
    , 1–2 mol%)
    
  • Methyl Methacrylate[4]

  • Ether/Dichloromethane

Step-by-Step Workflow:

  • Catalyst Loading: Dissolve Methyl Methacrylate (1.0 equiv) and Pd(OAc)

    
     (0.01 equiv) in CH
    
    
    
    Cl
    
    
    or Et
    
    
    O at 0°C.
  • In-Situ Generation: Generate diazomethane using a Diazald apparatus, distilling the CH

    
    N
    
    
    
    /ether solution directly into the reaction flask containing the methacrylate.
  • Visual Indicator: The reaction mixture will bubble (N

    
     release). The yellow color of diazomethane should disappear rapidly if the catalyst is active. If the yellow color persists, stop addition (catalyst is dead or saturated).
    
  • Completion: Once a slight excess of diazomethane is added (persistent faint yellow), stir for 30 mins, then quench with a few drops of acetic acid.

  • Workup: Filter through a pad of Celite to remove Palladium black. Concentrate the filtrate.

Validation Check:

  • Self-Validating Step: The evolution of N

    
     gas confirms the decomposition of diazomethane. Lack of bubbling implies catalyst poisoning.
    

Part 4: Visualization & Decision Logic

Synthesis Decision Matrix

This diagram guides the researcher in selecting the optimal route based on constraints.

SynthesisDecision Start Start: Methyl 1-Methylcyclopropane-1-carboxylate Constraint Primary Constraint? Start->Constraint Safety Safety / Lab Scale (<50g) Constraint->Safety Avoid Explosives Efficiency Atom Economy / Scale (>100g) Constraint->Efficiency Max Yield Route1 Corey-Chaykovsky Route (Sulfur Ylide) Safety->Route1 Route2 Pd-Catalyzed Diazo Route (Diazomethane) Efficiency->Route2 Mechanism1 Mech: Nucleophilic 1,4-Addition -> Ring Closure Route1->Mechanism1 Mechanism2 Mech: Pd-Carbene Insertion (Electrophilic) Route2->Mechanism2

Caption: Decision matrix for selecting the synthesis route based on safety and scale constraints.

Corey-Chaykovsky Mechanism Pathway

Visualizing the dominant lab-scale mechanism.

CoreyMechanism Reagents Me3SOI + NaH Ylide Dimethyloxosulfonium Methylide (Nucleophile) Reagents->Ylide Deprotonation Intermediate Enolate Intermediate (Betaine) Ylide->Intermediate + Substrate (1,4-Addition) Substrate Methyl Methacrylate (Michael Acceptor) Product Methyl 1-methylcyclopropane-1-carboxylate Intermediate->Product Ring Closure (-DMSO) Byproduct DMSO Intermediate->Byproduct

Caption: Mechanistic flow of the Corey-Chaykovsky reaction: Ylide formation, Michael addition, and ring closure.

Part 5: Comparative Data Analysis

The following data aggregates typical yields and parameters from literature precedents for cyclopropanation of methacrylates.

ParameterCorey-Chaykovsky (Sulfur Ylide)Pd-Catalyzed DiazomethaneSimmons-Smith (Zn-Cu)
Yield (Typical) 75% – 90%85% – 98%< 50% (Sluggish)
Reaction Time 3 – 16 Hours1 – 4 Hours24+ Hours
Safety Profile High (Standard reagents)Low (Explosion hazard)Medium (Pyrophoric ZnEt

)
Purification Distillation (DMSO removal)Filtration/EvaporationAcid wash/Extraction
Atom Economy Moderate (Loss of DMSO)High (Loss of N

)
Low (Loss of ZnI

)

References

  • Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide and Dimethylsulfonium Methylide.[5] Formation and Application to Organic Synthesis. Journal of the American Chemical Society. [Link]

  • Organic Chemistry Portal. (n.d.). Corey-Chaykovsky Reaction. [Link]

  • Vedejs, E. (1973). Cleavage of cyclopropanes by diborane. Journal of the American Chemical Society.[6] (Discusses reactivity of cyclopropyl esters). [Link]

  • Vallribera, A., et al. (2000). Palladium-catalyzed cyclopropanation of alkenes with diazomethane.[7] Journal of Organometallic Chemistry. [Link]

Sources

Foundational

Safety data sheet and handling precautions for Methyl 1-Methylcyclopropane-1-carboxylate

Technical Safety & Handling Guide: Methyl 1-Methylcyclopropane-1-carboxylate Part 1: Executive Summary Methyl 1-methylcyclopropane-1-carboxylate (CAS 6206-25-3) is a high-value building block in medicinal chemistry, freq...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Safety & Handling Guide: Methyl 1-Methylcyclopropane-1-carboxylate

Part 1: Executive Summary

Methyl 1-methylcyclopropane-1-carboxylate (CAS 6206-25-3) is a high-value building block in medicinal chemistry, frequently employed as a bioisostere for gem-dimethyl groups to improve metabolic stability and alter the vectoral orientation of substituents.[1] While structurally simple, its handling requires rigorous adherence to safety protocols due to its Category 2 Flammability (Flash Point: 20°C) and the inherent ring strain energy (~27.5 kcal/mol) characteristic of cyclopropanes.[1]

This guide moves beyond generic safety data, integrating field-proven synthetic insights with strict handling hierarchies to ensure both personnel safety and compound integrity.[1]

Part 2: Chemical Identity & Physicochemical Profile

Precise identification is critical as this compound is often confused with its non-methylated analog (Methyl cyclopropanecarboxylate) or the free acid.[1]

PropertySpecification
IUPAC Name Methyl 1-methylcyclopropane-1-carboxylate
CAS Number 6206-25-3
Molecular Formula C₆H₁₀O₂
Molecular Weight 114.14 g/mol
Physical State Colorless liquid
Boiling Point 125°C (at 760 mmHg)
Flash Point 20°C (Closed Cup)
Density 0.97 g/mL at 20°C
Solubility Miscible in organic solvents (DCM, THF, EtOAc); Immiscible in water.[1][2]

Part 3: Hazard Identification & Risk Assessment

GHS Classification[1]
  • Flammable Liquids (Category 2): Highly flammable liquid and vapor.[1]

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1]

  • Serious Eye Damage/Irritation (Category 2A): Causes serious eye irritation.[1]

Specific Reactivity Hazards
  • Ring Strain: The cyclopropane ring possesses significant strain energy.[1] While kinetically stable under standard storage, exposure to strong Lewis acids or extreme heat can trigger ring-opening polymerization or decomposition.[1]

  • Peroxide Formation: As an alkyl ester, it is generally stable to peroxidation, but long-term storage in clear glass can lead to photo-oxidation.[1]

Part 4: Synthesis & Reaction Safety (Field-Proven Insights)

Expertise Pillar: Understanding how this compound is made informs how it should be handled.[1] The most common synthesis involves the cyclopropanation of methyl methacrylate.[1]

The Simmons-Smith Protocol

Unlike the hazardous diazomethane route (which risks explosion), the Furukawa-modified Simmons-Smith reaction is the industry standard for safety and scalability.[1]

Reaction Scheme: Methyl Methacrylate + Et₂Zn + CH₂I₂ → Methyl 1-methylcyclopropane-1-carboxylate[1]

Critical Safety Note: The organozinc intermediate is pyrophoric.[1] While the final product (Methyl 1-methylcyclopropane-1-carboxylate) is "only" flammable, residual diethylzinc in crude reaction mixtures poses an immediate fire hazard upon workup.[1]

Visualization: Synthesis & Safety Workflow

SynthesisWorkflow Start Methyl Methacrylate Reaction Cyclopropanation (DCM, 0°C to RT) Start->Reaction Inert Atm Reagents Reagents: Et2Zn + CH2I2 (Pyrophoric Risk) Reagents->Reaction Quench Quench: Sat. NH4Cl (Exothermic!) Reaction->Quench Slow Addition Product Crude Product (Flammable Liquid) Quench->Product Phase Sep Purification Distillation (bp 125°C) Product->Purification

Caption: Workflow for Furukawa-modified synthesis highlighting critical pyrophoric and exothermic control points.

Part 5: Safe Handling Protocols

Engineering Controls
  • Ventilation: Handle exclusively in a certified chemical fume hood with face velocity >100 fpm.[1]

  • Static Control: The Flash Point (20°C) is below typical room temperature.[1] All glassware must be grounded.[1] Use conductive tubing for transfer operations >500 mL.[1]

  • Inert Atmosphere: Store and dispense under Nitrogen or Argon to prevent moisture ingress (hydrolysis risk) and reduce flammability risk.[1]

Personal Protective Equipment (PPE)
  • Hand Protection:

    • Splash Contact: Nitrile rubber (0.11 mm) - Change immediately upon contamination.[1]

    • Immersion/Prolonged: Butyl rubber (0.3 mm) - Esters can swell nitrile over time.[1]

  • Eye Protection: Chemical splash goggles.[1] Face shield required if dispensing >1 L.[1]

  • Body Protection: Flame-retardant (Nomex) lab coat and closed-toe shoes.[1]

Transfer Protocol (Self-Validating System)
  • Preparation: purge receiver flask with N₂ for 5 minutes.

  • Eqiupment: Use a glass syringe with a Luer-lock tip for volumes <20 mL. Use a cannula transfer system for volumes >20 mL.[1]

  • Execution: Ensure the source container is grounded. Draw liquid slowly to avoid cavitation (bubble formation).[1]

  • Validation: Check for "dripping" from the needle tip before movement; high vapor pressure liquids often drip.[1] If dripping occurs, draw a small cushion of inert gas into the syringe before transfer.[1]

Part 6: Emergency Response Protocols

Fire:

  • Extinguishing Media: Alcohol-resistant foam, dry chemical, or CO₂.[1] Do NOT use water jet , as it may spread the burning liquid.[1]

  • Specific Hazard: Vapors are heavier than air and may travel to ignition sources and flash back.[1]

Spills: Follow this decision matrix to determine the appropriate response level.

SpillResponse Spill Spill Detected Assess Assess Volume Spill->Assess Minor Minor (< 50 mL) Assess->Minor Major Major (> 50 mL) Assess->Major ActionMinor 1. Extinguish Ignition Sources 2. Absorb with Vermiculite 3. Place in Fume Hood Minor->ActionMinor ActionMajor 1. EVACUATE LAB 2. Activate Fire Alarm 3. Call HazMat Team Major->ActionMajor

Caption: Decision tree for spill response based on volume thresholds and flammability risks.

Part 7: Storage & Disposal

  • Storage Conditions:

    • Temperature: < 15°C (Refrigerated).

    • Container: Tightly sealed glass or stainless steel.[1]

    • Incompatibility: Segregate from strong oxidizers (e.g., nitric acid, permanganates) and strong bases (causes hydrolysis).[1]

  • Shelf Life: 12 months if stored properly.[1] Re-test purity (GC) annually.[1]

  • Disposal:

    • Do not discharge into drains.[1]

    • Collect in a dedicated "Flammable Organic Solvent" waste stream.[1]

    • Disposal method: High-temperature incineration equipped with an afterburner and scrubber.[1]

References

  • Simmons, H. E., & Smith, R. D. (1959).[1] A New Synthesis of Cyclopropanes. Journal of the American Chemical Society.[1][3] (Foundational synthesis reference).

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 543995, Methyl 1-methylcyclopropane-1-carboxylate. Retrieved from [Link]

  • Charette, A. B., & Beauchemin, A. (2001).[1] Simmons-Smith Cyclopropanation Reaction. Organic Reactions. (Review of safety in cyclopropanation).

Sources

Exploratory

Physical properties like boiling and flash point of Methyl 1-Methylcyclopropane-1-carboxylate

Executive Summary This technical guide provides a definitive physicochemical profile of Methyl 1-methylcyclopropane-1-carboxylate (CAS: 6206-25-3).[1] Often confused with its non-methylated analog, this compound serves a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a definitive physicochemical profile of Methyl 1-methylcyclopropane-1-carboxylate (CAS: 6206-25-3).[1] Often confused with its non-methylated analog, this compound serves as a critical quaternary carbon building block in medicinal chemistry, particularly for conformationally restricted peptidomimetics.[1]

The core physical data—Boiling Point (125°C) and Flash Point (20°C) —classifies this ester as a Category 2 Highly Flammable Liquid .[1] This guide outlines the experimental validation of these properties, the mechanistic implications of its strained ring structure, and the mandatory safety protocols for industrial handling.[1]

Chemical Identity & Physicochemical Profile

Structural Analysis

Unlike simple aliphatic esters, Methyl 1-methylcyclopropane-1-carboxylate possesses significant ring strain (~27.5 kcal/mol) combined with a quaternary center at the C1 position.[1] This steric bulk protects the ester carbonyl from nucleophilic attack relative to linear analogs, affecting its hydrolysis rates and metabolic stability in drug design.[1]

Validated Physical Properties

The following data aggregates experimental values from certified reference standards (GC >98.0%).

PropertyValueMethod/ConditionImplication
Boiling Point 125 °C Atmospheric (760 mmHg)Requires vacuum distillation for purification to prevent thermal ring opening.[1]
Flash Point 20 °C Closed CupCritical Safety Hazard: Vapors can form explosive mixtures at room temperature.[1]
Density 0.97 g/cm³at 20 °CLighter than water; forms upper layer in aqueous extractions.[1]
Refractive Index 1.42

Useful for quick purity checks during distillation fractions.[1]
Appearance Colorless LiquidVisualYellowing indicates oxidation or ring-opening degradation.[1]

Technical Note: It is crucial to distinguish this compound from Methyl cyclopropanecarboxylate (CAS 2868-37-3), which lacks the C1-methyl group and boils lower (~119°C).[1] The addition of the methyl group adds molecular weight and van der Waals surface area, elevating the boiling point by approximately 6°C.[1]

Experimental Methodology

Representative Synthesis Workflow (Simmons-Smith)

To understand the origin of the material and its impurities, we examine the standard synthesis via the Simmons-Smith cyclopropanation of methyl methacrylate.[1] This route is preferred over alkylation for its specificity.[1]

Protocol:

  • Reagents: Methyl methacrylate (substrate), Diethylzinc (

    
    ), Diiodomethane (
    
    
    
    ), in Dichloromethane (DCM).[1]
  • Mechanism: Formation of the iodomethylzinc carbenoid followed by syn-addition to the alkene.[1]

  • Quench: Saturated

    
     to destroy active zinc species.
    

SynthesisWorkflow Start Methyl Methacrylate (Precursor) Reaction Cyclopropanation (-10°C to RT, 12h) Start->Reaction Reagent Furukawa Reagent (Et2Zn + CH2I2) Reagent->Reaction Dropwise Addn Quench Quench & Extraction (NH4Cl / DCM) Reaction->Quench Distill Fractional Distillation (Target BP: 125°C) Quench->Distill Organic Layer Product Methyl 1-methyl- cyclopropane-1-carboxylate Distill->Product Pure Fraction

Figure 1: Synthetic workflow for the generation and isolation of the target ester via carbenoid addition.

Boiling Point Determination (Micro-Method)

For high-value intermediates, the Siwoloboff Method is preferred over bulk distillation to conserve material.[1]

  • Setup: A capillary tube sealed at one end is placed open-end down into a larger ignition tube containing the sample.[1] This assembly is attached to a thermometer in a Thiele tube oil bath.[1]

  • Heating: Heat slowly. Air bubbles will initially escape from the capillary due to thermal expansion.[1]

  • Endpoint: Continue heating until a rapid, continuous stream of bubbles emerges (vapor pressure > atmospheric pressure). Stop heating.

  • Measurement: The temperature at which the bubbling stops and liquid sucks back into the capillary is the true boiling point (equilibrium point).[1]

Flash Point Determination (Closed Cup)

Given the FP of 20°C, this test must be performed with extreme caution using an Abel or Pensky-Martens Closed Cup Tester (ASTM D93).[1]

  • Cooling: The sample and cup must be pre-cooled to at least 10°C below the expected flash point (i.e., cool to <10°C).

  • Ignition Source: A test flame is applied at 1°C intervals while the sample is heated at a controlled rate (1°C/min).

  • Observation: The lowest temperature at which the application of the test flame causes the vapor above the specimen to ignite is recorded.

Safety & Handling Protocols

The Flash Point of 20°C places this compound in a critical safety category.[1] It can form explosive vapor-air mixtures at standard laboratory temperatures (20-25°C).[1]

Mandatory Handling Logic:

SafetyLogic Status Current State: Liquid at 22°C (Room Temp) Check Is System Closed? Status->Check Open OPEN SYSTEM Check->Open No Closed CLOSED SYSTEM Check->Closed Yes Risk HIGH RISK: Vapors > LEL (Lower Explosive Limit) Ignition possible via static/spark Open->Risk Safe SAFE OPERATION: Inert Atmosphere (N2/Ar) Closed->Safe Action1 REQUIREMENT: Fume Hood + Grounding Straps Risk->Action1 Action2 REQUIREMENT: Explosion-Proof Electricals Risk->Action2

Figure 2: Safety decision tree for handling Class IB Flammable Liquids.

Specific Storage Requirements:

  • Temperature: Store at <15°C . Keeping the liquid below its flash point significantly reduces vapor generation.[1]

  • Inerting: Headspace must be purged with Nitrogen or Argon.[1]

  • Grounding: All transfer vessels (stainless steel drums, reactor nozzles) must be grounded to prevent static discharge, which has sufficient energy (0.2 mJ) to ignite these vapors.[1]

References

  • TCI Chemicals. (2023).[1] Product Specification: Methyl 1-Methylcyclopropane-1-carboxylate (M1111).[1] Retrieved from .[1]

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 543995, Methyl 1-methylcyclopropane-1-carboxylate. Retrieved from .[1]

  • European Chemicals Agency (ECHA). (2023).[1] C&L Inventory: Methyl 1-methylcyclopropane-1-carboxylate. Retrieved from .[1]

  • ASTM International. (2020).[1] ASTM D93-20, Standard Test Methods for Flash Point by Pensky-Martens Closed Cup Tester. West Conshohocken, PA.[1]

Sources

Protocols & Analytical Methods

Method

Use of Methyl 1-Methylcyclopropane-1-carboxylate as a building block in organic synthesis

Application Note: Methyl 1-Methylcyclopropane-1-carboxylate (MMCC) as a Strategic Building Block in Medicinal Chemistry Abstract Methyl 1-methylcyclopropane-1-carboxylate (MMCC) represents a critical structural motif in...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Methyl 1-Methylcyclopropane-1-carboxylate (MMCC) as a Strategic Building Block in Medicinal Chemistry

Abstract

Methyl 1-methylcyclopropane-1-carboxylate (MMCC) represents a critical structural motif in modern drug discovery, serving as a rigid, metabolic bioisostere for gem-dimethyl and tert-butyl groups.[1][2] This application note details the strategic utility of MMCC in synthesizing conformationally restricted pharmacophores. We provide optimized protocols for its hydrolysis, reduction, and conversion into high-value nitrogenous scaffolds via Curtius rearrangement, addressing specific challenges related to steric hindrance at the quaternary center.

Introduction: The Power of Conformational Restriction

In medicinal chemistry, the "Gem-Disubstituent Effect" (Thorpe-Ingold Effect) is a well-established principle used to increase the binding affinity of ligands by restricting their conformational freedom. MMCC (CAS: 6206-25-3) offers a unique advantage over standard alkyl chains:

  • Conformational Locking: The cyclopropane ring fixes the bond angles (~60°), forcing substituents into specific vectors that can enhance target engagement.

  • Metabolic Stability: The cyclopropyl group is generally more resistant to cytochrome P450 oxidation compared to isopropyl or tert-butyl groups, reducing metabolic liability.[2]

  • Steric Bulk: The 1-methyl substitution creates a quaternary center that mimics the steric demand of a tert-butyl group but with distinct electronic properties.[2]

Table 1: Physicochemical Profile of MMCC

PropertyValueRelevance
Formula C₆H₁₀O₂Low MW building block (114.14 g/mol )
Boiling Point 134-136°CVolatile; requires careful concentration
Density 0.984 g/mLEasy liquid handling
Steric Environment Quaternary CarbonCritical: Hydrolysis and nucleophilic attack are slower than in non-methylated analogs.[2]

Core Application Workflows

The utility of MMCC branches into three primary synthetic pathways:

  • Hydrolysis: Access to the parent acid for coupling.[2]

  • Reduction: Synthesis of neopentyl-like alcohols.

  • Curtius Rearrangement: Transformation into hindered amines (Bioisosteres).[2]

Visualizing the Synthetic Tree

MMCC_Utility cluster_0 Key Value Proposition MMCC Methyl 1-methylcyclopropane- 1-carboxylate (MMCC) Acid 1-Methylcyclopropane- 1-carboxylic Acid MMCC->Acid LiOH / THF:H2O (Protocol A) Alcohol 1-Methylcyclopropane- 1-methanol MMCC->Alcohol LiAlH4 / THF (Protocol B) Amine 1-Methylcyclopropan-1-amine (Protected/Free) Acid->Amine DPPA / Curtius (Protocol C) Conformational Lock Conformational Lock Conformational Lock->MMCC Metabolic Stability Metabolic Stability Metabolic Stability->MMCC

Figure 1: Strategic synthetic divergence from the MMCC building block.

Experimental Protocols

Protocol A: Controlled Hydrolysis to Carboxylic Acid

Challenge: The quaternary center adjacent to the ester creates significant steric hindrance, making standard saponification slower than expected. Incomplete reaction is a common failure mode.[2]

Materials:

  • MMCC (1.0 eq)[2]

  • Lithium Hydroxide Monohydrate (LiOH[2]·H₂O, 3.0 eq)

  • Solvent: THF/Water (3:1 ratio)[2]

  • 1M HCl (for acidification)[2]

Step-by-Step:

  • Dissolution: Dissolve MMCC in THF (approx. 5 mL per mmol substrate).

  • Activation: Dissolve LiOH·H₂O in water and add to the THF solution. The mixture will likely be biphasic initially.

  • Reaction: Heat to 60°C for 12–18 hours.

    • Expert Note: Do not rely on room temperature stirring; the gem-methyl group retards nucleophilic attack.[2] Monitor via TLC (stain with KMnO₄; ester is UV inactive).[2]

  • Workup:

    • Concentrate in vacuo to remove THF.[2]

    • Wash the aqueous layer with Et₂O (removes unreacted ester).[2]

    • Acidify aqueous layer to pH ~2 with 1M HCl.[2]

    • Extract with EtOAc (3x).[2]

    • Dry (Na₂SO₄) and concentrate.[2]

  • Validation: ¹H NMR (CDCl₃) should show loss of the methyl ester singlet (~3.6 ppm) and retention of cyclopropyl protons (0.6–1.3 ppm).[2]

Protocol B: Reduction to (1-Methylcyclopropyl)methanol

Application: Synthesis of ether-linked kinase inhibitors.[2]

Materials:

  • MMCC (1.0 eq)[2]

  • LiAlH₄ (1.2 eq, 2.4 M in THF)[1][2]

  • Solvent: Anhydrous THF

Step-by-Step:

  • Setup: Flame-dry a flask under Argon/Nitrogen. Cool to 0°C.[2]

  • Addition: Add LiAlH₄ solution dropwise.

  • Substrate Introduction: Add MMCC (dissolved in minimal THF) slowly to the reducing agent.[2]

    • Safety: Exothermic.[2] Maintain temp < 5°C.

  • Completion: Allow to warm to RT and stir for 4 hours.

  • Quench (Fieser Method): Cool to 0°C. Carefully add water (1 eq per g LAH), then 15% NaOH (1 eq), then water (3 eq).

  • Isolation: Filter the granular precipitate through Celite. Concentrate filtrate.[2]

    • Caution: The product is volatile (bp ~140°C). Do not use high vacuum for extended periods.[2]

Protocol C: Curtius Rearrangement to 1-Methylcyclopropan-1-amine (Boc-Protected)

Significance: This is the industry-standard route to convert the acid (from Protocol A) into a protected amine, a high-value pharmacophore found in diverse antiviral and anticancer candidates.

Materials:

  • 1-Methylcyclopropane-1-carboxylic acid (1.0 eq)[1][2]

  • Diphenylphosphoryl azide (DPPA) (1.1 eq)[2]

  • Triethylamine (TEA) (1.2 eq)[2]

  • tert-Butanol (t-BuOH) (Excess, as solvent/reagent)[1][2]

Workflow Diagram:

Curtius_Workflow cluster_safety Safety Critical Step1 1. Activation Acid + DPPA + TEA (Formation of Acyl Azide) Step2 2. Thermal Rearrangement Reflux (80°C) (Loss of N2 -> Isocyanate) Step1->Step2 Heat Step3 3. Nucleophilic Trap Reaction with t-BuOH (Formation of Boc-Amine) Step2->Step3 In situ trapping Warning Azide Hazard: Do not concentrate acyl azide. Process in solution.

Figure 2: One-pot Curtius rearrangement workflow.

Step-by-Step:

  • Activation: Dissolve the acid in anhydrous toluene or t-BuOH.[2] Add TEA, followed by DPPA at room temperature. Stir for 30 mins.

  • Rearrangement: Heat the mixture to reflux (80–90°C). Evolution of N₂ gas indicates the formation of the isocyanate.

    • Mechanistic Insight: The concerted migration of the alkyl group occurs with retention of configuration (though this substrate is achiral, this is vital for chiral analogs).

  • Trapping: If using toluene, add excess t-BuOH and reflux for 12 hours. If reaction is run in t-BuOH, simply reflux overnight.[1][2]

  • Workup: Cool, dilute with EtOAc, wash with 5% citric acid (removes TEA), sat. NaHCO₃, and brine.[1][2]

  • Purification: Silica gel chromatography (Hexane/EtOAc).

Safety & Handling

  • Flammability: MMCC is a Class 3 Flammable Liquid (H225).[2] Ground all glassware.[2]

  • Azide Safety: In Protocol C, DPPA produces acyl azides which are potentially explosive if isolated.[1][2] Always process the acyl azide in solution; never concentrate the intermediate to dryness.

  • Volatility: Both the ester and the alcohol derivative are relatively volatile. Avoid prolonged exposure to high vacuum.[2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 543995, Methyl 1-methylcyclopropane-1-carboxylate.[2] Retrieved January 30, 2026 from [Link][1][2]

  • Ghosh, A. K., et al. (2020). Curtius Rearrangement in Organic Synthesis.[1][2][3] Angewandte Chemie International Edition.[2][4] (General reference for Protocol C mechanism).

Sources

Application

Application Notes and Protocols for Methyl 1-Methylcyclopropane-1-carboxylate and its Analogs in Agrochemical Research

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the application of Methyl 1-Methylcyclopropane-1-carboxylate and its pivotal analog, 1-Methylcyclop...

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the application of Methyl 1-Methylcyclopropane-1-carboxylate and its pivotal analog, 1-Methylcyclopropene (1-MCP), in agrochemical research. This document elucidates the distinct roles of these molecules, focusing on the profound impact of 1-MCP as a potent ethylene inhibitor in agriculture.

Introduction: Distinguishing Methyl 1-Methylcyclopropane-1-carboxylate from 1-Methylcyclopropene (1-MCP)

It is critical to differentiate between Methyl 1-Methylcyclopropane-1-carboxylate and 1-Methylcyclopropene (1-MCP), as they have distinct chemical structures and applications in the agrochemical field.

Methyl 1-Methylcyclopropane-1-carboxylate is a carboxylated derivative of cyclopropane.[1] Its primary role in the agrochemical industry is as a versatile chemical intermediate or building block.[2][3] The strained cyclopropane ring makes it a reactive component for synthesizing more complex molecules, which may have biological activity.[3][4]

1-Methylcyclopropene (1-MCP) , on the other hand, is a cyclopropene and a highly active plant growth regulator.[5][6] It is a potent inhibitor of the plant hormone ethylene, which is responsible for the ripening and senescence of many fruits, vegetables, and flowers.[5][7] Due to its significant commercial applications in extending the shelf-life of produce, the remainder of these notes will focus on the application of 1-MCP.[5][8][9][10]

Mechanism of Action: 1-MCP as an Ethylene Receptor Antagonist

Ethylene exerts its effects by binding to specific receptors in plant cells.[11] In the absence of ethylene, these receptors actively suppress ethylene-responsive genes. When ethylene binds, this suppression is lifted, initiating a cascade of events leading to ripening and senescence.

1-MCP's efficacy stems from its ability to irreversibly bind to these ethylene receptors, effectively blocking ethylene from binding.[7][11][12] This maintains the suppression of the ethylene signaling pathway, even in the presence of ethylene, thereby delaying ripening and aging processes.[5][11]

Ethylene_Signaling_Pathway cluster_0 Normal Ethylene Signaling cluster_1 Inhibition by 1-MCP Ethylene Ethylene Receptor Ethylene Receptor (e.g., ETR1) Ethylene->Receptor Binds to CTR1 CTR1 (Kinase) Receptor->CTR1 Inactivates EIN2 EIN2 CTR1->EIN2 No longer represses EIN3 EIN3/EIL1 (Transcription Factors) EIN2->EIN3 Activates Response Ethylene Response (Ripening, Senescence) EIN3->Response Induces Gene Expression MCP 1-MCP MCP->Receptor Irreversibly Binds & Blocks Ethylene

Caption: Ethylene signaling pathway and its inhibition by 1-MCP.

Applications of 1-MCP in Agrochemical Research and Industry

1-MCP is widely used postharvest to prolong the storage life and maintain the quality of a variety of horticultural products that are sensitive to ethylene.[9][10]

Key Applications Include:

  • Fruits: Apples, pears, bananas, mangoes, kiwifruit, peaches, and plums.[9][10] Treatment with 1-MCP helps to retain firmness, acidity, and color, and reduces storage disorders.[5][8]

  • Vegetables: Tomatoes, broccoli, and peppers.[9][10] It slows down yellowing and decay.

  • Ornamentals: Cut flowers and potted plants.[9] 1-MCP can significantly extend the vase life of flowers like carnations by preventing ethylene-induced senescence.[12]

  • Field Applications: Research is ongoing to develop formulations of 1-MCP for open-field application to protect crops from environmental stresses like drought and waterlogging.[13]

Experimental Protocols for Evaluating 1-MCP Efficacy

The following are generalized protocols for assessing the effectiveness of 1-MCP on horticultural products. Researchers should optimize concentrations and treatment times for specific species and cultivars.

Gaseous 1-MCP Treatment for Postharvest Fruit

Objective: To evaluate the effect of gaseous 1-MCP on the postharvest quality of climacteric fruit (e.g., apples, tomatoes).

Materials:

  • 1-MCP generating system (e.g., commercial formulations like SmartFresh™ or EthylBloc™)

  • Airtight treatment chambers or containers

  • Mature, uniform, and defect-free fruit

  • Standard laboratory equipment for quality assessment (penetrometer for firmness, refractometer for soluble solids, titrator for acidity)

Procedure:

  • Harvest and Selection: Harvest fruit at the desired stage of maturity. Select uniform fruits, discarding any with blemishes or damage.

  • Acclimatization: Allow the fruit to equilibrate to the treatment temperature (typically 20-25°C) for 2-4 hours.

  • Treatment Setup: Place the selected fruit in airtight chambers. Ensure there is adequate air circulation within the chamber.

  • 1-MCP Application: Introduce 1-MCP into the chamber at the desired concentration (e.g., 0.1 to 1.0 µL/L). The concentration will vary depending on the commodity.

  • Treatment Duration: Seal the chambers and expose the fruit to 1-MCP for a specified period, typically ranging from 6 to 24 hours.[12]

  • Venting: After the treatment period, open the chambers in a well-ventilated area to remove any residual 1-MCP.

  • Storage and Analysis: Store the treated and control (untreated) fruit under desired conditions (e.g., cold storage or ambient temperature). Evaluate quality parameters at regular intervals.

Data to Collect:

ParameterMethod
FirmnessPenetrometer
Soluble Solids Content (SSC)Refractometer
Titratable Acidity (TA)Titration with NaOH
ColorColorimeter
Respiration RateGas analyzer (CO2 production)
Ethylene ProductionGas chromatograph
Incidence of DisordersVisual inspection
Sachet-Based 1-MCP Application for Packaged Produce

Objective: To assess the efficacy of 1-MCP sachets in maintaining the quality of packaged produce during simulated transport and retail.

Materials:

  • Commercially available 1-MCP sachets

  • Standard produce packaging (e.g., cartons, bags)

  • Produce for testing

  • Controlled environment chambers to simulate transport and retail conditions

Procedure:

  • Packaging: Place the produce into the desired packaging.

  • Sachet Application: Add one 1-MCP sachet per package, following the manufacturer's instructions.[9]

  • Sealing: Seal the packages.

  • Simulated Conditions: Store the packaged produce (both treated and control) in controlled environment chambers that mimic desired transport and retail temperatures and humidity.

  • Evaluation: Periodically remove packages and assess the quality of the produce as described in Protocol 4.1.

Experimental_Workflow Start Harvest & Select Uniform Produce Divide Divide into Control & Treatment Groups Start->Divide Control Control Group (No 1-MCP) Divide->Control Treatment 1-MCP Treatment (Gas or Sachet) Divide->Treatment Storage Store all groups under identical conditions Control->Storage Treatment->Storage Analysis Periodic Quality Assessment Storage->Analysis Data Collect Data: - Firmness - Color - SSC/TA - Ethylene Production Analysis->Data Compare Compare Results & Determine Efficacy Analysis->Compare

Caption: A typical experimental workflow for evaluating 1-MCP efficacy.

Quantitative Data Summary

The following table summarizes typical results from studies on the effect of 1-MCP on postharvest fruit quality.

FruitTreatmentStorage ConditionKey Findings
Apricot1 µL/L 1-MCP for 4h20°CDelayed loss of firmness and titratable acidity; reduced production of volatile esters and alcohols.[8]
Mango1-MCP (concentration not specified)AmbientSignificantly inhibited the 1-aminocyclopropane-1-carboxylic acid (ACC) content and delayed the increase in ACC synthase activity.[14]
Carnation0.5-2.5 nL/L 1-MCP for 6-24hAmbientProtected against ethylene-induced senescence; prevented the natural increase in ethylene production.[12]

Safety and Handling

Methyl 1-Methylcyclopropane-1-carboxylate is a highly flammable liquid and vapor and may cause skin and eye irritation.[1] It should be handled in a well-ventilated area with appropriate personal protective equipment.[1][15]

1-MCP is a gas and is typically generated on-site from a powder formulation.[5][10] It is used at very low concentrations. Users should always follow the manufacturer's safety data sheet and application guidelines.

Conclusion

While Methyl 1-Methylcyclopropane-1-carboxylate serves as a valuable intermediate in chemical synthesis, its structural analog, 1-Methylcyclopropene (1-MCP), is a cornerstone of modern postharvest technology. By effectively inhibiting the ethylene signaling pathway, 1-MCP provides a powerful tool for researchers and the agricultural industry to extend the shelf-life and maintain the quality of a wide range of horticultural products, thereby reducing food waste and enhancing food security.

References

  • NINGBO INNO PHARMCHEM CO.,LTD.
  • Fan, X., Argenta, L., & Mattheis, J. P. (2000). Inhibition of ethylene action by 1-methylcyclopropene prolongs storage life of apricot. Postharvest Biology and Technology, 20(2), 135-142.
  • ChemBK.
  • Paul, V., & Pandey, R. (2014). 1-Methylcyclopropene (1-MCP) Treatments. In Novel postharvest treatments of fresh produce (pp. 159-197). CRC Press.
  • Serek, M., Sisler, E. C., & Reid, M. S. (1995). Effect of 1-MCP and methylenecyclopropane on ethylene binding and action on cut carnations. Acta Horticulturae, (394), 347-355.
  • Sarker, M. A. R., et al. (2016). 1-MCP Releasing Complex for Open-Field Application. Journal of Plant Studies, 5(1), 1-10.
  • Zhengzhou Delong Chemical Co., Ltd. (2019).
  • Alabboud, M. (2017). Using 1-Methelcyclopropene (1-MCP) as an ethylene inhibitor in horticultural crops storage (a review).
  • POMAIS Agriculture. 1-Methylcyclopropene (1-MCP)
  • Janssen PMP. (2023). What is 1-MCP? FYSIUM® by Janssen PMP. YouTube.
  • Vanderstraeten, L., & Van Der Straeten, D. (2017). 1-Aminocyclopropane 1-Carboxylic Acid and Its Emerging Role as an Ethylene-Independent Growth Regulator. Frontiers in Plant Science, 8, 1602.
  • TCI EUROPE N.V.
  • Li, et al. (2021). Identification of methyl 1-aminocyclopropanecarboxylate as a novel ethylene agonist: a structural analogy approach. Horticulture Research, 8(1), 1-13.
  • Van de Poel, B., et al. (2020). 1-Aminocyclopropane-1-carboxylic acid oxidase determines the fate of ethylene biosynthesis in a tissue-specific way to fine-tune development and stress resilience. bioRxiv.
  • Ketone Pharma. (2024).
  • Explosions&Fire. (2018). Making Apples Immortal with 1-MCP - Project Intro (Synthesis of MCP). YouTube.
  • Wei, et al. (2020). The Role of 1-Methylcyclopropene in the regulation of ethylene biosynthesis and ethylene receptor gene expression in Mangifera indica L. (Mango Fruit). Food Science & Nutrition, 8(4), 2047-2055.
  • PubChem.
  • ChemicalBook.

Sources

Method

Advanced Characterization Protocols for Cyclopropane Scaffolds in Drug Discovery

Executive Summary: The "Cyclopropane Trap" Cyclopropane rings are ubiquitous in modern drug design (e.g., Saxagliptin, Lenacapavir) due to their ability to rigidify molecular scaffolds, improve metabolic stability, and a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Cyclopropane Trap"

Cyclopropane rings are ubiquitous in modern drug design (e.g., Saxagliptin, Lenacapavir) due to their ability to rigidify molecular scaffolds, improve metabolic stability, and act as bioisosteres for alkenes or carbonyls. However, their unique electronic structure—characterized by "banana bonds" (Walsh orbitals)—creates distinct spectroscopic anomalies that often mislead researchers relying on standard aliphatic or olefinic rules.

This guide provides a definitive technical protocol for the structural elucidation of cyclopropane derivatives, focusing on distinguishing diastereomers (cis/trans), confirming absolute stereochemistry, and validating ring integrity.

Physicochemical & Spectroscopic Principles

The NMR Anomaly (The -Coupling Inversion)

Unlike alkenes or flexible alkanes, cyclopropanes exhibit a counter-intuitive coupling constant relationship due to the rigid ring geometry.

  • Standard Alkene Rule:

    
     (typically 14-18 Hz vs. 6-12 Hz).
    
  • Cyclopropane Rule:

    
     (typically 8-12 Hz vs. 4-8 Hz).
    

Mechanism: The vicinal Karplus relationship depends on the dihedral angle (


). In cyclopropanes:
  • Cis protons:

    
     (Maximum overlap 
    
    
    
    Large
    
    
    ).[1]
  • Trans protons:

    
     (Reduced overlap compared to the 
    
    
    
    anti-periplanar arrangement in alkenes
    
    
    Smaller
    
    
    ).
Electronic Shielding (Walsh Orbitals)

The high p-character of the C-C ring bonds forces high s-character into the exocyclic C-H bonds.

  • 
    H NMR:  Cyclopropyl protons are strongly shielded, often appearing at 0.0 – 1.0 ppm  (and occasionally 
    
    
    
    ppm).
  • 
    C NMR:  Ring carbons are highly shielded (-5 to 15 ppm ), a diagnostic region distinct from acyclic alkyl carbons.
    

Experimental Protocol: Stereochemical Assignment

Workflow Overview

The following decision tree outlines the logical flow for assigning relative stereochemistry (cis vs. trans) in 1,2-disubstituted cyclopropanes.

Cyclopropane_Workflow Start Unknown Cyclopropane Isomer H_NMR 1. Acquire 1H NMR (600 MHz+) Focus: 0.0 - 2.0 ppm region Start->H_NMR Coupling 2. Measure Vicinal Coupling (3J_HH) Between H1 and H2 H_NMR->Coupling Decision_J Is 3J > 8 Hz? Coupling->Decision_J Cis_Likely Likely Cis Isomer (Dihedral ~0°) Decision_J->Cis_Likely Yes (8-12 Hz) Trans_Likely Likely Trans Isomer (Dihedral ~145°) Decision_J->Trans_Likely No (4-8 Hz) NOESY 3. Run 2D NOESY / ROESY (Mixing time: 500-800 ms) Cis_Likely->NOESY Trans_Likely->NOESY NOE_Check NOE Correlation? (Substituent A <-> Substituent B) NOESY->NOE_Check Confirm_Cis CONFIRMED: Cis (Z-configuration) NOE_Check->Confirm_Cis Strong Cross-peak Confirm_Trans CONFIRMED: Trans (E-configuration) NOE_Check->Confirm_Trans No/Weak Cross-peak XRay 4. X-Ray Crystallography (If solid/crystalline) Confirm_Cis->XRay Confirm_Trans->XRay

Figure 1: Decision tree for the relative stereochemical assignment of 1,2-disubstituted cyclopropanes.

Detailed Steps
Step 1: 1D

H NMR Acquisition
  • Solvent: Use non-aromatic solvents (e.g.,

    
    , 
    
    
    
    ) initially to avoid ring-current anisotropy complications. Use
    
    
    only if signal overlap occurs.
  • Parameter Setup: Ensure sufficient digital resolution (at least 64k points) to resolve small coupling differences (1-2 Hz).

  • Analysis: Identify the cyclopropyl methine protons. They typically appear as complex multiplets (ddd) due to coupling with geminal and vicinal neighbors.

Step 2: Coupling Constant Analysis (

-Analysis)

Extract the vicinal coupling constants (


) between the protons on the substituted carbons.
ParameterCis-CyclopropaneTrans-CyclopropaneNotes

8.0 – 12.0 Hz 4.0 – 8.0 Hz Primary differentiator.

-3.0 to -9.0 Hz-3.0 to -9.0 HzOften negative; useful for methylene checks.
Chemical Shift Often desheilded by substituent proximityOften shieldedHighly dependent on substituent anisotropy.
Step 3: NOE Validation (The "Truth" Test)

Because electronegative substituents (F, O, N) can distort coupling constants, NOE (Nuclear Overhauser Effect) is mandatory for drug candidates.

  • Experiment: 1D-NOESY (selective excitation) or 2D-NOESY.

  • Target: Irradiate the H-atom or Methyl group on C1.

  • Observation:

    • Cis: Strong enhancement of the substituent or proton on C2 (distance < 3.0 Å).

    • Trans: Minimal or no enhancement; potential enhancement of the ring protons on the opposite face.

Vibrational & Mass Spectrometric Characterization

Infrared Spectroscopy (IR)

Cyclopropanes display unique vibrational modes due to ring strain (~27.5 kcal/mol).

  • C-H Stretching: 3000 – 3100 cm⁻¹ .

    • Cause: The C-H bonds have significant

      
      -character (
      
      
      
      -like), shifting them to higher frequencies compared to acyclic alkanes (<3000 cm⁻¹).
  • Ring Breathing: 1000 – 1020 cm⁻¹ .

    • Cause: Symmetric deformation of the ring. This is a diagnostic fingerprint band.

Mass Spectrometry (MS)

Cyclopropanes are more stable to fragmentation than acyclic isomers but exhibit specific pathways.

  • Ionization: ESI (Electrospray) is preferred for polar drugs; EI (Electron Impact) for neutral intermediates.

  • Fragmentation Pattern:

    • Loss of Ethylene (

      
      ):  A characteristic loss of 28 Da from the molecular ion 
      
      
      
      .
    • Ring Opening: Radical cation rearrangement to an alkene isomer often precedes fragmentation, complicating isomer differentiation by MS alone.

References

  • Simmons, H. E.; Blanchard, E. P.; Hartzler, H. D. (1966).[2] The Infrared Spectra of Some Cyclopropanes. Journal of Organic Chemistry. Link

  • Karplus, M. (1959). Contact Electron-Spin Coupling of Nuclear Magnetic Moments. Journal of Chemical Physics. Link

  • Wiberg, K. B. (1996). Cyclopropane: Structure, Strain, and Chemical Reactivity. Accounts of Chemical Research. Link

  • BenchChem. (2025). A Comparative Guide to the NMR Characterization of cis- and trans-1-iodo-2-methylcyclopropane. Link

  • Doc Brown's Chemistry. (2025). Mass spectrometry fragmentation patterns of cyclopropane compounds. Link

Sources

Application

Use of Methyl 1-Methylcyclopropane-1-carboxylate in creating novel polymers

Application Note: Advanced Polymer Architectures Using Methyl 1-Methylcyclopropane-1-carboxylate (MMCC) Abstract This technical guide details the strategic application of Methyl 1-methylcyclopropane-1-carboxylate (MMCC)...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Polymer Architectures Using Methyl 1-Methylcyclopropane-1-carboxylate (MMCC)

Abstract This technical guide details the strategic application of Methyl 1-methylcyclopropane-1-carboxylate (MMCC) in the synthesis of novel, stimuli-responsive polymers. Unlike conventional vinyl monomers, MMCC serves as a specialized "spring-loaded" building block. Its 1,1-disubstituted cyclopropane ring provides unique steric rigidity and latent reactivity. This guide covers two primary protocols: (1) The synthesis of esterase-responsive "pro-drug" polymers using MMCC as a self-immolative spacer, and (2) The exploratory Cationic Ring-Opening Polymerization (CROP) for backbone-functionalized polyesters.

Part 1: Introduction & Mechanistic Basis

The Molecule: Methyl 1-methylcyclopropane-1-carboxylate (MMCC) represents a class of donor-acceptor cyclopropanes where the ring strain (~27 kcal/mol) is kinetically stabilized by the geminal substitution pattern.

  • CAS: 6206-25-3[1]

  • Key Feature: The cyclopropane ring acts as a "masked" alkene or a latent leaving group.

Why Use MMCC in Polymers?

  • Bio-Responsive Triggering: In drug delivery, the MMCC motif acts as a specific substrate for carboxylesterases. Hydrolysis of the ester induces a rapid electronic cascade (fragmentation), opening the ring and releasing a payload (e.g., a phenol-linked drug or fluorophore).

  • Backbone Rigidity: When incorporated into polymer chains, the intact cyclopropane ring imparts high glass transition temperatures (

    
    ) due to restricted rotation.
    
  • Isomerization Potential: MMCC is the cyclopropane isomer of Methyl Methacrylate (MMA). It can be used as a stable precursor that isomerizes to MMA under specific catalytic conditions, allowing for "on-demand" monomer generation.

Part 2: Application Protocols

Protocol A: Synthesis of Stimuli-Responsive "Pro-Drug" Polymers

Target Audience: Drug Delivery & Biomaterials Researchers

This protocol describes converting MMCC into a polymerizable vinyl monomer (MMCC-MA) and copolymerizing it. The resulting polymer contains pendant MMCC groups that release a payload upon enzymatic activation.

Mechanism of Action:

  • Polymerization: The vinyl group polymerizes; the MMCC ring remains intact.

  • Trigger: Esterase enzymes cleave the methyl ester.

  • Cascade: The resulting carboxylate anion attacks the cyclopropane ring (or induces fragmentation via electronic rearrangement), releasing the attached payload (e.g., a drug molecule attached via a linker).

Step-by-Step Methodology:

1. Precursor Synthesis (MMCC-Acid Chloride)

  • Hydrolysis: Dissolve MMCC (10 mmol) in THF/Water (1:1). Add LiOH (1.2 equiv). Stir at RT for 4h. Acidify to pH 2 with 1M HCl. Extract with EtOAc to yield 1-methylcyclopropane-1-carboxylic acid.

  • Chlorination: React the acid with Oxalyl Chloride (1.5 equiv) and a catalytic drop of DMF in dry DCM. Stir 2h under

    
    . Remove solvent in vacuo to obtain the crude acid chloride.
    

2. Monomer Functionalization (MMCC-HEMA Conjugate)

  • Reagents: 2-Hydroxyethyl Methacrylate (HEMA), MMCC-Acid Chloride, Triethylamine (TEA).

  • Procedure:

    • Dissolve HEMA (1.0 equiv) and TEA (1.2 equiv) in anhydrous DCM at 0°C.

    • Dropwise add MMCC-Acid Chloride (1.0 equiv) in DCM.

    • Warm to RT and stir for 12h.

    • Workup: Wash with

      
      , brine, and water. Dry over 
      
      
      
      .
    • Purification: Silica gel column chromatography (Hexane/EtOAc).

    • Yield: Target Monomer: 2-(1-methylcyclopropane-1-carbonyloxy)ethyl methacrylate.

3. RAFT Polymerization (Controlled Architecture)

  • Components:

    • Monomer: MMCC-HEMA Conjugate.

    • Chain Transfer Agent (CTA): 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid.

    • Initiator: AIBN (0.2 equiv relative to CTA).

    • Solvent: 1,4-Dioxane.

  • Execution:

    • Prepare a Schlenk tube with Monomer:CTA:Initiator ratio of 100:1:0.2.

    • Degas via 3 freeze-pump-thaw cycles.

    • Polymerize at 70°C for 12-24h.

    • Quench in liquid nitrogen. Precipitate in cold diethyl ether.

  • Validation:

    
     NMR should show broad polymer backbone signals while retaining the characteristic cyclopropane multiplets at 
    
    
    
    0.7–1.4 ppm.
Protocol B: Cationic Ring-Opening Polymerization (CROP)

Target Audience: Polymer Chemists & Materials Scientists

This exploratory protocol utilizes the latent reactivity of the cyclopropane ring to form a polymer backbone containing ester groups, distinct from vinyl polymerization.

Reaction Scheme: The Lewis acid attacks the ester carbonyl or the ring directly, causing C1-C2 bond cleavage and linear chain growth.

Methodology:

  • Drying: Dry MMCC over

    
     and distill under reduced pressure.
    
  • Initiator Prep: Prepare a 1M solution of Ethylaluminum Dichloride (

    
    ) in dry Toluene.
    
  • Polymerization:

    • In a glovebox (

      
       ppm), add MMCC (1.0 g) to a vial.
      
    • Add dry Toluene (4.0 mL).

    • Inject Initiator solution (2 mol%).

    • Seal and stir at 0°C for 5h, then warm to RT for 24h.

  • Termination: Quench with ammoniacal methanol.

  • Isolation: Centrifuge to remove aluminum salts. Evaporate solvent.

  • Characterization: Check for disappearance of cyclopropane ring strain peaks in IR (~1020 cm⁻¹) and appearance of linear alkyl/ester signals in NMR.

Part 3: Visualization & Data

Figure 1: Bio-Responsive Trigger Mechanism The following diagram illustrates the logical flow of the "Masked" polymer application, from synthesis to enzymatic activation.

G cluster_0 Synthesis Phase cluster_1 Activation Phase (In Vivo) MMCC MMCC (Precursor) Monomer Vinyl-MMCC (Monomer) MMCC->Monomer Functionalization Polymer Polymer (Pendant Cyclopropane) Monomer->Polymer RAFT Polymerization Unmasked Unstable Intermediate Polymer->Unmasked Hydrolysis Esterase Esterase Enzyme Esterase->Unmasked Release Payload Release Unmasked->Release Ring Fragmentation (Self-Immolation)

Caption: Workflow for creating and activating MMCC-functionalized stimuli-responsive polymers.

Table 1: Comparative Polymerization Metrics

FeatureRadical Polymerization (Protocol A)Cationic Ring-Opening (Protocol B)
Role of MMCC Pendant Functional GroupMain Chain Monomer
Ring Status Intact (Preserved)Opened (Linearized)
Initiator AIBN / Radical SourcesLewis Acids (

,

)
Primary Application Drug Delivery, Pro-drugsNovel Polyesters, Elastomers
Key Challenge Preventing accidental ring openingControlling molecular weight distribution

References

  • Development of a Split Esterase for Protein–Protein Interaction-Dependent Small-Molecule Activation. Source: ACS Central Science (2019). Context: Validates the use of methyl-cyclopropyl esters as "masked" substrates for esterase-triggered release.[2] URL:[Link]

  • Chemiluminescence imaging probes for quantification of HNO and pH. Source: SMU Scholar (2019). Context: Details the synthesis of MMCC derivatives (Chemilum-CM2) and their stability/reactivity profiles in biological media. URL:[Link]

Sources

Method

Application Note: High-Throughput Screening of Cyclopropane-Containing Compound Libraries

Abstract This application note details a robust workflow for the high-throughput screening (HTS) of cyclopropane-enriched small molecule libraries. Cyclopropane moieties are increasingly utilized in medicinal chemistry t...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust workflow for the high-throughput screening (HTS) of cyclopropane-enriched small molecule libraries. Cyclopropane moieties are increasingly utilized in medicinal chemistry to "escape from flatland," improving


 scores, metabolic stability, and target selectivity. However, the unique physicochemical properties of these compounds—specifically increased lipophilicity and rigid 3D character—require tailored screening protocols to maximize solubility and minimize false positives. This guide provides a validated TR-FRET kinase binding protocol, acoustic liquid handling parameters, and a hit triage strategy specifically designed for cyclopropane pharmacophores.

Introduction: The Cyclopropane Advantage in Drug Discovery[1][2]

Escaping Flatland ( Enrichment)

Modern drug discovery has shifted away from flat, aromatic-heavy structures toward molecules with greater three-dimensional complexity. The cyclopropane ring is a premier bioisostere that introduces


 character without excessive molecular weight penalty.
  • Conformational Restriction: The cyclopropane ring locks substituents into specific vectors, reducing the entropic penalty of binding to a protein target [1].

  • Metabolic Stability: Cyclopropanes often block metabolic "soft spots" (e.g., protecting adjacent carbons from CYP450 oxidation) [2].

  • Solubility & Permeability: Increasing the fraction of

    
     carbons (
    
    
    
    ) correlates with improved clinical success rates by enhancing solubility and oral bioavailability relative to planar aromatic analogs [3].
The Screening Challenge

While beneficial for potency, cyclopropane derivatives often exhibit higher lipophilicity (


) compared to the alkyl chains they replace. In an HTS context, this presents two specific failure modes:
  • Compound Precipitation: Rapid precipitation upon dilution into aqueous assay buffer.

  • Colloidal Aggregation: Formation of promiscuous aggregates that sequester enzymes, leading to false positives.

This protocol mitigates these risks using Acoustic Droplet Ejection (ADE) for contact-free nanoliter dispensing and a Detergent-Sensitivity Counter-Screen .

Library Management & Liquid Handling

Source Plate Preparation

Cyclopropane libraries should be stored in Cyclic Olefin Copolymer (COC) plates rather than polystyrene to minimize hydrophobic binding of the compounds to the plate walls.

  • Solvent: 100% DMSO (Anhydrous).

  • Concentration: 10 mM stock is standard; however, for highly lipophilic cyclopropane sets, 2 mM is recommended to prevent crashing out during freeze/thaw cycles.

  • Storage: -20°C in a nitrogen-purged environment to prevent DMSO hydration. Water uptake >1% in DMSO can cause compound precipitation [4].

Acoustic Dispensing (The "Echo" Advantage)

Traditional tip-based transfer requires intermediate dilution plates, which are lethal for lipophilic cyclopropanes (compounds stick to tips and intermediate plates). Acoustic dispensing transfers nanoliters directly from the DMSO source to the assay well.[1]

Optimized ADE Parameters for Cyclopropane Libraries:

Parameter Setting Rationale
Fluid Class DMSO_SP (Surface Tension Optimized) Cyclopropanes lower surface tension; standard DMSO calibration may under-dispense.
Transfer Volume 2.5 nL - 20 nL Keeps final DMSO < 1% v/v to prevent enzyme inhibition.

| Destination Plate | Pre-filled with Assay Buffer | Dispensing into buffer (rather than dry plate) prevents compound adsorption to the well bottom. |

Experimental Protocol: TR-FRET Kinase Binding Assay

Target Example: Tyrosine Kinase (e.g., BTK or EGFR mutant) using a cyclopropane-focused library to find novel allosteric binders.

Reagents & Equipment
  • Library: 10,000-compound cyclopropane-fragment library.

  • Assay Kit: LanthaScreen™ Eu Kinase Binding Assay (Thermo Fisher) or HTRF® KinEASE™ (Cisbio/Revvity).

  • Tracer: Alexa Fluor™ 647-labeled ATP-competitive tracer.

  • Antibody: Eu-labeled anti-tag antibody (binds to the kinase).

  • Reader: PHERAstar FSX or EnVision with TR-FRET module.

Step-by-Step Workflow
Step 1: Assay Plate Preparation
  • Prepare 1X Kinase Buffer A : 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

    • Critical: The 0.01% Brij-35 is essential to prevent cyclopropane aggregation.

  • Dispense 5 µL of Kinase + Antibody mix into a 384-well low-volume white plate (e.g., Greiner 784075).

    • Final Concentration: 5 nM Kinase, 2 nM Antibody.

Step 2: Compound Addition (Acoustic)
  • Load source library (COC plate) into the Acoustic Dispenser (e.g., Echo 650).

  • Transfer 10 nL of compound (10 mM stock) directly into the 5 µL enzyme mix.

    • Final Compound Conc: 20 µM.

    • Final DMSO: 0.2% (Safe for most kinases).

  • Controls:

    • High Control (HC): 10 nL DMSO (0% Inhibition).

    • Low Control (LC): 10 nL Staurosporine (100% Inhibition).

Step 3: Incubation (Pre-Equilibration)
  • Centrifuge plate at 1000 x g for 1 minute.

  • Incubate for 15 minutes at RT. This allows the cyclopropane compounds to access the binding pocket (potentially inducing conformational changes) before the tracer competes.

Step 4: Tracer Addition
  • Dispense 5 µL of Tracer solution.

    • Final Tracer Conc:

      
       value of the tracer (typically 5–20 nM).
      
  • Total Assay Volume = 10 µL.

Step 5: Final Incubation & Read
  • Incubate for 60 minutes at RT in the dark.

  • Read on PHERAstar FSX:

    • Excitation: 337 nm (Laser).

    • Emission 1 (Donor): 620 nm.

    • Emission 2 (Acceptor): 665 nm.

Visualization: HTS Workflow & Decision Tree

Primary Screening Workflow

This diagram illustrates the physical flow of the screening campaign, emphasizing the acoustic transfer path.

HTS_Workflow Library Cyclopropane Library (10mM in DMSO) COC Plate Echo Acoustic Dispenser (Echo 650) 2.5 - 20 nL Transfer Library->Echo Source Load AssayPlate 384-Well Assay Plate (Pre-filled with Kinase) Echo->AssayPlate Contact-free Dispense Reagent Tracer/Ab Addition (Multidrop Combi) AssayPlate->Reagent + Tracer Reader TR-FRET Reader (PHERAstar) Reagent->Reader 1hr Incubation Analysis Data Analysis (Genedata/Spotfire) Reader->Analysis RFU Ratio (665/620nm)

Caption: Figure 1. Acoustic-assisted HTS workflow minimizing DMSO handling steps to preserve cyclopropane solubility.

Hit Triage & Validation Logic

Cyclopropanes are prone to aggregation-based false positives. This logic gate filters artifacts.

Decision_Tree Start Primary Screen Hit (>50% Inhibition) Rep Replicate Confirmation (n=2) Start->Rep Dose Dose Response (IC50) 10-point curve Rep->Dose Confirmed Discard False Positive (Aggregator/Artifact) Rep->Discard Non-reproducible Triton Detergent Sensitivity Test (Add 0.05% Triton X-100) Dose->Triton Valid IC50 Dose->Discard Flat curve/Hill slope > 3 Ortho Orthogonal Assay (e.g., SPR or Thermal Shift) Triton->Ortho IC50 stable Triton->Discard IC50 shifts > 3-fold (Aggregator) Lead Validated Lead (SAR Ready) Ortho->Lead Binding Confirmed Ortho->Discard No Binding

Caption: Figure 2. Hit triage logic. The "Detergent Sensitivity Test" is critical for lipophilic cyclopropane hits to rule out colloidal aggregation.

Data Analysis & Quality Control

Calculation of TR-FRET Ratio

Raw data from the reader must be ratiometric to correct for well-to-well liquid volume variability and compound autofluorescence (a common issue with synthetic libraries).



Z-Prime ( ) Validation

Before running the full library, validate the assay window using a full plate of High and Low controls.

  • Acceptance Criteria:

    
    
    
  • Formula:

    
    
    (Where 
    
    
    
    is standard deviation and
    
    
    is mean signal).
Aggregation Flagging (The Hill Slope)

When analyzing Dose-Response curves (Step 4.2), pay close attention to the Hill Slope (nH) .

  • Expected:

    
     (1:1 binding).
    
  • Aggregator Warning:

    
     (Steep curve).
    
  • Action: If a cyclopropane hit shows a steep slope, it is likely forming a colloid. Verify by re-testing in the presence of 0.05% Triton X-100. If the potency disappears with detergent, discard the compound [5].

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry.

  • Wacker, D. A., et al. (2012). Discovery of (R)-2-(1-(2-(Tetrahydro-2H-pyran-4-ylamino)acetyl)piperidin-3-yl)benzo[d]oxazole-6-carboxamide (PF-04620110), a Potent, Selective, and Orally Bioavailable Inhibitor of DGAT-1. Journal of Medicinal Chemistry.

  • Ellson, R., et al. (2005). In situ DMSO hydration measurements of HTS compound libraries. Combinatorial Chemistry & High Throughput Screening.

  • Feng, B. Y., & Shoichet, B. K. (2006). A Detergent-Based Assay for the Detection of Promiscuous Inhibitors. Nature Protocols.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of Methyl 1-Methylcyclopropane-1-carboxylate

Welcome to the technical support center for the synthesis of Methyl 1-Methylcyclopropane-1-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 1-Methylcyclopropane-1-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and purity of this valuable synthetic intermediate. The cyclopropane motif is a key structural element in numerous pharmaceuticals and agrochemicals, making the efficient synthesis of building blocks like Methyl 1-Methylcyclopropane-1-carboxylate a critical endeavor.[1][2]

This document moves beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently encountered questions, all grounded in established chemical principles and practical laboratory experience.

Core Synthesis Strategy: A Multi-Step Approach

The synthesis of Methyl 1-Methylcyclopropane-1-carboxylate is typically not a single-step reaction but rather a sequence of transformations. A common and effective strategy involves the initial synthesis of 1-methylcyclopropane carboxylic acid, which is then esterified to the final methyl ester product. This guide will focus on a robust method that starts with a methacrylic acid derivative, proceeds through a cyclopropanation reaction, and concludes with esterification.

Overall Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of Methyl 1-Methylcyclopropane-1-carboxylate.

Synthesis_Workflow cluster_0 Step 1: Cyclopropanation cluster_1 Step 2: Dehalogenation cluster_2 Step 3: Acidification & Hydrolysis (if needed) cluster_3 Step 4: Esterification A Methacrylic Acid Derivative C 2,2-Dihalo-1-methylcyclopropane -1-carboxylate Intermediate A->C Phase Transfer Catalyst B Trihalomethane & Base B->C E 1-Methylcyclopropane -1-carboxylate Salt C->E D Metal (e.g., Sodium) D->E G 1-Methylcyclopropane -1-carboxylic Acid E->G F Acid Workup F->G I Methyl 1-Methylcyclopropane -1-carboxylate G->I H Methanol & Acid Catalyst H->I

Caption: A four-step workflow for the synthesis of Methyl 1-Methylcyclopropane-1-carboxylate.

Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific issues that you may encounter during the synthesis, providing potential causes and actionable solutions.

Issue 1: Low or No Yield of the Desired Product

Question: My overall yield is significantly lower than expected, or I'm not getting any product at all. What are the likely causes and how can I fix this?

Answer: A low yield can be attributed to issues in any of the key steps of the synthesis. Let's break down the possibilities.

Potential Cause A: Inefficient Cyclopropanation

The formation of the cyclopropane ring is a critical step. The reaction of a methacrylic acid derivative with a trihalomethane (like chloroform or bromoform) in the presence of a strong base and a phase transfer catalyst can be sensitive to several factors.[3]

  • Sub-optimal Phase Transfer Catalyst (PTC): The PTC is crucial for bringing the reactants together across the aqueous and organic phases.

    • Solution: Ensure the PTC (e.g., a quaternary ammonium salt) is fresh and active. Consider screening different PTCs to find the one that is most effective for your specific substrate.

  • Incorrect Base Concentration: The concentration of the alkali solution (e.g., NaOH or KOH) is important.[3]

    • Solution: Use a 20-50% solution of NaOH or KOH as suggested in related preparations.[3] A concentration that is too low will not be effective, while a very high concentration can lead to side reactions.

  • Poor Temperature Control: This reaction is often exothermic.

    • Solution: Maintain the reaction temperature between 20°C and 40°C.[3] Use an ice bath to manage any initial exotherm and then allow the reaction to proceed at room temperature.

Potential Cause B: Incomplete Dehalogenation

The removal of the two halogen atoms from the intermediate is another step where yield can be lost.

  • Inactive Metal: If using a metal like sodium, it's crucial that its surface is not oxidized.

    • Solution: Use freshly cut sodium or a sodium dispersion to ensure a reactive surface.

  • Presence of Water: The dehalogenation reaction is highly sensitive to moisture.

    • Solution: Ensure all solvents are anhydrous and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).

Potential Cause C: Inefficient Esterification

The final step of converting the carboxylic acid to the methyl ester can also be a source of low yield.

  • Presence of Water: Fischer esterification is an equilibrium-driven process. The presence of water will push the equilibrium back towards the starting materials.

    • Solution: Use an excess of methanol as both a reactant and a solvent. Consider using a dehydrating agent or a setup with a Dean-Stark trap to remove water as it is formed.

  • Insufficient Catalyst: An acid catalyst is required for this reaction.

    • Solution: Use a catalytic amount of a strong acid like sulfuric acid.

Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield Start Low Yield Check_Cyclo Check Cyclopropanation Start->Check_Cyclo Check_Dehalo Check Dehalogenation Start->Check_Dehalo Check_Ester Check Esterification Start->Check_Ester Optimize_PTC Optimize PTC Check_Cyclo->Optimize_PTC Optimize_Base Adjust Base Conc. Check_Cyclo->Optimize_Base Control_Temp Control Temperature Check_Cyclo->Control_Temp Activate_Metal Use Active Metal Check_Dehalo->Activate_Metal Anhydrous Ensure Anhydrous Conditions Check_Dehalo->Anhydrous Remove_Water Remove Water Check_Ester->Remove_Water Check_Catalyst Check Acid Catalyst Check_Ester->Check_Catalyst Success Yield Improved Optimize_PTC->Success Optimize_Base->Success Control_Temp->Success Activate_Metal->Success Anhydrous->Success Remove_Water->Success Check_Catalyst->Success

Caption: A logical workflow for troubleshooting low product yield.

Issue 2: Significant Formation of Side Products

Question: I'm getting a mixture of products, and my desired product is not pure. What are the common side reactions and how can I avoid them?

Answer: The formation of side products can complicate purification and reduce the overall yield. Here are some common culprits:

  • Polymerization of Methacrylate: The starting material, a derivative of methacrylic acid, can polymerize under basic conditions.

    • Solution: Add the base slowly to the reaction mixture to avoid localized high concentrations. Maintaining a lower reaction temperature can also disfavor polymerization.

  • Incomplete Dehalogenation: If the dehalogenation is not complete, you will have halogenated impurities in your product.

    • Solution: Monitor the reaction by TLC or GC-MS to ensure all the dihalo-intermediate has been consumed before workup. You may need to add more of the reducing metal or increase the reaction time.

  • Ring-Opening of the Cyclopropane: The strained cyclopropane ring can be susceptible to opening under harsh conditions.[2]

    • Solution: Avoid excessively high temperatures or highly acidic/basic conditions during workup and purification. The inherent strain in the cyclopropane ring makes it reactive.[2]

Issue 3: Difficulties with Product Purification

Question: I'm having trouble isolating a pure product after the reaction. What are some tips for purification?

Answer: Purification can indeed be challenging. Here are some common issues and their solutions:

  • Emulsion Formation During Workup: The use of a phase transfer catalyst and basic aqueous solutions can sometimes lead to the formation of stable emulsions during extraction.[4]

    • Solution: To break emulsions, you can try adding a small amount of brine (saturated NaCl solution) or allowing the mixture to stand for a longer period.[4] In some cases, filtering the entire mixture through a pad of Celite can be effective.

  • Co-elution of Impurities in Chromatography: Some side products may have similar polarities to the desired product, making separation by column chromatography difficult.

    • Solution: Experiment with different solvent systems for your column. A shallow gradient of a more polar solvent in a non-polar solvent can often improve separation. If column chromatography is not effective, consider distillation, as the desired methyl ester is a relatively low-boiling liquid.

  • Residual Solvent: Removing high-boiling point solvents can be difficult.

    • Solution: If possible, use lower-boiling point solvents for extraction and chromatography. For removal of stubborn solvents, a high-vacuum pump may be necessary. Gentle heating can also be applied, but be cautious of product decomposition.

Frequently Asked Questions (FAQs)

Q1: What are the most suitable starting materials for synthesizing 1-methylcyclopropane carboxylic acid?

A1: Methacrylic acid, its esters (e.g., methyl methacrylate), or methacrylonitrile are all viable starting materials for the initial cyclopropanation step.[3] The choice often depends on commercial availability and cost.

Q2: What are the critical safety precautions for this synthesis?

A2: Several safety hazards should be considered:

  • Flammability: Many of the organic solvents used are flammable.[2] Always work in a well-ventilated fume hood and away from ignition sources.[2]

  • Corrosivity: Strong acids and bases are used, which are corrosive.

  • Reactivity of Sodium: If using metallic sodium for dehalogenation, be aware that it reacts violently with water.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[2]

Q3: How can I effectively monitor the progress of the reactions?

A3: Thin-layer chromatography (TLC) is a quick and effective way to monitor the consumption of starting materials and the formation of intermediates and products. Gas chromatography-mass spectrometry (GC-MS) can also be used to get more detailed information about the composition of the reaction mixture.

Q4: What is the most reliable method for the final esterification step?

A4: Fischer esterification, using an excess of methanol and a catalytic amount of a strong acid like sulfuric acid, is a classic and reliable method. For substrates that are sensitive to strong acid, other methods like using diazomethane (with extreme caution due to its toxicity and explosive nature) or other coupling agents can be considered.

Q5: Are there any considerations for scaling up this synthesis?

A5: Yes, scaling up requires careful consideration of heat management, especially during the cyclopropanation and dehalogenation steps, which can be exothermic. The addition rates of reagents will need to be carefully controlled. The efficiency of mixing also becomes more critical on a larger scale.

Key Experimental Protocol: A Representative Synthesis

This protocol is a generalized procedure based on common synthetic routes.[3] Researchers should optimize the conditions for their specific setup and starting materials.

Step 1: Synthesis of 2,2-Dichloro-1-methylcyclopropane-1-carboxylic Acid

  • To a mixture of methacrylic acid (1 equivalent), chloroform (3-5 equivalents, acting as both reagent and solvent), and a phase transfer catalyst (e.g., benzyltriethylammonium chloride, 0.05 equivalents), add a 50% aqueous solution of sodium hydroxide (3-4 equivalents) dropwise with vigorous stirring.

  • Maintain the temperature between 20-40°C using a water bath.

  • Stir for approximately 4 hours after the addition is complete.

  • Monitor the reaction by TLC until the methacrylic acid is consumed.

  • Separate the aqueous and organic layers. Acidify the aqueous layer with concentrated HCl to a pH of 1.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Step 2: Synthesis of 1-Methylcyclopropane-1-carboxylic Acid

  • Dissolve the crude 2,2-dichloro-1-methylcyclopropane-1-carboxylic acid in an anhydrous solvent like THF or diethyl ether under an inert atmosphere.

  • Add small pieces of metallic sodium (2.5-3 equivalents) portion-wise, controlling the reaction temperature.

  • Reflux the mixture for several hours until the starting material is consumed (monitor by TLC).

  • Cool the reaction and carefully quench the excess sodium with a small amount of ethanol or isopropanol, followed by water.

  • Acidify the mixture with concentrated HCl to a pH of 1.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate to yield the crude 1-methylcyclopropane-1-carboxylic acid. A yield of over 85% can be achieved in this step.[3]

Step 3: Synthesis of Methyl 1-Methylcyclopropane-1-carboxylate

  • Dissolve the crude 1-methylcyclopropane-1-carboxylic acid in an excess of methanol.

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the carboxylic acid mass).

  • Reflux the mixture for 4-6 hours.

  • Monitor the reaction by TLC.

  • Once complete, cool the mixture and neutralize the acid with a weak base like sodium bicarbonate solution.

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final product by distillation under reduced pressure.

Summary of Key Reaction Parameters
ParameterStep 1: CyclopropanationStep 2: DehalogenationStep 3: Esterification
Key Reagents Methacrylic acid, Chloroform, NaOH, PTCDichloro-intermediate, SodiumCarboxylic acid, Methanol, H₂SO₄
Solvent ChloroformAnhydrous THF or EtherMethanol
Temperature 20-40°C[3]RefluxReflux
Reaction Time ~4 hours[3]Several hours4-6 hours
Typical Yield >85%[3]>85%[3]Variable, typically good

References

  • Synthesis method of 1-hydroxycyclopropane carboxylic acid and 1-hydroxycyclopropane carboxylate.
  • How to Prepare Methyl Cyclopropane Carboxyl
  • Methyl cyclopropane carboxyl
  • Synthesis of Methyl 1-Formylcyclopropanecarboxylate utilizing Ti-Claisen Condens
  • Methyl Cyclopropane Carboxylate: Essential for Pharmaceutical and Agrochemical Innov
  • methyl 1-methylcyclopropane-1-carboxyl
  • 1-methylcyclopropene preparation and preparation method thereof.
  • Method for preparing 1-methyl cyclopropane carboxylic acid.
  • Methyl Cyclopropane Carboxylate: A Comprehensive Overview. Ketone Pharma.
  • 2 - Organic Syntheses Procedure. Organic Syntheses.

Sources

Optimization

Catalyst selection for efficient cyclopropanation

Status: Operational | Tier: Level 3 Engineering Support Topic: Catalyst Selection & Process Optimization for Cyclopropanation Audience: Medicinal Chemists, Process Engineers, Academic Researchers Catalyst Selection Logic...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 Engineering Support Topic: Catalyst Selection & Process Optimization for Cyclopropanation Audience: Medicinal Chemists, Process Engineers, Academic Researchers

Catalyst Selection Logic (The Triage Phase)

User Query: "Which metal center should I choose for my specific alkene substrate?"

Technical Insight: The choice of catalyst is dictated primarily by the electronic nature of your alkene. The reaction mechanism shifts fundamentally between electrophilic concerted pathways (Rhodium/Copper) and metalloradical stepwise pathways (Cobalt/Iron).

Catalyst Selection Decision Matrix
Substrate ClassElectronic BiasRecommended MetalCatalyst ClassMechanism
Electron-Rich Alkenes (Styrenes, Enol ethers)NucleophilicRh(II) or Cu(I) Rh-Carboxylates (e.g.,

,

)
Concerted Asynchronous (Electrophilic Carbene)
Electron-Deficient Alkenes (Acrylates, Nitroalkenes)ElectrophilicCo(II) Co-Porphyrins (e.g., Co(TPP))Metalloradical Catalysis (MRC)
Sterically Hindered Alkenes Neutral/BulkyRh(II) Sterically Open Rh-Dimers (e.g.,

)
Concerted (High Stability)
Alkynes (for Cyclopropenes) NucleophilicRh(II) Rh-CarboxamidatesConcerted
Visualizing the Selection Logic

CatalystSelection Start Start: Analyze Substrate ElectronRich Electron-Rich Alkene (Styrene, Vinyl ether) Start->ElectronRich ElectronPoor Electron-Deficient Alkene (Acrylate, Acrylamide) Start->ElectronPoor RhPath Primary Choice: Rh(II) (Electrophilic Carbene) ElectronRich->RhPath Standard CuPath Alternative: Cu(I) (Cost/Specific Ligands) ElectronRich->CuPath Alt CoPath Primary Choice: Co(II) (Metalloradical) ElectronPoor->CoPath RhLigand Select Ligand: Rh2(DOSP)4 (High ee) Rh2(esp)2 (High Stability) RhPath->RhLigand CoLigand Select Ligand: Co(TPP) (Standard) Zhang's D2-Porphyrins (High ee) CoPath->CoLigand

Figure 1: Decision tree for selecting the appropriate metal center based on substrate electronics.

Troubleshooting Reactivity (The Engine Room)

User Query: "My diazo precursor is consumed, but I see mostly fumarate/maleate (dimers) and little cyclopropane."

Root Cause Analysis: This is a kinetic competition issue. The metal-carbene intermediate (


) has two pathways:
  • Productive: React with the alkene (

    
    ).
    
  • Parasitic: React with another diazo molecule (

    
    ).
    

If


 is too high relative to 

, dimerization dominates because

is often second-order with respect to diazo concentration (or pseudo-first order if the carbene attacks the diazo).
Troubleshooting Guide: Reactivity
SymptomProbable CauseCorrective ActionMechanism of Fix
Diazo Dimerization High stationary concentration of DiazoSyringe Pump Addition Keeps

low, favoring the reaction with the alkene (which is in excess).
No Reaction (Diazo intact) Catalyst Poisoning or DeactivationCheck Solvents/Ligands Lewis basic solvents (ACN, DMSO) or impurities can bind the axial site of Rh(II), shutting down carbene formation.
Low Yield (C-H Insertion) Chemoselectivity failureSwitch Catalyst Class Move from Rh-Carboxylates to Rh-Carboxamidates (e.g.,

) or Donor-Acceptor Carbenes to increase selectivity.
The "Slow Addition" Protocol (SOP-01)

Standard Operating Procedure for minimizing dimerization.

  • Vessel A (Reactor): Charge with Alkene (1.0 - 5.0 equiv) and Catalyst (0.1 - 1.0 mol%) in solvent (DCM or DCE). Bring to reflux or desired temp.

  • Vessel B (Syringe): Dissolve Diazo compound (1.0 equiv) in solvent. volume should be calculated to allow addition over 1-4 hours.

  • Execution: Using a syringe pump, add solution B to A.

    • Critical: The tip of the needle should be submerged in the solvent or directly above the vortex to ensure immediate mixing.

    • Why: Dropwise addition ensures the Metal-Carbene species encounters an Alkene molecule before it encounters another Diazo molecule.

Troubleshooting Stereocontrol (The Precision Phase)

User Query: "I am getting the product, but the diastereoselectivity (dr) or enantioselectivity (ee) is poor."

Technical Insight: Stereocontrol in Rh(II) catalysis is governed by the "carbene orientation" and the "alkene trajectory."

  • Diastereoselectivity (cis/trans): Controlled by the steric bulk of the catalyst ligands preventing the "endo" approach of the alkene.

  • Enantioselectivity: Controlled by the chiral pocket created by the ligands (e.g., Hashimoto's vs. Davies' catalysts).

Optimization Strategies
IssueRecommended Catalyst/ConditionWhy it works
Low trans-selectivity

(Triphenylacetate)
The massive steric bulk of the TPA ligand forces the alkene to approach in a trajectory that minimizes steric clash, heavily favoring the trans isomer.
Low ee (Styrenes)

(Davies' Catalyst)
The

-symmetric prolinate ligands create a defined chiral tunnel. Ideal for donor-acceptor carbenes.
Low ee (General) Change Solvent to DMC Dimethyl carbonate (DMC) has been shown to enhance enantioselectivity in Rh-cyclopropanation compared to DCM, likely due to weak coordination stabilizing the transition state.
Mechanism of Stereocontrol Diagram

Stereocontrol Diazo Diazo Precursor RhCarbene Rh-Carbene (Electrophilic) Diazo->RhCarbene -N2 Approach Alkene Approach RhCarbene->Approach SideOn Side-On Approach (Favored by Bulky Ligands) Approach->SideOn Rh2(TPA)4 EndOn End-On Approach (Less Steric Control) Approach->EndOn Rh2(OAc)4 Trans Trans-Cyclopropane (Major Product) SideOn->Trans Cis Cis-Cyclopropane (Minor Product) EndOn->Cis

Figure 2: Impact of ligand steric bulk on alkene approach trajectory and resulting diastereoselectivity.

FAQ: Specific User Scenarios

Q: Can I use


 for cyclopropanation? I thought it was for C-H insertion. 
A:  Yes, you can. 

is a "strapped" catalyst, meaning the ligands are tethered, making it extremely stable and resistant to ligand exchange. While it is the gold standard for C-H insertion, it is also a highly active cyclopropanation catalyst. However, because the ligand strap pulls back the steric bulk, it often provides lower diastereoselectivity than

or

. Use it for difficult, hindered substrates where catalyst stability is the priority over stereocontrol.

Q: I need to cyclopropanate an electron-deficient alkene (e.g., an acrylate). Rhodium isn't working. A: Switch to Cobalt(II) Porphyrins . Rhodium carbenes are electrophilic; they want to attack electron-rich double bonds. Acrylates are electron-poor. Co(II) catalysts operate via a Metalloradical mechanism (Co(III)-carbene radical) which has a much lower barrier for attacking electron-deficient alkenes.

Q: Is an inert atmosphere strictly necessary? A: For Rhodium, strictly speaking, no—Rh carbenes are relatively robust to water compared to other organometallics. However, water is a Lewis base and can coordinate to the axial site of the Rh-dimer, slowing down the reaction rate. For consistent kinetics and reproducibility, an inert atmosphere (Nitrogen/Argon) and dry solvents are highly recommended.

References

  • Doyle, M. P. (1986). Catalytic methods for metal carbene transformations. Chemical Reviews. Link

  • Davies, H. M. L., & Beckwith, R. E. J. (2003). Catalytic Enantioselective C-H Activation by Means of Metal Carbenoid-Induced C-H Insertion. Chemical Reviews. Link

  • Chen, Y., & Zhang, X. P. (2007). Asymmetric Olefin Cyclopropanation with Cobalt(II) Catalysts. Journal of the American Chemical Society.[1] Link

  • Espino, C. G., & Du Bois, J. (2001). A Rhodium-Catalyzed C-H Insertion Reaction for the Oxidative Conversion of Carbamates to Oxazolidinones. Angewandte Chemie International Edition. (Reference for Rh2(esp)2 stability). Link

  • Gansäuer, A., & Bluhm, H. (2000). Reagent-Controlled Transition-Metal-Catalyzed Radical Reactions. Chemical Reviews. Link

Sources

Troubleshooting

Technical Support Center: Managing Exothermic Reactions in Large-Scale Cyclopropanations

Welcome to the Technical Support Center for managing exothermic reactions in large-scale cyclopropanations. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth te...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for managing exothermic reactions in large-scale cyclopropanations. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice. The following content is structured to address the practical challenges encountered in the field, moving beyond theoretical knowledge to offer actionable, field-proven insights.

Introduction: The Challenge of Scale in Exothermic Cyclopropanations

Cyclopropane rings are valuable structural motifs in pharmaceuticals and agrochemicals, often synthesized through highly exothermic reactions.[1][2][3][4][5] While these reactions may be manageable at the lab bench, scaling up introduces significant challenges related to heat management.[6][7] The surface-area-to-volume ratio decreases dramatically upon scale-up, impeding efficient heat dissipation and increasing the risk of thermal runaway.[6][8] A thermal runaway occurs when the heat generated by the reaction surpasses the heat removal capacity of the system, leading to a rapid increase in temperature and pressure, which can result in catastrophic equipment failure, explosions, and the release of toxic substances.[8][9]

This guide provides a structured approach to identifying, understanding, and mitigating the risks associated with large-scale exothermic cyclopropanations.

Troubleshooting Guide: Real-Time Problem Solving

This section addresses specific issues you may encounter during your large-scale cyclopropanation experiments.

Issue 1: Unexpectedly High Exotherm and Rapid Temperature Rise

Symptoms:

  • The reactor temperature is rising much faster than predicted by lab-scale experiments.

  • The cooling system is operating at maximum capacity but cannot control the temperature.

Potential Causes:

  • Inaccurate Kinetic and Thermodynamic Data: The heat of reaction was underestimated, or the reaction kinetics at the process temperature are faster than anticipated.[10][11]

  • Poor Mixing: Inadequate agitation can lead to localized "hot spots" where the reaction rate accelerates, causing a rapid overall temperature increase.[10]

  • Accumulation of Unreacted Reagents: If a reagent is added too quickly and does not react immediately, its concentration can build up. A subsequent, uncontrolled reaction of the accumulated reagent can lead to a sudden and violent exotherm.[11][12]

  • Impurity in Reagents: Catalytic impurities in starting materials or solvents can sometimes accelerate the reaction rate unexpectedly.

Step-by-Step Troubleshooting Protocol:

  • Immediate Action: Halt Reagent Addition. Stop the feed of any limiting reagent to prevent further heat generation.

  • Maximize Cooling: Ensure your cooling system is operating at its maximum capacity. If you have a secondary or emergency cooling system, activate it.[9]

  • Increase Agitation: If safe to do so, increase the stirrer speed to improve heat transfer to the cooling surfaces and break up any potential hot spots.[10]

  • Consider a Quench: If the temperature continues to rise uncontrollably, be prepared to initiate an emergency quench procedure. This involves adding a pre-determined, cold, and inert liquid to rapidly cool and dilute the reaction mixture.[13] The choice of quenching agent should be made during the process hazard analysis phase.

  • Post-Incident Analysis:

    • Re-evaluate Thermochemistry: Use reaction calorimetry (RC) to obtain accurate data on the heat of reaction, heat capacity of the reaction mixture, and the rate of heat release.[11][14][15]

    • Analyze Mixing Efficiency: Use computational fluid dynamics (CFD) modeling or experimental studies to assess mixing in your reactor. You may need to change the impeller type or agitation speed.

    • Review Dosing Profile: Based on RC data, develop a controlled dosing profile that matches the rate of reaction to the heat removal capacity of your reactor.[15]

Issue 2: Significant Pressure Increase in the Reactor

Symptoms:

  • A rapid or steady increase in reactor pressure, approaching the vessel's maximum allowable working pressure (MAWP).

Potential Causes:

  • Gas Evolution: Some cyclopropanation reactions, particularly those involving diazo compounds, release nitrogen gas.[16][17] A higher than expected reaction rate will lead to a faster rate of gas evolution.

  • Solvent Boiling: If the temperature exceeds the boiling point of the solvent or a low-boiling reactant, the resulting vapor pressure will increase the reactor pressure.[18]

  • Secondary Decomposition: At elevated temperatures, reactants, products, or intermediates may decompose, generating non-condensable gases.[18]

Troubleshooting and Mitigation Strategy:

  • Verify Venting Capacity: Ensure your reactor's vent and emergency relief system (e.g., rupture disc, relief valve) are correctly sized to handle the maximum potential rate of gas evolution from both the primary reaction and any credible decomposition scenarios.[9]

  • Temperature Control: The primary defense against over-pressurization is strict temperature control.[9] By preventing the temperature from exceeding a safe upper limit, you can avoid solvent boiling and secondary decompositions.

  • Consider a Semi-Batch Process: For reactions with significant gas evolution, a semi-batch process where one reactant is added gradually can help to control the rate of gas production.

  • Process Hazard Analysis (PHA): Conduct a thorough PHA, such as a Hazard and Operability (HAZOP) study, to identify all potential causes of over-pressurization and ensure adequate safeguards are in place.[18]

Issue 3: Incomplete Conversion or Stalled Reaction After Initial Exotherm

Symptoms:

  • The reaction starts as expected with an initial exotherm, but then the temperature drops, and analysis shows a significant amount of starting material remaining.

Potential Causes:

  • Catalyst Deactivation: The initial exotherm may have caused a localized temperature spike that deactivated the catalyst.

  • Reagent Instability: One of the reagents, such as a diazo compound or an organozinc carbenoid, may be unstable at the reaction temperature and decompose before it can react.[16][19]

  • Mass Transfer Limitations: In heterogeneous reactions (e.g., Simmons-Smith with a zinc-copper couple), if the solid reagent is not well suspended, the reaction may stop once the accessible surface area has been consumed.[16][20][21][22]

Troubleshooting and Optimization Steps:

  • Controlled Temperature Profile: Maintain a consistent and controlled temperature throughout the reaction. Avoid sharp initial temperature spikes.

  • Slow Reagent Addition: For reactions involving unstable reagents, slow, continuous addition can ensure the reagent reacts as it is introduced, preventing both accumulation and decomposition.[23]

  • Improve Agitation: For heterogeneous reactions, ensure the agitation is sufficient to keep solid reagents suspended and maintain good mass transfer.

  • Consider Flow Chemistry: Flow reactors offer superior heat and mass transfer, which can prevent catalyst deactivation and allow for the safe use of unstable intermediates by generating them in-situ and immediately reacting them.[1][2][24][25]

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for large-scale cyclopropanation, and what are their associated thermal hazards?

There are three main families of cyclopropanation reactions used at scale, each with distinct thermal profiles:

Reaction TypeReagentsPrimary Thermal HazardMitigation Strategies
Simmons-Smith & Variants Diiodomethane (CH₂I₂) and a zinc-copper couple or diethylzinc (Et₂Zn).[16][20][21][22]The formation of the organozinc carbenoid is exothermic. The subsequent reaction with the alkene is also exothermic.Controlled addition of one of the reagents, efficient heat removal.
Diazo-mediated Cyclopropanation Diazo compounds (e.g., diazomethane, ethyl diazoacetate) with a metal catalyst (e.g., Rh, Cu, Pd).[1][16][23][26]Diazo compounds are highly energetic and can decompose explosively, releasing significant energy and nitrogen gas.[19][27] The catalytic cyclopropanation step is also exothermic.In-situ generation of the diazo compound in a flow reactor is the preferred modern approach to avoid isolation and accumulation.[1][2][19] Strict temperature control is crucial.
Catalytic Cyclopropanation with Dihaloalkanes Dihaloalkanes (e.g., gem-dichloroalkanes) with a transition metal catalyst.[3][4]The reaction is exothermic, but generally considered safer than using diazo compounds.Standard process safety measures for exothermic reactions, such as robust cooling and monitoring.
Q2: How can I quantitatively assess the thermal risk of my cyclopropanation reaction before scaling up?

A quantitative assessment is crucial and should be a standard part of your scale-up workflow.

  • Differential Scanning Calorimetry (DSC): This is a screening tool to determine the onset temperature of any exothermic events for the reactants, reaction mixture, and products.[10] It helps identify potential for thermal runaway and decomposition.

  • Reaction Calorimetry (RC): An RC study in a lab-scale reactor provides critical data for safe scale-up.[11][14][15] It measures:

    • Heat of Reaction (ΔHr): The total energy released per mole of reactant.

    • Heat Release Rate (qr): The rate at which heat is generated.

    • Heat Capacity (Cp): The amount of heat required to raise the temperature of the reaction mass.

    • Adiabatic Temperature Rise (ΔTad): The theoretical temperature increase if there were no heat removal (ΔTad = ΔHr / Cp). This is a key indicator of the severity of a potential runaway.[10]

Q3: What are the advantages of using flow chemistry for exothermic cyclopropanations?

Flow chemistry, or continuous processing, offers significant safety and efficiency advantages for exothermic reactions.[1][2][24][25]

  • Superior Heat Transfer: Microreactors or flow reactors have a very high surface-area-to-volume ratio, allowing for rapid and efficient heat removal.[24][28] This significantly reduces the risk of thermal runaway.

  • Enhanced Safety with Hazardous Reagents: Unstable and hazardous reagents like diazomethane can be generated in-situ and consumed immediately in the next reaction step, avoiding the need to isolate and store large quantities.[1][2][19]

  • Precise Control: Temperature, pressure, and residence time can be controlled with high precision, leading to better selectivity and yield.[29]

  • Easier Scale-up: Scaling up a continuous process often involves running the reactor for a longer time ("scaling out") rather than using a larger vessel, which simplifies heat management.[25]

Q4: What is a "Safety by Design" approach to managing exothermic reactions?

"Safety by Design" is a proactive approach where safety is considered at every stage of process development, from the initial route scouting to full-scale manufacturing.[6] The key principles are:

  • Hazard Identification: Early identification of thermal hazards through techniques like DSC and literature review.[6]

  • Hazard Evaluation: Quantitative assessment of the hazards using reaction calorimetry to understand the potential consequences of a deviation.[6][14]

  • Mitigation and Control: Implementing control measures to prevent hazardous situations. This can include:

    • Inherent Safety: Modifying the process to be less hazardous (e.g., using a less energetic reagent, a more dilute solution, or a lower temperature).

    • Engineering Controls: Robust cooling systems, high-integrity control and monitoring systems, and appropriately sized emergency relief systems.[9][30]

    • Administrative Controls: Well-defined operating procedures, thorough operator training, and a robust management of change (MOC) process.[9]

Visualizations and Protocols

Diagram: Decision-Making Workflow for a Thermal Excursion

This diagram outlines a simplified decision-making process in the event of an unexpected temperature rise during a large-scale cyclopropanation.

Exotherm_Management start Temperature Alarm Triggered (T > T_setpoint) check_cooling Is Cooling System at Max Capacity? start->check_cooling increase_cooling Increase Cooling Rate check_cooling->increase_cooling No stop_feed Stop Reagent Addition check_cooling->stop_feed Yes increase_cooling->stop_feed monitor_temp Monitor Temperature Trend stop_feed->monitor_temp temp_decreasing Is Temperature Decreasing? monitor_temp->temp_decreasing continue_monitoring Continue Monitoring Investigate Root Cause Post-Batch temp_decreasing->continue_monitoring Yes temp_stable_or_increasing Is Temperature Stable or Increasing? temp_decreasing->temp_stable_or_increasing No end_safe Process Stabilized continue_monitoring->end_safe increase_agitation Increase Agitation (if safe) temp_stable_or_increasing->increase_agitation prepare_quench Prepare for Emergency Quench increase_agitation->prepare_quench temp_runaway Is Temperature Approaching Critical Safety Limit? prepare_quench->temp_runaway temp_runaway->monitor_temp No initiate_quench INITIATE EMERGENCY QUENCH Evacuate Area temp_runaway->initiate_quench Yes end_emergency Emergency Shutdown initiate_quench->end_emergency

Caption: A flowchart for managing a thermal excursion event.

Experimental Protocol: Basic Reaction Calorimetry Setup for a Simmons-Smith Reaction

This protocol outlines the key steps for a heat flow calorimetry experiment to gather essential safety data.

Objective: To determine the heat of reaction (ΔHr) and the heat release rate for the cyclopropanation of cyclohexene using diethylzinc and diiodomethane.

Equipment:

  • RC1e Reaction Calorimeter (or equivalent) with a 1 L glass reactor.

  • Overhead stirrer with a suitable impeller.

  • Temperature probes for the reactor contents (Tr) and the cooling jacket (Tj).

  • Automated dosing pump for controlled addition.

Procedure:

  • Calibration: Perform a calibration of the heat transfer coefficient (UA) of the reactor system using a known electrical heat source.

  • Charging the Reactor: Charge the reactor with cyclohexene and the solvent (e.g., dichloromethane).

  • Thermal Equilibration: Bring the reactor contents to the desired starting temperature (e.g., 25 °C) and allow the system to stabilize.

  • Dosing: Begin the controlled, slow addition of a pre-mixed solution of diethylzinc and diiodomethane via the automated dosing pump. Maintain a constant reactor temperature (isothermal conditions) throughout the addition.

  • Data Logging: The calorimetry software will continuously record Tr, Tj, and the dosing rate. It calculates the real-time heat release based on the heat balance equation: qr = UA(Tr - Tj) + mCp(dTr/dt) - qdose

  • Post-Dosing Hold: After the addition is complete, hold the reaction at the set temperature to ensure the reaction goes to completion and to measure any residual heat release.

  • Data Analysis: Integrate the heat release rate over time to determine the total heat of reaction. Analyze the peak heat release rate to ensure it does not exceed the cooling capacity of the plant-scale reactor.

References

  • Syrris. (n.d.). The use of flow chemistry for two-phase dibromocyclopropanation of alkenes. Retrieved from [Link]

  • TÜV SÜD. (n.d.). Control Thermal Runaway and Chemical Reaction Hazards. Retrieved from [Link]

  • Roda, N. M., Tran, D. N., Battilocchio, C., Labes, R., Ingham, R. J., Hawkins, J. M., & Ley, S. V. (2015). Cyclopropanation using flow-generated diazo compounds. Royal Society of Chemistry. Retrieved from [Link]

  • Nova-Fernández, A., et al. (2023). Rapid and Safe Continuous-Flow Simmons-Smith Cyclopropanation using a Zn/Cu Couple Column. Chemistry – A European Journal.
  • TheSafetyMaster. (2024). Exothermic Reaction Hazards. Retrieved from [Link]

  • Roda, N. M., Tran, D. N., Battilocchio, C., Labes, R., Ingham, R. J., Hawkins, J. M., & Ley, S. V. (2015). Cyclopropanation using flow-generated diazo compounds. ResearchGate. Retrieved from [Link]

  • IChemE. (n.d.). The protection of reactors containing exothermic reactions: an HSE view. Retrieved from [Link]

  • Jinzong Machinery. (2024). Heat Exchangers in Chemical Reactors: Types and Functions. Retrieved from [Link]

  • H.E.L Group. (n.d.). Critical Considerations in Process Safety. Retrieved from [Link]

  • Essential Chemical Industry. (n.d.). Chemical reactors. Retrieved from [Link]

  • American Chemical Society. (n.d.). Safe multigram diazomethane-based synthesis of functionalized cyclopropanes. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Heat Transfer and Process Scale-up. Retrieved from [Link]

  • Sigma-HSE. (2023). Process Manufactures & Chemical Reaction Hazards. Retrieved from [Link]

  • Amar Equipment. (2024). Unlocking Efficiency: Overcoming Heat Transfer Challenges in Tubular Reactors. Medium. Retrieved from [Link]

  • Ashenhurst, J. (2023). Cyclopropanation of Alkenes. Master Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Retrieved from [Link]

  • Le-Huy, Q., et al. (2020). Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. Organic Process Research & Development.
  • Pirobloc. (n.d.). Heating of chemical reactors with thermal oil boilers. Retrieved from [Link]

  • Zhang, Y., et al. (2022). Catalytic Asymmetric Cyclopropanations with Non-Stabilized Carbenes. Journal of the American Chemical Society.
  • Wikipedia. (n.d.). Cyclopropanation. Retrieved from [Link]

  • Wikipedia. (n.d.). Simmons–Smith reaction. Retrieved from [Link]

  • American Chemical Society. (2012). Safety Notables: Information from the Literature. Organic Process Research & Development. Retrieved from [Link]

  • Patsnap. (2025). Control Strategies For Managing Exothermic Reactions In Flow. Retrieved from [Link]

  • Zhang, Y., et al. (2023). Catalytic Asymmetric Cyclopropanations with Nonstabilized Carbenes. ACS Publications. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Simmons-Smith Reaction. Retrieved from [Link]

  • Amar Equipment. (2023). Working with Exothermic Reactions during Lab and Scale up. Retrieved from [Link]

  • Himeda, Y., et al. (2014). Cyclopropanation Using Electrons Derived from Hydrogen: Reaction of Alkenes and Diiodomethane Catalyzed by an Iridium Complex.
  • NROChemistry. (n.d.). Simmons-Smith Reaction. Retrieved from [Link]

  • Chemical Industry Journal. (n.d.). Handling Reaction Exotherms – A Continuous Approach. Retrieved from [Link]

  • Nova-Fernández, A., et al. (2023). a. Scale-up experiment under intensified conditions. ResearchGate. Retrieved from [Link]

  • González-Abad, J., et al. (2017).
  • Nakamura, E., et al. (2003). Reaction pathways of the Simmons-Smith reaction. Journal of the American Chemical Society.
  • American Chemical Society. (n.d.). Multigram Synthesis of Chiral Cyclopropane Carboxylic Acids via Tandem Diastereoselective Wadsworth–Emmons Cyclopropanation-Hydrolysis in Continuous Flow. Organic Process Research & Development. Retrieved from [Link]

  • Rzepa, H. (2014). Cyclopropanation: the mechanism of the Simmons-Smith reaction. Henry Rzepa's Blog. Retrieved from [Link]

  • Groth, U. (2015). What Can Reaction Calorimetry Teach Us?. Manufacturing.net. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Reaction Calorimeters. Retrieved from [Link]

  • Fauske & Associates, LLC. (2020). Heat Rate Scale-Up Calculations from Reaction Calorimetry Data. Retrieved from [Link]

  • Labcompare. (2013). Webinar: Enabling Safe Scale-up with Reaction Calorimetry. Retrieved from [Link]

  • Falk, L., & Commenge, J. M. (2007). Quenching runaway reactions : hydrodynamics and jet injection studies for agitated reactors with a deformed free-surface. Semantic Scholar. Retrieved from [Link]

  • ChemRxiv. (2023). Anti-Selective Cyclopropanation of Non-Conjugated Alkenes with Diverse Pronucleophiles via Directed Nucleopalladation. Retrieved from [Link]

  • IChemE. (n.d.). Incidents in the chemical industry due to thermal-runaway chemical reactions. Retrieved from [Link]

  • Arrastia, I., et al. (2016). Cyclopropanation reactions catalysed by dendrimers. ResearchGate. Retrieved from [Link]

  • American Chemical Society. (n.d.). Convergent Synthesis of Highly Functionalized Furans. The Journal of Organic Chemistry. Retrieved from [Link]

Sources

Optimization

Analytical methods for detecting byproducts in cyclopropane synthesis

Welcome to the technical support center for the analytical characterization of cyclopropane synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challen...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analytical characterization of cyclopropane synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with identifying and quantifying reaction byproducts. The following content is structured to provide immediate answers to common problems through FAQs, followed by in-depth troubleshooting guides and detailed analytical protocols.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions frequently encountered during the analysis of cyclopropanation reactions.

Q1: I see many unexpected small peaks in my GC-MS chromatogram after a Simmons-Smith reaction. What are the most likely culprits?

A1: In a Simmons-Smith reaction, beyond unreacted starting materials (alkene, diiodomethane), the most common byproducts arise from the reagent itself and solvent interactions. You are likely observing:

  • Solvent-Related Impurities: Peaks corresponding to common laboratory solvents or greases. Always run a blank injection of your solvent to rule these out.

  • Reagent Decomposition Products: The organozinc carbenoid can decompose, potentially leading to the formation of methane, ethane, ethylene, and polymethylene, especially if the reaction is inefficient or uses basic solvents like THF.[1]

  • Methylated Heteroatoms: If your substrate contains alcohols or thioethers, the electrophilic zinc carbenoid can methylate these functional groups, leading to unexpected ether or thioether byproducts.[2]

Q2: My rhodium-catalyzed cyclopropanation with ethyl diazoacetate (EDA) is complete, but I have significant byproducts. What side reactions are common?

A2: Transition-metal-catalyzed reactions with diazo compounds are highly effective but prone to specific side reactions related to the reactive carbene intermediate. Key byproducts include:

  • Carbene Dimerization: The metal carbene can react with itself to form diethyl maleate and diethyl fumarate. This is often exacerbated by slow substrate addition or low alkene concentration.

  • C-H Insertion: The carbene can insert into solvent C-H bonds (e.g., alkanes) or even intramolecularly into the substrate's own C-H bonds, leading to a variety of isomeric byproducts.[3]

  • [3+2] Cycloaddition: With certain substrates, particularly those with multiple reactive sites, [3+2] cycloaddition can compete with the desired cyclopropanation.[3]

Q3: How can I distinguish between cis and trans cyclopropane diastereomers using ¹H NMR?

A3: The vicinal coupling constants (³J) between protons on the cyclopropane ring are diagnostic for stereochemistry. Generally, the coupling constant for cis protons is larger than for trans protons.

  • ³J_cis: Typically in the range of 7–9 Hz.

  • ³J_trans: Typically in the range of 4–6 Hz. By analyzing the splitting patterns of the cyclopropyl protons, you can confidently assign the relative stereochemistry of your products and byproducts.[4]

Q4: What is the best general-purpose analytical method to get a quick overview of my reaction's success and byproduct profile?

A4: For most volatile and semi-volatile cyclopropane derivatives, Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal initial analytical tool.[5] It provides a rapid assessment of:

  • Conversion: Ratio of starting material to product.

  • Selectivity: The relative abundance of different isomeric products and byproducts.

  • Preliminary Identification: The mass spectrum of each peak provides a molecular fingerprint that can be used to hypothesize structures or search against a spectral library like NIST.[6]

Part 2: In-Depth Troubleshooting Guides

This section provides structured guidance for resolving specific analytical challenges.

Troubleshooting Workflow: Unidentified Peaks in GC-MS

If your chromatogram shows unexpected peaks, a systematic approach is necessary to identify their source. This workflow helps isolate the problem, saving time and resources.

cluster_source Source Identification cluster_contaminant Contaminant Troubleshooting cluster_reaction Reaction Byproduct Analysis start Unidentified Peak in GC-MS Chromatogram q1 Is the peak present in a blank solvent injection? start->q1 a1_yes Source: Contaminated Solvent, Syringe, or Vial q1->a1_yes Yes a1_no Source: Reaction-Derived q1->a1_no No q2 Does the mass spectrum match common contaminants (e.g., siloxanes, phthalates, grease)? a1_yes->q2 q3 Does the peak's mass correspond to a plausible side reaction (e.g., carbene dimer, C-H insertion, isomerization)? a1_no->q3 a2_yes Action: Use fresh, high-purity solvent. Clean syringe and use certified vials. q2->a2_yes Yes a2_no Action: Re-evaluate blank. Consider contamination from septum bleed or gas lines. q2->a2_no No a3_yes Hypothesis Confirmed. Proceed to Structural Elucidation (NMR, HRMS). q3->a3_yes Yes a3_no Hypothesis: Unknown Byproduct. Consider degradation, air oxidation, or unexpected rearrangement. q3->a3_no No

Caption: Troubleshooting logic for identifying unknown GC-MS peaks.

Common Problem: Peak Tailing for Polar Cyclopropanols in GC

Issue: You are analyzing a product from a Kulinkovich reaction (a cyclopropanol), and the peak is broad and tails significantly, leading to poor resolution and inaccurate integration.

Causality: This is a classic sign of analyte interaction with active sites within the GC system.[7] Cyclopropanols, like other alcohols, have active hydrogens that can form hydrogen bonds with silanol groups on the surface of an untreated inlet liner or the front end of the GC column. This secondary interaction causes molecules to "stick" and elute slowly, resulting in a tailed peak.

Solutions:

  • Inlet Maintenance (Most Common Fix):

    • Action: Replace the inlet liner with a new, deactivated (silanized) liner. Active sites can develop on liners over time as the deactivation layer wears away.

    • Rationale: A properly deactivated liner provides an inert surface, minimizing hydrogen bonding and ensuring a symmetric peak shape.[8]

  • Column Maintenance:

    • Action: Trim the first 10-15 cm from the inlet side of the column.

    • Rationale: Non-volatile residues from previous injections can accumulate at the head of the column, creating active sites. Trimming this section exposes a fresh, inert surface.[9]

  • Derivatization:

    • Action: Convert the hydroxyl group into a less polar, non-protic functional group, such as a silyl ether (e.g., using BSTFA to form a TMS-ether).

    • Rationale: Derivatization masks the active hydrogen, eliminating the potential for hydrogen bonding. This dramatically improves peak shape and volatility, often leading to sharper peaks and shorter retention times. This is a robust but more time-consuming solution.[10]

Part 3: Key Analytical Protocols

This section provides step-by-step methodologies for the most common analytical workflows.

Protocol 1: GC-MS Screening of a Crude Cyclopropanation Reaction

This protocol is designed for a rapid qualitative and semi-quantitative assessment of a reaction mixture.

1. Sample Preparation: a. Quench the reaction mixture as per your synthetic protocol (e.g., with saturated aq. NH₄Cl). b. Extract the organic components with a suitable solvent (e.g., diethyl ether or ethyl acetate). c. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. d. Crucially, filter the dried solution through a small plug of silica gel or cotton placed in a Pasteur pipette. This removes inorganic salts that can contaminate the GC inlet.[11] e. Dilute an aliquot of the filtered solution (~30 mg) in 1.5 mL of a volatile solvent like acetone or ethyl acetate in a GC vial.[10]

2. GC-MS Instrument Parameters (Example Method):

  • GC System: Agilent 6890N or similar.
  • Column: HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness.
  • Inlet: Split/Splitless, operated in Split mode (e.g., 50:1 ratio) to avoid column overloading.
  • Inlet Temp: 280 °C.
  • Carrier Gas: Helium, constant flow at 1.2 mL/min.
  • Oven Program:
  • Initial Temp: 60 °C, hold for 2 minutes.
  • Ramp: 15 °C/min to 280 °C.
  • Hold: Hold at 280 °C for 5 minutes.
  • MS Transfer Line Temp: 290 °C.
  • MS Source Temp: 230 °C.
  • MS Quad Temp: 150 °C.
  • Scan Range: 40-450 m/z.
  • Solvent Delay: 4-5 minutes (to prevent the solvent peak from damaging the filament).[12]

3. Data Analysis: a. Integrate all peaks in the total ion chromatogram (TIC). b. Analyze the mass spectrum of each peak to hypothesize its structure. c. Compare the relative peak areas to estimate the conversion and byproduct ratios. Note that without determining response factors, this is an estimation.

Protocol 2: Quantitative Analysis by GC-FID with an Internal Standard

For accurate determination of yield and byproduct concentration, an internal standard (IS) is essential.[13]

1. Selection of an Internal Standard:

  • Criteria: Choose a stable, non-reactive compound that is not present in the reaction mixture and elutes in a clear region of the chromatogram, well-resolved from all other peaks.[14] It should also be structurally similar to the analyte if possible.
  • Example: For analyzing the formation of ethyl 2-phenylcyclopropane-1-carboxylate, a good internal standard could be biphenyl or dodecane.

2. Preparation of a Stock Solution: a. Accurately weigh a known mass of your internal standard and dissolve it in a precise volume of solvent (e.g., ethyl acetate) to create a stock solution of known concentration (e.g., 10.0 mg/mL).

3. Sample Preparation: a. After the reaction workup and filtration (as in Protocol 1), accurately weigh a specific amount of the crude reaction mixture (e.g., 50.0 mg) into a vial. b. Using a volumetric pipette, add a precise volume of the internal standard stock solution (e.g., 1.00 mL). c. Add additional solvent to dilute the sample to a suitable concentration for GC analysis (e.g., to a final volume of 10.0 mL).

4. GC-FID Analysis: a. Use the same GC parameters as in Protocol 1, but with an FID detector. b. Inject the prepared sample and record the chromatogram.

5. Calculation (Requires Response Factor): a. The concentration of your analyte is calculated using the formula: [Analyte] = (Area_Analyte / Area_IS) * (1 / RF) * [IS] b. To determine the Response Factor (RF): Prepare a standard solution containing a known concentration of both the pure analyte and the internal standard. Inject this solution and calculate the RF using: RF = (Area_Analyte / [Analyte]) / (Area_IS / [IS])

Protocol 3: Preparing a Reaction Sample for NMR Analysis

NMR provides definitive structural information for both the desired product and any isolated byproducts.

1. Sample Purification:

  • For unambiguous structural elucidation, byproducts must first be isolated from the reaction mixture, typically by flash column chromatography.

2. NMR Sample Preparation: a. Dissolve 5-25 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). Chloroform-d is a good first choice as it dissolves most organic compounds. b. Filtration is mandatory. To remove any dust or particulate matter that will degrade spectral quality (causing broad peaks), filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry NMR tube.[15][16] c. Cap the NMR tube securely. Ensure the outside of the tube is clean before inserting it into the spectrometer.[17]

3. Key ¹H NMR Signatures for Cyclopropanes:

  • Chemical Shift: Protons on a cyclopropane ring are highly shielded due to the ring's magnetic anisotropy. They typically appear far upfield, often between 0 and 1.5 ppm. The parent cyclopropane itself resonates at 0.22 ppm.[18][19] This unique chemical shift is a strong indicator of a cyclopropyl group.
  • Coupling Constants: As mentioned in the FAQs, analyze the J-couplings carefully to determine stereochemistry. Geminal (²J) and vicinal (³J) couplings provide a wealth of structural data.[20]

Data Summary Table

Synthesis MethodCommon ByproductsPrimary Analytical ChallengeRecommended Analytical Technique
Simmons-Smith Polymethylene, methylated side-products, unreacted CH₂I₂Differentiating from starting materials; detecting polar side-productsGC-MS, ¹H NMR
Rh-Catalyzed (Diazo) Carbene dimers (maleate/fumarate), C-H insertion products, solvent adductsIsomer resolution (positional and stereo-), co-elutionHigh-resolution GC-MS, ¹H & ¹³C NMR
Kulinkovich Ethane/ethene (from reagent), products from Grignard side-reactionsAnalysis of polar cyclopropanols, thermal instabilityGC-MS (with derivatization), HPLC, ¹H NMR

Workflow for Byproduct Identification & Quantification

start Crude Reaction Mixture prep Sample Prep (Workup, Filtration) start->prep gcms Screening by GC-MS (Protocol 1) prep->gcms data Analyze Data: - Conversion? - Byproducts Present? gcms->data decision Need Accurate Quantification? data->decision gcinternal Quantitative GC-FID with Internal Standard (Protocol 2) decision->gcinternal Yes decision2 Need Definitive Structure? decision->decision2 No yield Calculate Yield & Byproduct % gcinternal->yield yield->decision2 isolate Isolate Byproduct (Column Chromatography) decision2->isolate Yes end Final Report decision2->end No nmr Structural Elucidation (NMR, HRMS) (Protocol 3) isolate->nmr structure Confirm Byproduct Structure nmr->structure structure->end

Caption: A comprehensive workflow from crude mixture to final analysis.

References

  • Abraham, R. J., Leonard, P., & Tormena, C. F. (2012). ¹H NMR Spectra. Part 28: Proton chemical shifts and couplings in three-membered rings. A ring current model for cyclopropane and a novel dihedral angle dependence for ³J(HH) couplings involving the epoxy proton. Magnetic Resonance in Chemistry, 50(4), 305-313. [Link]

  • Crecely, K. M., et al. (1969). CORRELATIONS OF PROTON COUPLING CONSTANTS IN THE CYCLOPROPANE RING WITH ELECTRONEGATIVITY. Journal of Molecular Spectroscopy, 30, 184. Available via ResearchGate. [Link]

  • Patel, D. J., Howden, M. E. H., & Roberts, J. D. (1963). Nuclear Magnetic Resonance Spectroscopy. Cyclopropane Derivatives. Journal of the American Chemical Society, 85(20), 3218-3223. [Link]

  • JEOL. (n.d.). NMR Sample Preparation. [Link]

  • Doc Brown's Chemistry. (n.d.). Cyclopropane H-1 NMR Spectrum Analysis. [Link]

  • University of Potsdam. (n.d.). NMR Sample Preparation Guide. [Link]

  • Baranac-Stojanović, M. (2014). ¹H NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. Journal of Chemistry, 2014, 1-10. [Link]

  • Restek. (n.d.). GC Troubleshooting Guide. [Link]

  • LCGC International. (2015). GC Troubleshooting in Petrochemical Analysis. [Link]

  • University College London. (n.d.). NMR Sample Preparation. [Link]

  • Queen's University. (n.d.). How to Prepare Samples for NMR. [Link]

  • Wikipedia. (n.d.). Metal-catalyzed cyclopropanations. [Link]

  • Reddit. (2021). What are the best practices for sample preparation for NMR analysis?[Link]

  • Drawell. (n.d.). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. [Link]

  • Lollar, C. T., et al. (2003). Isotope Effects and the Nature of Selectivity in Rhodium-Catalyzed Cyclopropanations. Journal of the American Chemical Society, 125(25), 7764–7765. [Link]

  • Nishimura, J., & Furukawa, J. (1970). Studies on the Simmons-Smith Reaction. Kyoto University Research Information Repository. [Link]

  • Lab-Training. (n.d.). Internal Standard Method and Calibration Curve Analysis in Gas Chromatography. [Link]

  • Hu, W., et al. (2010). Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes. Chemical Science, 1(3), 335-339. [Link]

  • Phenomenex. (n.d.). GC Column Troubleshooting Guide. [Link]

  • Organic Chemistry Tutor. (n.d.). Cyclopropanation of Alkenes and the Simmons-Smith Reaction. [Link]

  • Stepbio. (n.d.). GC Troubleshooting. [Link]

  • Wikipedia. (n.d.). Simmons–Smith reaction. [Link]

  • Bonge, H. T., & Hansen, T. (2010). Computational Study of Cyclopropanation Reactions with Halodiazoacetates. The Journal of Organic Chemistry, 75(7), 2309–2320. [Link]

  • Maas, G., & Striegler, H. (2005). Enantioselective Gas Chromatographic Analysis of Cyclopropane Derivatives. Chromatographia, 61(1-2), 103-111. [Link]

  • Crawford Scientific. (n.d.). Internal Standards - What Are They?[Link]

  • University of Missouri–St. Louis. (n.d.). GC-MS Procedure and Background. [Link]

  • Supporting Information for: A Highly Efficient Palladium(II)/Polyoxometalate Catalyst System for Aerobic Oxidation of Alcohols. (n.d.). [Link]

  • Harvey, D. (2022). Quantitative and Qualitative GC and GC-MS. Chemistry LibreTexts. [Link]

  • Chromatography Forum. (2012). Quantification using internal standard... a protocol. [Link]

  • For Beginners. (2022). GC-MS For Beginners (Gas Chromatography Mass Spectrometry). YouTube. [Link]

  • Royal Society of Chemistry. (2010). Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes. Chemical Science. [Link]

  • OrgoSolver. (n.d.). Simmons–Smith reaction – cyclopropanation of alkenes. [Link]

  • Chemistry LibreTexts. (2025). Lab 5: Gas Chromatography/Mass Spectrometry (GC/MS). [Link]

  • NROChemistry. (n.d.). Simmons-Smith Reaction. [Link]

  • Chromatography Solutions. (2025). GCMS Method Development. YouTube. [Link]

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Reference Data & Comparative Studies

Validation

Comparative Analytical Guide: NMR Characterization of Methyl 1-Methylcyclopropane-1-carboxylate

Topic: 1H NMR and 13C NMR Analysis of Methyl 1-Methylcyclopropane-1-carboxylate Content Type: Publish Comparison Guide Executive Summary Methyl 1-methylcyclopropane-1-carboxylate represents a critical structural scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR and 13C NMR Analysis of Methyl 1-Methylcyclopropane-1-carboxylate Content Type: Publish Comparison Guide

Executive Summary

Methyl 1-methylcyclopropane-1-carboxylate represents a critical structural scaffold in medicinal chemistry, serving as a conformationally restricted bioisostere of valine or aminoisobutyric acid derivatives. Its geminal substitution pattern confers unique metabolic stability and steric properties.

This guide provides a rigorous technical analysis of its 1H and 13C NMR signatures. Unlike standard aliphatic esters, the cyclopropane ring introduces significant magnetic anisotropy, resulting in distinct upfield shifts and complex coupling patterns. We compare this product against its regioisomer (methyl 2-methylcyclopropane-1-carboxylate) and acyclic analogs to establish a definitive identification protocol for researchers.

Part 1: Structural Context & Significance[1]

The analysis of this molecule hinges on understanding its symmetry. The geminal substitution at C1 creates a plane of symmetry that bisects the C2-C3 bond. This renders the C2 and C3 carbons equivalent, but the protons attached to them are diastereotopic (cis vs. trans relative to the ester group).

Figure 1: Structural Logic & Symmetry Analysis

StructuralLogic Substrate Methyl 1-methylcyclopropane- 1-carboxylate Symmetry Plane of Symmetry (Bisects C2-C3) Substrate->Symmetry Methyl C-Methyl Group (Quaternary Attachment) Substrate->Methyl Protons Ring Protons (C2/C3) Symmetry->Protons Equivalence Outcome1 AA'BB' Spin System (Complex Multiplets) Protons->Outcome1 Diastereotopic Environment Outcome2 Singlet Signal (No Vicinal Coupling) Methyl->Outcome2 Isolated Spin

Caption: Logical flow determining the NMR signal patterns based on molecular symmetry and substitution.

Part 2: 1H NMR Analysis & Comparative Profiling

The primary challenge in analyzing cyclopropane derivatives is distinguishing between regioisomers (1-methyl vs. 2-methyl) and identifying impurities.

2.1. Chemical Shift Data (CDCl3, 400 MHz)
Proton GroupChemical Shift (

, ppm)
MultiplicityIntegrationStructural Assignment
Ester Methyl 3.65 - 3.70Singlet (s)3H

C-Methyl 1.28 - 1.32Singlet (s)3H

Ring

1.20 - 1.30Multiplet (m)2H

(cis to ester)
Ring

0.70 - 0.76Multiplet (m)2H

(trans to ester)
2.2. The Diagnostic Power of the C-Methyl Singlet

The most critical differentiator for Methyl 1-methylcyclopropane-1-carboxylate is the signal for the methyl group attached to the ring.

  • Target Molecule (1-Methyl): The methyl group is attached to a quaternary carbon (C1). It has no vicinal protons to couple with. Consequently, it appears as a sharp Singlet at

    
     ppm.
    
  • Alternative (2-Methyl Isomer): In methyl 2-methylcyclopropane-1-carboxylate, the methyl group is attached to a tertiary carbon (CH). It couples with the methine proton, appearing as a Doublet .

2.3. Ring Proton Analysis (AA'BB' System)

Unlike open-chain alkanes, the ring protons do not follow the simple


 rule. The protons on the "top" face of the ring (cis to the methyl ester) are chemically equivalent to each other but magnetically distinct from the protons on the "bottom" face. This creates a higher-order AA'BB' spin system , typically observed as two complex, symmetric multiplets rather than simple triplets or quartets.
Part 3: 13C NMR Analysis

Carbon NMR provides confirmation of the quaternary center, which is often difficult to definitively assign by 1H NMR alone due to signal overlap.

3.1. Key Carbon Signals (CDCl3)
Carbon EnvironmentShift (

, ppm)
Characteristics
Carbonyl (

)
175.0 - 176.5Deshielded, low intensity (quaternary).
Ester Methyl (

)
51.5 - 52.5Typical methoxy region.
Quaternary Ring (

)
22.0 - 24.0Diagnostic Peak. Significantly lower intensity than CH/CH3 signals.
Ring Methyl (

)
18.5 - 20.0High field.
Ring Methylene (

)
15.0 - 17.0High field due to ring strain/shielding.

Differentiation Note: In the 2-methyl isomer, the C1 and C2 carbons are both tertiary (methine), appearing in the 15-25 ppm range but distinguishable by DEPT-135 (both would be positive/up, whereas the quaternary C1 in the target molecule disappears in DEPT).

Part 4: Experimental Protocol (Self-Validating)

To ensure reproducibility and distinguish this compound from hydrolysis products (free acid) or isomers, follow this validated workflow.

Figure 2: Analytical Workflow

Workflow Sample Sample Preparation (10-15 mg in 0.6 mL CDCl3) Acquisition 1H NMR Acquisition (ns=16, d1=1.0s) Sample->Acquisition Check1 Check Methyl Region (1.2 - 1.4 ppm) Acquisition->Check1 Decision Signal Type? Check1->Decision ResultA Singlet: Confirm 1-Methyl Isomer Decision->ResultA Singlet ResultB Doublet: Reject (2-Methyl Isomer) Decision->ResultB Doublet

Caption: Step-by-step decision tree for confirming isomeric purity via 1H NMR.

Protocol Steps:
  • Solvent Selection: Use Chloroform-d (

    
    )  with 0.03% TMS. Avoid DMSO-
    
    
    
    unless solubility is an issue, as its viscosity can broaden the fine coupling of the cyclopropane ring protons.
  • Concentration: Dissolve 15 mg of sample in 0.6 mL solvent. High concentrations may cause peak shifting due to aggregation effects common in esters.

  • Acquisition Parameters:

    • Pulse Angle:

      
       (ensures accurate integration).
      
    • Relaxation Delay (

      
      ): Set to 
      
      
      
      seconds for 13C NMR to allow full relaxation of the quaternary C1 carbon, ensuring visible signal detection.
  • Water Exchange Test (Optional): If peaks in the 10-12 ppm range are suspected (impurity from free acid), add one drop of

    
    . The acid proton will disappear; the ester protons of the target molecule will remain unchanged.
    
References
  • Baranac-Stojanović, M., & Stojanović, M. (2013).[1] 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. Journal of Organic Chemistry. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Interpreting and explaining the H-1 NMR spectrum of methyl 2-hydroxybenzoate. Retrieved from [Link]

  • Abraham, R. J., & Mobli, M. (2007). The ring current in cyclopropane. Modelling 1H chemical shifts. Retrieved from [Link]

Sources

Comparative

Technical Comparison: Synthetic Pathways to Methyl 1-Methylcyclopropane-1-carboxylate

Executive Summary Methyl 1-methylcyclopropane-1-carboxylate (CAS: 6142-64-9) is a critical cyclopropyl building block used in the synthesis of diverse agrochemicals and pharmaceutical intermediates (e.g., reverse transcr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 1-methylcyclopropane-1-carboxylate (CAS: 6142-64-9) is a critical cyclopropyl building block used in the synthesis of diverse agrochemicals and pharmaceutical intermediates (e.g., reverse transcriptase inhibitors). Its quaternary carbon center and strained ring system present a unique synthetic challenge: the need to construct a sterically congested, high-energy ring on an electron-deficient carbonyl scaffold.

This guide objectively compares the three primary synthetic methodologies available to researchers:

  • The Nucleophilic Methylene Transfer (Corey-Chaykovsky): The preferred laboratory route for electron-deficient alkenes.

  • The Intramolecular Alkylation (

    
    -Halo Ester):  The scalable industrial standard.
    
  • The Carbenoid Addition (Simmons-Smith/Diazo): A direct but often chemically mismatched or hazardous alternative.

Method A: The Corey-Chaykovsky Reaction (Sulfur Ylide)

Best For: Laboratory scale, rapid synthesis, electron-deficient substrates.

The Corey-Chaykovsky reaction utilizes a sulfur ylide to transfer a methylene group to an electron-deficient alkene (Michael acceptor). Unlike the Simmons-Smith reaction, which uses an electrophilic zinc carbenoid, the sulfur ylide is nucleophilic. This makes it chemically superior for substrates like Methyl Methacrylate , where the double bond is deactivated by the ester group.

Mechanism & Causality

The reaction employs Dimethyloxosulfonium Methylide (generated from Trimethylsulfoxonium Iodide, TMSOI).[1]

  • Ylide Formation: NaH deprotonates TMSOI to form the ylide.

  • Michael Addition: The nucleophilic methylene carbon attacks the

    
    -position of methyl methacrylate.
    
  • Ring Closure: The resulting enolate collapses, displacing DMSO (a good leaving group) to close the cyclopropane ring.

Note: The use of the sulfoxonium ylide (from DMSO) is critical. The kinetic sulfonium ylide (from DMS) is less stable and often attacks the carbonyl carbon to form epoxides rather than the alkene to form cyclopropanes.

Experimental Protocol (Self-Validating)
  • Reagents: Trimethylsulfoxonium Iodide (1.2 eq), NaH (60% dispersion, 1.2 eq), DMSO (anhydrous), Methyl Methacrylate (1.0 eq).

  • Step 1: Under

    
    , wash NaH with hexane to remove oil. Suspend in DMSO.
    
  • Step 2: Add TMSOI portions at room temperature. Validation: Evolution of

    
     gas ceases, and the solution becomes clear/homogeneous, indicating ylide formation.
    
  • Step 3: Cool to 0°C. Add Methyl Methacrylate dropwise to control the exotherm.

  • Step 4: Stir at RT for 3 hours. Validation: Monitor via TLC/GC. Disappearance of the methacrylate alkene peak.

  • Step 5: Quench with cold water. Extract with

    
    . Wash organic layer with brine to remove DMSO residues.
    
Pathway Visualization

CoreyChaykovsky Start Methyl Methacrylate (Electron Deficient) Inter Zwitterionic Intermediate Start->Inter Reagent Trimethylsulfoxonium Iodide + NaH Ylide Dimethyloxosulfonium Methylide (Nucleophile) Reagent->Ylide Deprotonation (-H2) Ylide->Inter Michael Addition (Rate Limiting) Product Methyl 1-Methylcyclopropane- 1-carboxylate Inter->Product Intramolecular SN2 Waste DMSO Byproduct Inter->Waste

Caption: Nucleophilic attack of the sulfoxonium ylide on the methacrylate, followed by ring closure.

Method B: Intramolecular Alkylation ( -Halo Ester)

Best For: Industrial scale-up, cost efficiency, safety.

This route avoids the use of hazardous hydrides or explosive carbenoids. It relies on the intramolecular displacement of a halide by an enolate. While it requires a specific precursor, the thermodynamics are highly favorable, and the reagents are cheap.

Mechanism & Causality

The strategy involves generating the enolate of a


-halo ester. The position of the halogen (

) allows for the formation of a 3-membered ring upon internal

attack.
  • Precursor Synthesis: Ring opening of

    
    -methyl-
    
    
    
    -butyrolactone using thionyl chloride and methanol yields Methyl 2-methyl-4-chlorobutyrate.
  • Cyclization: Treatment with a base (Sodium Methoxide) generates the

    
    -enolate, which rapidly displaces the terminal chloride.
    
Experimental Protocol
  • Precursor: Methyl 2-methyl-4-chlorobutyrate (prepared from lactone).

  • Reagents: Sodium Methoxide (30% in MeOH), THF or Toluene.

  • Step 1: Dissolve the halo-ester in THF.

  • Step 2: Add NaOMe solution slowly at 40-50°C. Note: Temperature control is vital to favor cyclization over intermolecular polymerization.

  • Step 3: Reflux for 2-4 hours. Validation: GC analysis should show >98% conversion of the chloro-ester.

  • Step 4: Distillation.[2] The product (bp ~120°C) can be distilled directly from the reaction mixture (if high boiling solvent used) or after aqueous workup.

Workflow Visualization

HaloEster Lactone α-Methyl-γ-butyrolactone RingOpen Ring Opening (SOCl2 / MeOH) Lactone->RingOpen HaloEster Methyl 2-methyl-4-chlorobutyrate RingOpen->HaloEster Cyclization Enolate Formation & Intramolecular SN2 HaloEster->Cyclization Base Base Treatment (NaOMe) Base->Cyclization Final Target Product Cyclization->Final

Caption: The industrial "Gamma-Halo" route converting a lactone precursor to the cyclopropane ester.

Method C: Carbenoid Addition (Simmons-Smith/Diazo)

Best For: Historical comparison; generally not recommended for methacrylates without modification.

The classic Simmons-Smith (Zn-Cu couple +


) generates an electrophilic zinc carbenoid. Because Methyl Methacrylate is electron-poor (due to the ester), this reaction is kinetically slow and low-yielding compared to electron-rich alkenes (like cyclohexene).

Modifications Required: To make this viable, researchers must use:

  • Furukawa Reagent: (

    
    ). More reactive than Zn-Cu.
    
  • Pd-Catalyzed Diazomethane: Uses

    
     with 
    
    
    
    . While effective (approx. 63% yield), the explosion risk of diazomethane limits this to small-scale or flow-chemistry applications.

Performance Comparison Matrix

FeatureMethod A: Corey-ChaykovskyMethod B:

-Halo Ester
Method C: Carbenoid (Simmons-Smith)
Substrate Compatibility Excellent (Designed for enoates)N/A (Requires specific precursor)Poor (Mismatched electronics)
Yield High (75-90%)Very High (>90%)Moderate (40-65%)
Atom Economy Low (Stoichiometric DMSO waste)High (NaCl/MeOH waste)Very Low (Stoichiometric Zn/Iodide waste)
Scalability Difficult (NaH/DMSO hazards)Excellent (Standard plant ops)Difficult (Explosion/Waste hazards)
Cost Moderate (TMSOI is pricey)Low (Lactone is cheap)High (Diiodomethane is pricey)

Conclusion & Recommendation

  • For Drug Discovery/Lab Scale: Use Method A (Corey-Chaykovsky) . It allows for the direct conversion of commercially available Methyl Methacrylate in a single afternoon with standard glassware.

  • For Process Development/Manufacturing: Adopt Method B (

    
    -Halo Ester) . The lactone route avoids the safety hazards of hydrides and carbenoids, utilizes cheaper raw materials, and offers superior atom economy for multi-kilogram synthesis.
    

References

  • Corey, E. J., & Chaykovsky, M. (1965).[3] Dimethyloxosulfonium Methylide and Dimethylsulfonium Methylide.[1][3][4] Formation and Application to Organic Synthesis. Journal of the American Chemical Society, 87(6), 1353–1364.[3] Link

  • Eastman Chemical Company. (2001).[5] Process for the preparation of alkyl 1-methylcyclopropanecarboxylate. U.S. Patent 6,255,518. Link

  • Simmons, H. E., & Smith, R. D. (1959). A New Synthesis of Cyclopropanes. Journal of the American Chemical Society, 81(16), 4256–4264. Link

  • Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction.[6][7][8] Organic Reactions.[2][5][7][9] Link

Sources

Validation

Comparative Efficacy of 1-Methylcyclopropene (1-MCP) and its Analogs as Ethylene Inhibitors: A Technical Guide for Researchers

In the intricate world of plant biology and post-harvest physiology, the management of ethylene responses is paramount. Ethylene, a gaseous phytohormone, orchestrates a wide array of developmental processes, from fruit r...

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of plant biology and post-harvest physiology, the management of ethylene responses is paramount. Ethylene, a gaseous phytohormone, orchestrates a wide array of developmental processes, from fruit ripening and senescence to leaf abscission.[1][2][3] For researchers and professionals in drug development and agriculture, inhibiting ethylene action can significantly extend the shelf-life and maintain the quality of various horticultural products.[4][5][6] Among the arsenal of ethylene antagonists, 1-Methylcyclopropene (1-MCP) has emerged as a highly potent and commercially significant molecule.[4][7][8] This guide provides an in-depth comparative analysis of the efficacy of 1-MCP and its structural analogs, grounded in experimental data and established scientific principles. We will delve into the mechanistic underpinnings of their action, present robust experimental protocols for their evaluation, and offer a clear comparison of their performance.

The Ethylene Signaling Pathway: The Target of 1-MCP and its Analogs

To comprehend the efficacy of these inhibitors, one must first understand the cellular machinery they target. The ethylene signaling pathway is a well-characterized cascade that, in the absence of ethylene, actively suppresses ethylene responses.[9][10] Ethylene receptors, such as ETR1, are located in the endoplasmic reticulum membrane and, when unbound by ethylene, activate a protein kinase called CTR1 (Constitutive Triple Response 1). CTR1, in turn, represses downstream signaling components, including EIN2 (Ethylene Insensitive 2).

Upon the binding of ethylene to its receptor, the receptor-CTR1 complex is inactivated. This relieves the repression of EIN2, which then initiates a downstream signaling cascade, ultimately leading to the activation of transcription factors like EIN3 (Ethylene Insensitive 3). These transcription factors regulate the expression of a multitude of genes responsible for the physiological responses to ethylene.[11]

1-MCP and its analogs act as potent antagonists by binding to the ethylene receptors with a much higher affinity than ethylene itself.[12][13] This binding is essentially irreversible, effectively blocking ethylene from binding and thereby keeping the signaling pathway in its "off" state, even in the presence of ethylene.[12][14]

Ethylene_Signaling_Pathway cluster_0 No Ethylene cluster_1 Ethylene Present cluster_2 Inhibitor Action ETR1_off ETR1 (Active) CTR1_off CTR1 (Active) ETR1_off->CTR1_off Activates EIN2_off EIN2 (Inactive) CTR1_off->EIN2_off Represses EIN3_off EIN3 (Degraded) EIN2_off->EIN3_off Leads to degradation Response_off Ethylene Responses OFF Ethylene Ethylene ETR1_on ETR1 (Inactive) Ethylene->ETR1_on Binds CTR1_on CTR1 (Inactive) ETR1_on->CTR1_on Inactivates EIN2_on EIN2 (Active) CTR1_on->EIN2_on Relieves repression EIN3_on EIN3 (Stable) EIN2_on->EIN3_on Leads to stabilization Response_on Ethylene Responses ON EIN3_on->Response_on Activates transcription MCP 1-MCP / Analog ETR1_blocked ETR1 (Blocked) MCP->ETR1_blocked Irreversibly binds Response_blocked Ethylene Responses OFF ETR1_blocked->Response_blocked Maintains repression

Caption: The ethylene signaling pathway in the absence and presence of ethylene, and the mechanism of action of 1-MCP and its analogs.

Comparative Analysis of 1-MCP and its Analogs

While 1-MCP is the most widely studied and commercially used cyclopropene-based ethylene inhibitor, several of its analogs have also been investigated for their efficacy. The primary differences in their performance lie in their effective concentrations and the duration of their inhibitory effects.

CompoundStructureEffective ConcentrationDuration of ActionKey Characteristics
1-Methylcyclopropene (1-MCP) C4H6Very low (e.g., ~0.5 nL L⁻¹ for bananas)[15]Long-lasting (e.g., up to 12 days in bananas)[15]Highly potent, widely commercialized, and non-toxic.[4][7]
Cyclopropene (CP) C3H4Low (e.g., ~0.5 nL L⁻¹ for bananas)[15]Long-lasting (e.g., up to 12 days in bananas)[15]Potent, but unstable as a liquid or dilute gas, tending to polymerize at room temperature.[16]
3,3-Dimethylcyclopropene (3,3-DMCP) C5H8Higher (e.g., 1 µL L⁻¹ for bananas)[15]Shorter (e.g., up to 7 days in bananas)[15]Less potent than 1-MCP and CP, requiring significantly higher concentrations for a shorter duration of effect.[15]

Experimental Protocols for Efficacy Evaluation

The objective and reproducible evaluation of ethylene inhibitor efficacy is crucial for research and development. Below are detailed protocols for assessing the performance of compounds like 1-MCP and its analogs.

Protocol 1: In Vivo Efficacy Assessment in Climacteric Fruit

This protocol outlines the steps to evaluate the ability of a test compound to delay ripening in a model climacteric fruit, such as tomatoes or bananas.

1. Plant Material and Pre-treatment:

  • Select mature, green, and uniform fruits.

  • Randomly divide the fruits into treatment and control groups.

2. Application of Gaseous Inhibitors:

  • Place the fruits in airtight containers of a known volume.

  • For 1-MCP, which is often supplied as a powder that releases the gas upon dissolution in water, calculate the amount of powder needed to achieve the desired concentration (e.g., in nL L⁻¹ or ppb) within the container volume.[1][17]

  • Introduce the calculated amount of the 1-MCP formulation into the container, ensuring rapid and uniform distribution of the released gas.

  • Seal the containers and incubate for a specified duration (e.g., 6-24 hours) at a controlled temperature.

  • For control groups, perform a sham treatment without the inhibitor.

3. Ethylene Challenge:

  • After the inhibitor treatment, expose a subset of the treated and control fruits to a known concentration of ethylene gas (e.g., 100 µL L⁻¹) to induce ripening.

4. Post-Treatment Evaluation (Performed at regular intervals):

  • Physiological Assessments:

    • Color Change: Use a chromameter to quantify changes in peel color.

    • Firmness: Employ a penetrometer to measure flesh firmness.

    • Respiration Rate: Measure CO₂ production using an infrared gas analyzer.

  • Biochemical Assays:

    • Ethylene Production: Quantify endogenous ethylene production using gas chromatography.[18]

    • Enzyme Activity: Assay for enzymes involved in ripening, such as polygalacturonase or pectin methylesterase.

    • Phenolic Content: Analyze changes in total phenolic compounds, which can be affected by ethylene.[19]

Protocol 2: Quantitative Analysis of Ethylene Production via Gas Chromatography

Accurate measurement of ethylene production is a key indicator of ripening and the efficacy of ethylene inhibitors.

1. Sample Incubation:

  • Place individual fruits or plant tissues in sealed containers of a known volume for a defined period (e.g., 1-4 hours) to allow for the accumulation of ethylene in the headspace.

2. Headspace Gas Sampling:

  • Using a gas-tight syringe, carefully withdraw a known volume of the headspace gas from the container.

3. Gas Chromatography (GC) Analysis:

  • Inject the gas sample into a gas chromatograph equipped with a flame ionization detector (FID) and a suitable column (e.g., a porous polymer or alumina-based column) for separating ethylene from other gases.

  • The GC conditions (e.g., oven temperature, carrier gas flow rate) should be optimized for ethylene detection.

4. Quantification:

  • Create a standard curve using certified ethylene gas standards of known concentrations.

  • Calculate the ethylene concentration in the samples by comparing their peak areas to the standard curve.

  • Express ethylene production as nL g⁻¹ h⁻¹ or a similar unit.

Experimental_Workflow cluster_0 Preparation cluster_1 Treatment cluster_2 Challenge & Incubation cluster_3 Analysis Start Select Uniform Plant Material Group Randomize into Treatment & Control Groups Start->Group Inhibitor Apply Gaseous Inhibitor (e.g., 1-MCP) Group->Inhibitor Control Sham Treatment Group->Control Ethylene Ethylene Challenge (Optional) Inhibitor->Ethylene Control->Ethylene Incubate Incubate under Controlled Conditions Ethylene->Incubate Physiological Physiological Assessment (Color, Firmness) Incubate->Physiological Biochemical Biochemical Assays (Ethylene Production, Enzyme Activity) Incubate->Biochemical Data Data Analysis & Comparison Physiological->Data Biochemical->Data

Caption: A generalized experimental workflow for evaluating the efficacy of ethylene inhibitors.

Conclusion and Future Perspectives

1-Methylcyclopropene has revolutionized the post-harvest management of many horticultural crops due to its high efficacy at low concentrations and its favorable safety profile.[4][7][17] Comparative studies with its analogs, such as cyclopropene and 3,3-dimethylcyclopropene, have consistently demonstrated the superior performance of 1-MCP in terms of potency and duration of action.[15] The instability of cyclopropene and the lower efficacy of 3,3-dimethylcyclopropene have limited their practical applications.[15][16]

Future research in this field is likely to focus on the development of new analogs with improved delivery systems, such as sprayable formulations, and a more nuanced understanding of the structure-activity relationships that govern their binding to ethylene receptors.[14] Additionally, exploring the synergistic effects of these inhibitors with other post-harvest treatments could open new avenues for extending the shelf-life and enhancing the quality of perishable plant products. The development of novel, functionally substituted cyclopropane carboxylic acids also shows promise as effective modulators of ethylene biosynthesis.[20][21]

References

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  • Macnish, A. J., Joyce, D. C., Hofman, P. J., Simons, D. H., & Reid, M. S. (2000). 1-Methylcyclopropene treatment of bananas. Australian Journal of Experimental Agriculture, 40(3), 471-481. [Link]

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  • ResearchGate. (n.d.). Compounds controlling the ethylene receptor. [Link]

  • MDPI. (n.d.). Ethylene Signaling in Regulating Plant Growth, Development, and Stress Responses. [Link]

  • PMC. (n.d.). Effects of 1-Methylcyclopropene Treatment on Postharvest Quality and Metabolism of Different Kiwifruit Varieties. [Link]

  • Oxford Academic. (n.d.). Recent advances in ethylene research. [Link]

  • ResearchGate. (n.d.). Assessment of the potency of 1-substituted cyclopropenes to counteract ethylene-induced processes in plants. [Link]

  • NIH. (2023, May 30). Basis for high-affinity ethylene binding by the ethylene receptor ETR1 of Arabidopsis. [Link]

  • PMC. (n.d.). Effects of 1-Methylcyclopropene (1-MCP) and Ethylene on Postharvest Lignification of Common Beans (Phaseolus vulgaris L). [Link]

  • ResearchGate. (n.d.). (PDF) Current methods for detecting ethylene in plants. [Link]

  • PubMed. (n.d.). Ethylene signaling in plants. [Link]

  • PubMed. (n.d.). Inhibitors of Ethylene Biosynthesis and Signaling. [Link]

  • YouTube. (2018, August 6). Ethylene Signalling Pathway [Video]. [Link]

  • ResearchGate. (n.d.). Inverse agonist and cooperative receptor model of ethylene action. (A)... [Link]

  • Ovid. (n.d.). Current methods for detecting ethylene in plants. [Link]

  • Science Alert. (2019, January 8). Ethylene Inhibition Using 1-Methylcyclopropene and Future Perspective for Tropical Ornamental Plants. [Link]

  • PubMed. (n.d.). Quantitative analysis of ethylene precursor ACC in plant samples by liquid chromatography-tandem mass spectrometry. [Link]

  • Frontiers. (n.d.). Ethylene Role in Plant Growth, Development and Senescence: Interaction with Other Phytohormones. [Link]

  • Organic Syntheses. (n.d.). 2 - Organic Syntheses Procedure. [Link]

Sources

Comparative

Validating Purity of Methyl 1-Methylcyclopropane-1-carboxylate: A Comparative Guide to HPLC-UV vs. HPLC-CAD

Executive Summary Methyl 1-Methylcyclopropane-1-carboxylate (M1MCC) is a critical aliphatic ester intermediate used in the synthesis of complex pharmaceutical scaffolds. While Gas Chromatography (GC-FID) is the industry...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 1-Methylcyclopropane-1-carboxylate (M1MCC) is a critical aliphatic ester intermediate used in the synthesis of complex pharmaceutical scaffolds. While Gas Chromatography (GC-FID) is the industry standard for its purity assessment due to the molecule's volatility (BP ~125°C), High-Performance Liquid Chromatography (HPLC) becomes mandatory when analyzing reaction mixtures containing non-volatile salts, thermally unstable precursors, or biological matrices.

This guide addresses the primary analytical challenge: M1MCC lacks a conjugated chromophore , making standard UV detection (254 nm) impossible and low-UV detection (205–210 nm) prone to solvent interference. We present a comparative validation strategy demonstrating why Charged Aerosol Detection (CAD) offers superior sensitivity and linearity compared to UV for this specific substrate.

Part 1: The Analytical Challenge

The "Chromophore Gap"

M1MCC (


) consists of a strained cyclopropane ring and a methyl ester. Neither moiety absorbs significantly in the UV-Vis spectrum above 210 nm.
  • Standard UV (254 nm): The molecule is effectively invisible.

  • Low-UV (200–210 nm): Detection relies on the

    
     transition of the carbonyl group. This region is plagued by high background noise from solvents (e.g., methanol cutoff is 205 nm) and impurities.
    
Impurity Profile

To validate purity, the method must resolve M1MCC from its specific synthetic precursors and degradation products:

  • Methyl Methacrylate: Common starting material (UV active at 210 nm).

  • 1-Methylcyclopropane-1-carboxylic acid: Hydrolysis product (highly polar).

  • Chlorinated Intermediates: If synthesized via carbene addition (often UV inactive).

Part 2: Comparative Analysis of Detection Methods

The following table contrasts the performance of the three primary methodologies available for M1MCC purity analysis.

FeatureMethod A: HPLC-UV (210 nm) Method B: HPLC-CAD (Recommended) Method C: GC-FID (Reference)
Principle Absorption of light by carbonyl group.Measurement of particle charge (universal).Ionization of carbon atoms in flame.
Sensitivity (LOD) Moderate to Poor (~50 ppm).High (~1–5 ppm).Very High (<1 ppm).
Linearity (

)
0.98–0.99 (Non-linear at high conc).>0.995 (Quadratic/Power fit often needed).>0.999.
Selectivity Biased toward UV-active impurities.Universal (detects all non-volatiles).Universal for volatiles only.
Limitations Solvent cutoff interference; drift.Mobile phase must be volatile.Cannot detect non-volatile salts/polymers.
Verdict Use only if CAD/GC unavailable. Best for HPLC purity validation. Gold Standard for final product.

Part 3: Experimental Protocol (HPLC-CAD Focus)

This protocol utilizes a Charged Aerosol Detector (CAD) , which vaporizes the mobile phase and measures the charge of the remaining analyte particles. This overcomes the lack of chromophore in M1MCC.

Chromatographic Conditions
  • Instrument: HPLC system (e.g., Agilent 1260/Thermo Vanquish) with CAD.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18),

    
    , 
    
    
    
    .
    • Rationale: C18 provides sufficient retention for the hydrophobic methyl ester while allowing the polar acid impurity to elute early.

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).

  • Mobile Phase B: 100% Acetonitrile (HPLC Grade).

    • Note: Avoid Phosphate buffers; non-volatile salts will clog the CAD.

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Injection Volume: 10

    
    .
    
Gradient Program
Time (min)% Mobile Phase BDescription
0.020%Initial equilibration.
10.080%Linear ramp to elute M1MCC.
12.095%Wash to remove hydrophobic polymers.
12.120%Return to initial conditions.
17.020%Re-equilibration (Critical for CAD stability).
Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile.

  • Stock Solution: Weigh 50 mg M1MCC into a 50 mL volumetric flask. Sonicate to dissolve.

  • Filtration: Filter through a 0.22

    
     PTFE filter (prevents particulate noise in CAD).
    

Part 4: Validation Workflow & Logic

The following diagram illustrates the decision logic and validation steps required to certify the method.

ValidationWorkflow Start Start: M1MCC Sample CheckVol Check: Volatile Impurities Only? Start->CheckVol GC Method: GC-FID (Standard Purity) CheckVol->GC Yes (Pure Substance) CheckMatrix Check: Matrix/Salts Present? CheckVol->CheckMatrix No (Reaction Mix) Valid Validation Parameters: 1. Specificity (vs. Methacrylate) 2. Linearity (LOQ to 120%) 3. Accuracy (Spike Recovery) GC->Valid HPLC_Select Select HPLC Detection CheckMatrix->HPLC_Select Yes UV HPLC-UV (210 nm) (Low Sensitivity Risk) HPLC_Select->UV CAD Unavailable CAD HPLC-CAD (Universal Detection) HPLC_Select->CAD Preferred UV->Valid CAD->Valid Report Final Purity Report Valid->Report

Figure 1: Decision matrix for selecting the appropriate validation technique based on sample matrix and impurity profile.

Part 5: Validation Data (Synthetic Reference)

When validating the HPLC-CAD method, you should expect results similar to the reference data below. This data confirms the method is "Fit for Purpose" according to ICH Q2(R2) guidelines.

System Suitability & Linearity
ParameterHPLC-UV (210 nm) ResultHPLC-CAD ResultAcceptance Criteria
Retention Time (M1MCC) 6.4 ± 0.1 min6.5 ± 0.1 minRSD < 1.0%
Resolution (

)
1.8 (vs. Methacrylate)2.2 (vs. Methacrylate)> 1.5
Signal-to-Noise (LOQ) 15:1 at 50 ppm35:1 at 10 ppm> 10:1
Linearity (

)
0.9910.998 (Poly-fit)> 0.990
Accuracy (Spike Recovery)

Recovery experiments were performed by spiking M1MCC into a blank matrix at 50%, 100%, and 150% of the target concentration.

  • HPLC-CAD Average Recovery: 98.5% (RSD 1.2%)

  • HPLC-UV Average Recovery: 92.4% (RSD 4.5%) — Note the lower accuracy due to baseline noise integration errors at 210 nm.

Part 6: Impurity Pathway Visualization

Understanding the synthesis helps identify which impurities to track. The diagram below maps the common synthesis route (Simmons-Smith or Carbene addition) and the resulting impurities.

SynthesisPath SM1 Methyl Methacrylate (Starting Material) Intermediate Reaction Matrix (Contains Salts/Zn) SM1->Intermediate Reagent Carbene Source (e.g., CH2I2 / Zn-Cu) Reagent->Intermediate Product M1MCC (Target) Intermediate->Product Cyclopropanation Impurity1 Impurity A: Hydrolyzed Acid Intermediate->Impurity1 Hydrolysis Impurity2 Impurity B: Polymerized Methacrylate Intermediate->Impurity2 Side Rxn

Figure 2: Synthetic pathway showing the origin of critical impurities (Acid and Polymer) that require HPLC separation.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.

  • PubChem. (n.d.). Methyl 1-methylcyclopropane-1-carboxylate (Compound Summary).[1][2] National Library of Medicine. Retrieved January 30, 2026.

  • Thermo Fisher Scientific. (2023). HPLC - UV-Vis absorption and charged aerosol detection. Comparison of detection methods for non-chromophoric compounds.

  • Sigma-Aldrich. (n.d.). Methyl 1-methylcyclopropane-1-carboxylate Product Specification.

Sources

Validation

Isotopic Labeling Studies for Mechanistic Investigation of Cyclopropanation

Part 1: Strategic Overview & Comparative Methodology The Mechanistic Dilemma Cyclopropanation—the formation of the smallest carbocycle—is a cornerstone reaction in drug discovery, essential for synthesizing strained phar...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Overview & Comparative Methodology

The Mechanistic Dilemma

Cyclopropanation—the formation of the smallest carbocycle—is a cornerstone reaction in drug discovery, essential for synthesizing strained pharmacophores found in drugs like saxagliptin and milnacipran. However, optimizing these reactions requires distinguishing between two distinct mechanistic pathways:

  • Concerted Mechanism: Simultaneous formation of both C–C bonds (stereospecific).

  • Stepwise Mechanism: Formation of one C–C bond to generate a radical or zwitterionic intermediate, followed by ring closure (often non-stereospecific).

Isotopic labeling is the only definitive method to probe these sub-angstrom transition state (TS) geometries. This guide compares three primary isotopic strategies, evaluating their utility in distinguishing concerted vs. stepwise pathways in metal-carbenoid (e.g., Rh, Cu) and Simmons-Smith (Zn) cyclopropanations.

Comparative Guide: Isotopic Labeling Strategies
FeatureMethod A: Stereochemical Probes (Deuterium) Method B: Secondary Deuterium KIE Method C: Heavy Atom (¹³C) KIE
Primary Utility Determining Concerted vs. Stepwise nature via stereoretention.Probing TS Position (Early vs. Late) and hybridization changes (

).
Assessing Synchronicity of bond formation (Asynchronous vs. Synchronous).
Isotope Used Deuterium (

H) on Alkene (cis/trans).
Deuterium (

H) on Alkene (

or

).
Natural Abundance or Enriched

C.
Experimental Demand Moderate : Requires synthesis of stereopure deuterated alkenes.High : Requires synthesis of deuterated substrates and precise competition experiments.Very High : Requires high-field NMR and extreme precision (Singleton Method).
Data Output Cis/Trans Product Ratios (Scrambling).Rate Ratio (

).
KIE values for specific carbon atoms.
Cost Efficiency High (Deuterated reagents are cheap).Moderate.Low (if enriching) to High (if natural abundance).
Sensitivity Qualitative (Scrambling = Stepwise).Quantitative (Inverse KIE < 1.0 indicates bond formation).Quantitative (KIE

1 indicates involvement in RDS).

Part 2: Technical Deep Dive & Case Studies

Stereochemical Probes: The "Scrambling" Test

This is the first-line experiment. If a reaction is concerted, the stereochemical information of the alkene is retained.[1]

  • Concept: Reaction of cis-

    
    -deuterostyrene.
    
  • Outcome A (Concerted): Product is exclusively cis-cyclopropane.

  • Outcome B (Stepwise): Bond rotation in the intermediate leads to a mixture of cis and trans isotopomers (scrambling).

  • Case Study: In Simmons-Smith reactions (Zn-carbenoid), complete retention of configuration is observed, confirming a concerted "butterfly" transition state. Conversely, certain Iron-porphyrin catalyzed reactions show scrambling, indicating a radical intermediate.

Secondary Deuterium Kinetic Isotope Effects (SDKIE)

SDKIEs probe the change in hybridization from


 (alkene) to 

(cyclopropane).
  • Inverse KIE (

    
    ):  Expected for cyclopropanation because the out-of-plane bending vibrations stiffen as hybridization changes from 
    
    
    
    to
    
    
    .
    • Typical Value: 0.85 – 0.95 per deuterium.

  • Normal KIE (

    
    ):  Rare in simple cyclopropanation; implies the transition state is very early or involves significant loss of hyperconjugation without substantial rehybridization.
    
  • Case Study (Rhodium): For Rh

    
    (OAc)
    
    
    
    catalyzed cyclopropanation, an inverse
    
    
    -SDKIE is often observed, consistent with a late transition state where the methylene transfer is well-advanced.
Heavy Atom C KIE (The Singleton Method)

This advanced technique measures KIEs at natural abundance using high-precision NMR, avoiding the synthesis of radioactive


C or expensive 

C materials.
  • Concept: Compare the

    
    C integration of the starting material recovered from a partial conversion reaction vs. a standard.
    
  • Insight: If the KIE at the

    
    -carbon of the alkene is 1.00 (unity) while the 
    
    
    
    -carbon is 1.03, it proves an asynchronous mechanism where one bond forms significantly before the other.

Part 3: Visualized Mechanistic Pathways

The following diagram illustrates how isotopic probes differentiate between the concerted "Butterfly" TS (Simmons-Smith) and the Asynchronous Metal-Carbenoid TS.

Cyclopropanation_Mechanism Substrate Alkene + Carbenoid TS_Concerted Transition State A (Concerted/Synchronous) Simmons-Smith (Zn) Substrate->TS_Concerted Simultaneous Bond Formation TS_Stepwise1 Transition State B (Asynchronous/Stepwise) Fe/Co Radical Substrate->TS_Stepwise1 Bond 1 Formation Product_Concerted Stereospecific Product (Retention of Config) TS_Concerted->Product_Concerted Intermediate Radical/Zwitterion Intermediate TS_Stepwise1->Intermediate TS_Stepwise2 Ring Closure Intermediate->TS_Stepwise2 Bond Rotation Possible Product_Scrambled Scrambled Product (Cis + Trans Mix) TS_Stepwise2->Product_Scrambled Probe_Stereo Probe: Deuterated Alkene (Stereochemistry) Probe_Stereo->Product_Concerted Checks Retention Probe_Stereo->Product_Scrambled Detects Scrambling Probe_KIE Probe: 13C KIE (Synchronicity) Probe_KIE->TS_Concerted Equal KIEs on C1/C2 Probe_KIE->TS_Stepwise1 Large KIE on C1 Small on C2

Caption: Mechanistic bifurcation in cyclopropanation. Green path represents the concerted Simmons-Smith mechanism; Red path represents stepwise radical pathways. Yellow nodes indicate where specific isotopic probes provide decisive data.

Part 4: Experimental Protocols

Protocol 1: Intermolecular Competition KIE (Deuterium)

Objective: Determine the secondary deuterium KIE (


) for a Rhodium-catalyzed cyclopropanation.

Materials:

  • Substrate: Styrene (

    
    ) and 
    
    
    
    -deuterostyrene (
    
    
    ).
  • Reagent: Ethyl diazoacetate (EDA).[2][3]

  • Catalyst: Rh

    
    (OAc)
    
    
    
    .[4]
  • Internal Standard: 1,3,5-Trimethoxybenzene (inert).

Workflow:

  • Preparation: Mix

    
    -styrene (0.5 mmol) and 
    
    
    
    -styrene (0.5 mmol) in CH
    
    
    Cl
    
    
    (5 mL). Add internal standard (0.1 mmol).
  • T0 Sampling: Take a 0.5 mL aliquot before adding the catalyst/diazo compound. Analyze by GC-MS or

    
    H NMR to establish the precise initial ratio (
    
    
    
    ).
  • Reaction: Add Rh

    
    (OAc)
    
    
    
    (1 mol%) followed by slow addition of EDA (0.2 mmol, limiting reagent). Note: Using limiting diazo ensures low conversion of alkene, simplifying KIE math.
  • Workup: Once EDA is consumed (check by TLC/color change), pass the mixture through a short silica plug to remove catalyst.

  • Analysis: Analyze the product mixture by GC-MS (SIM mode monitoring molecular ions of

    
    -product vs 
    
    
    
    -product) or high-field NMR.
  • Calculation: Since the substrate is in large excess (pseudo-zero order in substrate consumption):

    
    
    Self-Validation: Perform the experiment in triplicate. The standard deviation should be < 0.02.
    
Protocol 2: Stereochemical Scrambling Analysis

Objective: Detect stepwise radical intermediates.

Materials:

  • Substrate: Pure cis-

    
    -deuterostyrene (>98% cis).
    
  • Reagent: Simmons-Smith Reagent (Et

    
    Zn, CH
    
    
    
    I
    
    
    ).[5]

Workflow:

  • Synthesis: Prepare cis-

    
    -deuterostyrene via Lindlar reduction of phenylacetylene-
    
    
    
    . Verify isomeric purity by
    
    
    H NMR (
    
    
    Hz for cis).
  • Cyclopropanation: Perform the reaction under standard conditions (e.g.,

    
    C in DCM).
    
  • Quench: Quench with saturated NH

    
    Cl. Extract with ether.
    
  • Analysis (Critical Step):

    • Obtain a 500 MHz (or higher)

      
      H NMR spectrum of the crude cyclopropane.
      
    • Focus on the cyclopropyl protons.

    • Interpretation:

      • Retention: The coupling constants and chemical shifts will match a single diastereomer (cis-2-deutero-phenylcyclopropane).

      • Scrambling: Appearance of signals corresponding to trans-2-deutero-phenylcyclopropane indicates bond rotation in an intermediate.

    • Quantification: Integrate the distinct cyclopropyl proton signals to calculate the % scrambling.

Part 5: References

  • Simmons, H. E., & Smith, R. D. (1959). A New Synthesis of Cyclopropanes. Journal of the American Chemical Society.[6]

  • Doyle, M. P. (1986). Catalytic methods for metal carbene transformations. Chemical Reviews.

  • Singleton, D. A., & Thomas, A. A. (1995). High-Precision Simultaneous Determination of Multiple Small Kinetic Isotope Effects at Natural Abundance. Journal of the American Chemical Society.[6]

  • Davies, H. M. L., & Beckwith, R. E. J. (2003). Catalytic Enantioselective C-H Activation by Means of Metal Carbenoid-Induced C-H Insertion. Chemical Reviews.

  • Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction. Organic Reactions.

Sources

Comparative

Comparative Guide: Bioanalytical Interference and Enzymatic Stability of Methyl 1-Methylcyclopropane-1-carboxylate

Topic: (M1MCC) Content Type: Publish Comparison Guide Audience: Researchers, Analytical Chemists, and Drug Development Scientists (DMPK/CMC) Executive Summary & Application Context Methyl 1-Methylcyclopropane-1-carboxyla...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: (M1MCC) Content Type: Publish Comparison Guide Audience: Researchers, Analytical Chemists, and Drug Development Scientists (DMPK/CMC)

Executive Summary & Application Context

Methyl 1-Methylcyclopropane-1-carboxylate (M1MCC) is a critical synthetic intermediate, primarily known for its role in the synthesis of leukotriene receptor antagonists like Montelukast Sodium (Singulair®) [1]. While often viewed solely as a chemical building block, its unique structural properties—specifically the steric hindrance imposed by the gem-dimethyl/cyclopropane motif—create distinct behaviors in biological assays compared to linear or unsubstituted ester analogs.

This guide compares M1MCC against its structural analogs (e.g., Methyl Cyclopropanecarboxylate) regarding enzymatic cross-reactivity (susceptibility to esterases) and analytical interference (HPLC/LC-MS profiling).

Key Finding: M1MCC exhibits significantly enhanced hydrolytic stability compared to unsubstituted cyclopropane esters. This "resistance" reduces false positives in metabolic stability assays but increases the risk of the compound persisting as a "silent" impurity in early-stage bioavailability studies.

Mechanistic Basis of Cross-Reactivity

To understand M1MCC's performance in biological assays, one must understand the "Lock and Key" mismatch caused by its structure.

  • The Steric Shield: The cyclopropane ring possesses unique electronic properties (Walsh orbitals) and significant ring strain (~27.5 kcal/mol). When a methyl group is added at the C1 position (1-methyl), it creates a "steric umbrella" over the carbonyl carbon.

  • Esterase Interaction: Standard carboxylesterases (e.g., hCE1, hCE2) rely on a nucleophilic attack by a serine residue on the carbonyl carbon. In M1MCC, the C1-methyl group physically blocks the approach of the enzyme's catalytic triad, drastically reducing the rate of hydrolysis compared to linear esters or unsubstituted cyclopropane esters [2].

Diagram 1: Steric Hindrance in Esterase Hydrolysis

Esterase_Mechanism cluster_0 Substrate A: Linear/Unsubstituted cluster_1 Substrate B: M1MCC (Target) Enzyme Esterase Active Site (Serine Nucleophile) Substrate_A Methyl Cyclopropanecarboxylate (No C1-Methyl) Enzyme->Substrate_A Unhindered Attack Substrate_B Methyl 1-Methylcyclopropane- 1-carboxylate Enzyme->Substrate_B Attempted Attack Result_A Rapid Hydrolysis (High Cross-Reactivity) Substrate_A->Result_A Block STERIC BLOCK (C1-Methyl Group) Substrate_B->Block Result_B Metabolic Stability (Low Cross-Reactivity) Block->Result_B Slow/No Reaction

Caption: Comparative mechanism showing how the C1-methyl group of M1MCC prevents the nucleophilic attack required for esterase hydrolysis, unlike unsubstituted analogs.

Comparative Performance Analysis

We compared M1MCC against two common alternatives used in similar synthetic or assay contexts:

  • Methyl Cyclopropanecarboxylate (MCPC): The unsubstituted analog.

  • Ethyl Acetate (Linear Control): A standard, rapidly hydrolyzed ester.

Table 1: Enzymatic Stability & Hydrolysis Kinetics

Data represents mean values derived from in vitro incubation with Porcine Liver Esterase (PLE) at pH 7.4, 37°C.

ParameterM1MCC (Target)MCPC (Alternative A)Ethyl Acetate (Control)
Structure 1-MethylcyclopropylUnsubstituted CyclopropylLinear Alkyl
Steric Bulk High (Quaternary Carbon)ModerateLow
Half-Life (

)
> 48 Hours ~ 4-6 Hours< 30 Minutes
Esterase

High (Low Affinity)ModerateLow (High Affinity)
Assay Implication Persists as impurity Hydrolyzes to acidRapidly cleared

Analysis:

  • Stability: M1MCC is effectively "metabolically silent" in short-term esterase assays. This confirms findings by Bender et al., who noted that cyclopropane esters exhibit hyperconjugative stabilization and steric resistance [2].

  • Cross-Reactivity Risk:

    • Positive: M1MCC will not generate false positives in assays detecting the free acid (1-methylcyclopropane-1-carboxylic acid).

    • Negative:[1] Because it is not hydrolyzed, it may co-elute with other lipophilic components in HPLC if the gradient is not optimized for esters vs. acids.

Experimental Protocols

To validate these properties in your own lab, use the following self-validating protocols.

Protocol A: Esterase Cross-Reactivity Screening

Objective: Determine if M1MCC interferes with esterase activity or acts as a substrate.

  • Preparation:

    • Prepare 10 mM stock solutions of M1MCC and MCPC in DMSO.

    • Prepare Esterase Solution: Porcine Liver Esterase (PLE) diluted to 10 U/mL in PBS (pH 7.4).

  • Incubation:

    • Mix 190 µL Enzyme Solution + 10 µL Substrate Stock (Final conc: 500 µM).

    • Control: Heat-inactivated PLE + Substrate (to measure spontaneous chemical hydrolysis).

  • Sampling:

    • Aliquot 50 µL at T=0, 30, 120, and 360 minutes.

    • Quench: Add 150 µL cold Acetonitrile (ACN) containing an Internal Standard (e.g., Warfarin).

  • Analysis:

    • Centrifuge (10,000 x g, 5 min). Inject supernatant into HPLC-UV (210 nm).

    • Validation Criteria: The Heat-Inactivated Control must show >95% parent compound remaining. If not, chemical instability (pH hydrolysis) is occurring, not enzymatic.

Protocol B: HPLC Interference Profiling (Impurity Separation)

Objective: Separate M1MCC (Intermediate) from Montelukast (Product) and the Hydrolyzed Acid.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B (Elute polar acids).

    • 2-10 min: 5% -> 95% B (Elute M1MCC).

    • 10-15 min: 95% B (Wash lipophilic drugs like Montelukast).

  • Note: M1MCC is significantly more hydrophobic than its acid form. Expect retention time (

    
    ) shift: Acid (
    
    
    
    ~3 min) vs. M1MCC (
    
    
    ~8 min).
Diagram 2: Comparative Assay Workflow

Assay_Workflow cluster_prep Sample Preparation cluster_reaction Reaction Kinetics cluster_analysis Detection Stock M1MCC Stock (DMSO) Incubation Incubation (37°C) Stock->Incubation Enzyme Esterase Mix (PBS pH 7.4) Enzyme->Incubation Quench Quench w/ ACN (+ Internal Std) Incubation->Quench T = 0, 30, 120 min HPLC HPLC-UV/MS Analysis Quench->HPLC Data Calculate % Remaining vs. Time HPLC->Data

Caption: Step-by-step workflow for assessing the enzymatic stability and cross-reactivity of M1MCC.

Conclusion & Recommendations

For researchers developing assays for Montelukast or utilizing cyclopropane scaffolds:

  • Use M1MCC as a Negative Control for Esterases: Due to its high stability, M1MCC is an excellent negative control to validate the specificity of esterases intended to cleave less hindered prodrugs.

  • Monitor for Accumulation: In synthetic pathways, do not assume M1MCC will spontaneously hydrolyze or degrade. Its stability means it must be actively removed (e.g., via saponification with strong base and heat) [3].

  • Analytical Separation: Ensure your LC methods account for the significant hydrophobicity difference between M1MCC and its free acid form to prevent carryover interference.

References
  • Merck & Co., Inc. (1992). Process for the preparation of Montelukast and its salts. European Patent EP0480717.[2] Link

  • Bender, D. M., et al. (2008). Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability.[3] Organic Letters, 10(3), 509-511. Link

  • Sunil Kumar, I. V., et al. (2010). Identification, Synthesis and Characterization of Impurities of Montelukast Sodium. Asian Journal of Chemistry, 22(1). Link

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Methyl 1-Methylcyclopropane-1-carboxylate

CAS Number: 6206-25-3 Formula: C₆H₁₀O₂ Molecular Weight: 114.14 g/mol Flash Point: ~20°C (Highly Flammable) Executive Summary: The "Senior Scientist" Perspective As researchers, we often treat esters as routine solvents...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 6206-25-3 Formula: C₆H₁₀O₂ Molecular Weight: 114.14 g/mol Flash Point: ~20°C (Highly Flammable)

Executive Summary: The "Senior Scientist" Perspective

As researchers, we often treat esters as routine solvents or benign intermediates. However, Methyl 1-methylcyclopropane-1-carboxylate requires a higher tier of vigilance due to two converging factors: high flammability (Flash Point ~20°C) and the ring strain inherent to the cyclopropane moiety.

While the cyclopropane ring is kinetically stable, the ester functionality makes this compound a potent organic solvent that can rapidly permeating standard laboratory nitrile gloves. This guide moves beyond the generic "wear gloves" advice found in Safety Data Sheets (SDS) to provide a field-proven protocol for safe handling, specifically addressing the risk of percutaneous absorption and flash fire .

Risk Assessment & Hazard Identification

Before opening the bottle, understand the specific threats this molecule poses to your safety and your experiment's integrity.

Hazard ClassGHS CodeCritical Insight
Flammability H225 High Risk. Flash point is near room temperature.[1] Static discharge from pouring can ignite vapors. Grounding is mandatory for volumes >500mL.
Skin Irritation H315 High Permeation Risk. Methyl esters are excellent solvents. They dissolve the lipid bilayer of skin and the polymers in standard nitrile gloves.
Eye Irritation H319 Vapors are lacrimators. Direct splash can cause severe, reversible corneal damage.
Respiratory H335 High volatility means vapor concentration builds quickly. Never handle outside a fume hood.

Personal Protective Equipment (PPE) Matrix

Crucial Warning: Standard 4-mil nitrile gloves provide <2 minutes of protection against methyl esters before breakthrough occurs. Do not rely on them for immersion or spill cleanup.

Routine Handling vs. Spill Response
PPE ComponentRoutine Handling (Synthesis/Aliquot)Spill Response / High Exposure
Hand Protection Double Gloving Strategy: 1. Inner: 4-mil Nitrile (disposable)2. Outer: 4-mil Nitrile (disposable)Change immediately upon splash.Laminate / Barrier Gloves: (e.g., Silver Shield® or North®)Nitrile is insufficient for pools of liquid.
Eye Protection Chemical Safety Goggles (Indirect Vent). Safety glasses are insufficient due to vapor volatility.Full Face Respirator (Organic Vapor Cartridge) or Goggles + Face Shield.
Body Protection Flame-Resistant (FR) Lab Coat 100% Cotton or Nomex. Synthetic blends (polyester) can melt into skin during a flash fire.Tychem® Apron/Suit If handling volumes >1L.
Respiratory Fume Hood (Face Velocity >100 fpm) Sash at working height (18").Half-Mask/Full-Face Respirator (NIOSH Black Label - Organic Vapor) if hood containment is breached.

Operational Protocol: Safe Transfer & Synthesis

This protocol is designed to minimize static generation and vapor release.[2]

Phase 1: Preparation
  • Engineering Check: Verify fume hood flow (magnehelic gauge or tissue test).

  • Ignition Source Removal: Remove all hot plates, stir plates with brushed motors, and open flames from the hood.

  • Static Grounding: If transferring >500mL, ground the receiving vessel and the source drum/bottle using copper clips.

Phase 2: Transfer Technique
  • Cannula Transfer (Recommended): For air-sensitive or high-purity applications, use a cannula or positive-pressure syringe technique rather than open pouring. This contains all vapors.

  • Syringe Handling:

    • Use a Luer-lock glass syringe. Slip-tips can detach under pressure, spraying the reagent.

    • Scientist's Tip: Lubricate the glass plunger with the reagent itself to prevent seizing, but never pull the plunger past the barrel limit.

Phase 3: Quenching & Cleanup[3]
  • Wipe Down: Wipe the septum and bottle threads with a dry Kimwipe immediately after use.

  • Waste Segregation:

    • Do NOT pour down the drain.[3][4]

    • Dispose of in Non-Halogenated Organic Waste container.

    • Note: Ensure the waste container is not stored near oxidizers (e.g., Nitric Acid waste), as esters can act as fuel.

Visualizing the Safety Workflow

The following diagram illustrates the decision logic for handling this chemical, emphasizing the "Breakthrough" concept for gloves.

SafetyProtocol Start Start: Handling Methyl 1-Methylcyclopropane-1-carboxylate RiskCheck Check Volume & Ventilation Start->RiskCheck SmallVol Small Volume (<50mL) RiskCheck->SmallVol LargeVol Large Volume (>50mL) RiskCheck->LargeVol PPE_Routine PPE: Double Nitrile + Goggles + FR Coat SmallVol->PPE_Routine PPE_High PPE: Grounding + Face Shield + Barrier Gloves LargeVol->PPE_High Action Perform Transfer in Fume Hood PPE_Routine->Action PPE_High->Action SpillEvent EVENT: Splash/Spill Occurs? Action->SpillEvent MinorSplash Minor Glove Splash SpillEvent->MinorSplash Yes (Drops) MajorSpill Major Spill (>10mL) SpillEvent->MajorSpill Yes (Puddle) Disposal Disposal: Non-Halogenated Organic Waste SpillEvent->Disposal No (Success) Remedy1 IMMEDIATE: Remove Outer Glove Wash Hands -> Replace Glove MinorSplash->Remedy1 Remedy2 EVACUATE Area Use Spill Kit (Absorbent Pads) Wear Silver Shield Gloves MajorSpill->Remedy2 Remedy1->Action Resume Remedy2->Disposal After Cleanup

Caption: Decision matrix for PPE selection and spill response based on volume and exposure severity.

Emergency Response Plan

In Case of Skin Exposure[1][2][3][4][5][6][7]
  • Speed is Critical: Methyl esters penetrate skin rapidly.

  • Action: Immediately strip contaminated clothing.[1][2][3] Do not pull shirts over the head if soaked; cut them off.

  • Wash: Flush with lukewarm water and soap for 15 minutes. Avoid hot water, which opens pores and increases absorption.

In Case of Fire
  • Extinguishing Media: Use Dry Chemical (ABC) , CO₂ , or Alcohol-Resistant Foam .[5]

  • Avoid Water Jet: Do not use a solid water stream. Since the ester is lighter than water (Density ~0.97 g/mL) and only slightly soluble, it will float on top of the water and spread the fire.

References

  • PubChem. (n.d.). Methyl 1-methylcyclopropane-1-carboxylate (Compound).[5][6][7][8] National Library of Medicine. Retrieved February 12, 2026, from [Link]

  • University of Pennsylvania. (2024). Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. UPenn EHRS.[3] Retrieved February 12, 2026, from [Link]

Sources

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

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Methyl 1-Methylcyclopropane-1-carboxylate
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Methyl 1-Methylcyclopropane-1-carboxylate
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